molecular formula C7H5N3O2 B11919718 6-Nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-95-0

6-Nitro-1H-pyrrolo[2,3-B]pyridine

Katalognummer: B11919718
CAS-Nummer: 1060802-95-0
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: PPRYSAUYXNANHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Nitro-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Nitro-1H-pyrrolo[2,3-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-1H-pyrrolo[2,3-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1060802-95-0

Molekularformel

C7H5N3O2

Molekulargewicht

163.13 g/mol

IUPAC-Name

6-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H,8,9)

InChI-Schlüssel

PPRYSAUYXNANHF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1C=CN2)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

Executive Summary: The 7-Azaindole Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 6-Nitro-1H-pyrrolo[2,3-b]pyridine in Advanced Kinase Inhibitor Discovery

In modern drug discovery, particularly within oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 6-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1060802-95-0)[1], a highly specialized derivative of the 7-azaindole family, has emerged as a critical building block in this domain.

As a Senior Application Scientist, I approach the 7-azaindole core not merely as a structural framework, but as a highly tunable bioisostere of purine. The core features a pyrrole ring fused to a pyridine ring, where the N1 acts as a hydrogen bond donor and the N7 acts as a hydrogen bond acceptor. This dual capacity perfectly mimics the binding motif of the adenine ring of ATP, allowing it to anchor securely into the hinge region of target kinases[2]. The strategic placement of a nitro group at the 6-position provides a robust, electron-withdrawing synthetic handle that can be carried through harsh cyclization conditions and later reduced to an amine, unlocking the solvent-exposed channel for further pharmacokinetic optimization.

Mechanistic Rationale in Drug Design

The causality behind selecting the 6-nitro-7-azaindole scaffold lies in its spatial geometry within the kinase active site. When the N1-H and N7 atoms engage the backbone amides of the kinase hinge region (e.g., the NH and C=O of a methionine residue), the 6-position is directed outward toward the solvent-exposed pocket.

By utilizing 6-Nitro-1H-pyrrolo[2,3-b]pyridine as a starting material, medicinal chemists can synthesize the core, and subsequently reduce the nitro group to an amine (yielding 1H-Pyrrolo[2,3-b]pyridin-6-amine)[3]. This amine serves as a nucleophilic anchor for attaching solubilizing groups, selectivity filters, or fluorophores without sterically clashing with the highly conserved ATP-binding pocket.

KinasePathway Ligand Extracellular Signal (Cytokine/Growth Factor) Receptor Transmembrane Receptor Ligand->Receptor Kinase Target Kinase (e.g., JAK/BRAF) [ATP Binding Hinge] Receptor->Kinase Activation Effector Downstream Effector (e.g., STAT/MEK) Kinase->Effector Phosphorylation Response Cellular Proliferation & Survival Effector->Response Gene Transcription Inhibitor 6-Amino-7-Azaindole Derivative (Derived from 6-Nitro) Inhibitor->Kinase Competitive ATP Hinge Binding

Mechanism of Action: 7-Azaindole derivatives competitively block ATP binding in kinase signaling.

Physicochemical Profiling of the Scaffold Family

To rationalize synthetic planning, it is crucial to understand the physicochemical baseline of the 6-nitro derivative compared to its downstream products and synthetic alternatives.

Table 1: Quantitative Profiling of 6-Substituted 7-Azaindole Derivatives

Compound NameCAS NumberMolecular WeightFormulaFunctional Role
6-Nitro-1H-pyrrolo[2,3-b]pyridine 1060802-95-0[1]163.13 g/mol C7H5N3O2Stable synthetic precursor; resistant to oxidative coupling conditions.
1H-Pyrrolo[2,3-b]pyridin-6-amine 145901-11-7[3]133.15 g/mol C7H7N3Active nucleophilic scaffold for amide/urea functionalization.
6-Bromo-1H-pyrrolo[2,3-b]pyridine 143468-13-7[4]197.03 g/mol C7H5BrN2Alternative precursor for Pd-catalyzed cross-coupling (e.g., Suzuki).

Experimental Methodologies: A Self-Validating Synthetic System

Traditional Fischer indolization often fails or yields poorly when applied to electron-deficient pyridine rings[2]. Therefore, the modern synthesis of 7-azaindoles relies on transition-metal-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation[5].

Protocol A: Microwave-Assisted Synthesis of 6-Nitro-1H-pyrrolo[2,3-b]pyridine

Causality: Microwave heating is chosen over conventional thermal heating because it ensures rapid, uniform energy distribution, effectively overcoming the high activation energy barrier required for the 5-endo-dig cyclization pathway to form the pyrrole ring[5]. Iron(III) acetylacetonate is selected as the catalyst due to its environmental benignity and high efficiency in activating the alkyne for intramolecular nucleophilic attack by the amine.

Step-by-Step Procedure:

  • Precursor Preparation: In a microwave-safe vial, dissolve 2-amino-3-ethynyl-6-nitropyridine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Note: NMP is selected for its high boiling point and excellent microwave transparency.

  • Catalyst Addition: Add 10 mol% Iron(III) acetylacetonate [Fe(acac)3] and 2.0 eq of Potassium tert-butoxide (KOtBu) as the base[5].

  • Cyclization: Seal the vial and subject the mixture to microwave irradiation at 130°C for 60 minutes.

  • Workup: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual NMP, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the product as a pale solid.

  • Self-Validation & QC:

    • TLC: The product will show a distinct UV-active spot (254 nm) with a higher Rf than the highly polar starting material.

    • LC-MS: Confirm the presence of the molecular ion peak at m/z 164.0 [M+H]+.

    • 1H NMR (DMSO-d6): The disappearance of the terminal alkyne proton (~4.0 ppm) and the appearance of the characteristic pyrrole protons (a pair of doublets around 6.5 and 7.5 ppm) validate ring closure.

Protocol B: Catalytic Reduction to the Active Amine Scaffold

Causality: The nitro group must be reduced to an amine to serve as an attachment point for kinase-specific pharmacophores. Catalytic hydrogenation is preferred over chemical reduction (e.g., SnCl2) to avoid heavy metal contamination, which is detrimental in biological assays.

Step-by-Step Procedure:

  • Setup: Dissolve 6-Nitro-1H-pyrrolo[2,3-b]pyridine in anhydrous methanol (0.1 M concentration).

  • Catalyst: Carefully add 10% w/w Palladium on Carbon (Pd/C) under a steady stream of Argon to prevent spontaneous ignition of the solvent.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H2). Stir vigorously at room temperature under an H2 balloon (1 atm) for 4–6 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess methanol. Caution: Do not let the Pd/C dry out on the filter paper.

  • Concentration: Evaporate the filtrate under reduced pressure to yield 1H-Pyrrolo[2,3-b]pyridin-6-amine (CAS: 145901-11-7) in near-quantitative yield[3].

  • Self-Validation & QC:

    • Colorimetric Shift: The solution typically transitions from a yellowish hue to colorless/pale upon complete reduction.

    • 1H NMR Shift: The conversion of the strongly electron-withdrawing nitro group to an electron-donating amine alters the electronic density of the pyridine ring, causing the aromatic protons to shift significantly upfield.

SynthWorkflow A 2-Amino-3-ethynyl- 6-nitropyridine B Fe(acac)3 Catalyst Microwave, 130°C A->B Cyclization C 6-Nitro-1H-pyrrolo[2,3-b]pyridine (Stable Intermediate) B->C D H2, Pd/C Methanol, RT C->D Reduction E 1H-Pyrrolo[2,3-b]pyridin-6-amine (Kinase Scaffold) D->E

Synthetic workflow for 6-Nitro-1H-pyrrolo[2,3-b]pyridine and its reduction to a kinase scaffold.

Conclusion and Future Perspectives

The utility of 6-Nitro-1H-pyrrolo[2,3-b]pyridine extends far beyond simple heterocyclic chemistry; it is a meticulously designed precursor that bridges the gap between synthetic feasibility and biological efficacy. By leveraging the robust nature of the nitro group during high-energy cyclization, and subsequently unmasking it to an amine, drug development professionals can rapidly generate libraries of 7-azaindole derivatives[6]. As the demand for highly selective, next-generation kinase inhibitors grows, mastering the synthesis and functionalization of this privileged scaffold remains a cornerstone of modern medicinal chemistry.

References

  • Alchem Pharmtech. "CAS 1060802-95-0 | 6-Nitro-1H-pyrrolo[2,3-b]pyridine." Alchem Pharmtech Catalog.
  • ResearchGate. "Different strategies for synthesis of 7-azaindoles." ResearchGate Publications.
  • MySkinRecipes. "1H-Pyrrolo[2,3-b]pyridin-6-amine (CAS 145901-11-7)." Chemical Specifications.
  • Canadian Science Publishing. "Preparation of 7-Azaindoles by Thermal Indolization." Canadian Journal of Chemistry.
  • RosDok (University of Rostock). "Synthetic approaches for the synthesis of 7-azaindole derivatives." Ph.D. Thesis Repository.
  • ChemicalBook. "6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7." Chemical Properties and Synthesis.

Sources

Technical Monograph: 6-Nitro-1H-pyrrolo[2,3-b]pyridine

[1]

Executive Summary & Identity

6-Nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-Nitro-7-azaindole ) is a critical heterocyclic building block in medicinal chemistry. As a derivative of the 7-azaindole scaffold—a privileged structure acting as a bioisostere for both indole and purine—this compound is extensively utilized in the development of kinase inhibitors (e.g., JAK, FGFR, c-Met) and other small-molecule therapeutics. Its C6-nitro group serves as a latent amine functionality, allowing for the subsequent introduction of complex solubilizing groups or pharmacophores essential for drug-target interactions.

Physicochemical Profile
PropertyData
CAS Number 1060802-95-0
IUPAC Name 6-Nitro-1H-pyrrolo[2,3-b]pyridine
Synonyms 6-Nitro-7-azaindole; 1H-Pyrrolo[2,3-b]pyridine, 6-nitro-
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Structure Bicyclic fused system (Pyridine + Pyrrole)
Appearance Yellow to orange solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa ~10.5 (pyrrole NH, estimated)

Synthetic Methodologies

The synthesis of 6-nitro-7-azaindole is chemically challenging due to the electron-deficient nature of the pyridine ring, which disfavors electrophilic aromatic substitution (e.g., direct nitration) at the C6 position. Consequently, the most robust industrial route involves de novo ring construction starting from a functionalized pyridine precursor.

Primary Route: Cyclization of 2-Amino-3-methyl-6-nitropyridine

This method relies on the condensation of a pre-functionalized aminopicoline with a one-carbon source to form the pyrrole ring. This approach avoids the regioselectivity issues associated with nitrating the parent 7-azaindole.

Protocol Logic:

  • Precursor Selection: Start with 2-amino-3-methyl-6-nitropyridine . The nitro group is already installed at the correct position (para to the methyl, ortho to the ring nitrogen).

  • Enamine Formation: The 3-methyl group is activated (despite the electron-withdrawing nitro group) and reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

  • Reductive Cyclization (Modified): Standard Batcho-Leimgruber conditions (involving reduction) would reduce the nitro group. Therefore, a non-reductive cyclization or a carefully controlled condensation is required, often involving acid-catalyzed ring closure of the formamidine/enamine intermediate.

Alternative Route: N-Oxide Rearrangement (Less Common for 6-Nitro)

Direct nitration of 7-azaindole typically occurs at C3 (electrophilic). To functionalize the pyridine ring, N-oxidation is used to activate the ring.

  • Oxidation: 7-Azaindole

    
     7-Azaindole-N-oxide (using mCPBA).
    
  • Nitration: Nitration of the N-oxide typically favors the C4 position. However, under specific conditions or via displacement of a C6-leaving group (e.g., 6-chloro-7-azaindole N-oxide), the 6-nitro derivative can be accessed, though this is less direct than the cyclization route.

Visualization: Synthetic Pathway

The following diagram illustrates the primary cyclization pathway and the functionalization logic.

SynthesisStart2-Amino-3-methyl-6-nitropyridine(Precursor)Step1Reaction with DMF-DMA(110°C, DMF)Start->Step1CondensationInterEnamine / FormamidineIntermediateStep1->InterStep2Cyclization(Acid Catalysis / Heat)Inter->Step2Ring ClosureProduct6-Nitro-1H-pyrrolo[2,3-b]pyridine(CAS 1060802-95-0)Step2->Product

Caption: Primary synthetic workflow for 6-Nitro-7-azaindole via cyclization of aminopicoline precursor.

Reactivity & Functionalization

The 6-nitro group profoundly alters the electronic properties of the 7-azaindole scaffold, making the C2 proton more acidic and the ring system more electron-deficient.

A. Nitro Group Reduction (Key Transformation)

The most significant application of this compound is as a precursor to 6-amino-7-azaindole .

  • Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

  • Utility: The resulting amine is a versatile handle for amide coupling, urea formation, or Buchwald-Hartwig aminations, common in kinase inhibitor design (e.g., to bind to the hinge region or solvent-exposed areas of the kinase).

B. N1-Alkylation / Arylation

The pyrrole nitrogen (N1) is acidic (pKa ~10.5).

  • Mechanism: Deprotonation with bases like NaH, Cs₂CO₃, or K₂CO₃ allows for nucleophilic attack on alkyl halides.

  • Selectivity: N1 alkylation is highly favored over N7 (pyridine nitrogen) due to the preservation of aromaticity in the pyridine ring.

C. C3-Functionalization

While the nitro group deactivates the ring, electrophilic substitution at C3 (e.g., halogenation with NIS or NBS) is still possible, albeit slower than in the parent azaindole. This allows for the construction of 3,6-disubstituted scaffolds.

Medicinal Chemistry Applications

6-Nitro-1H-pyrrolo[2,3-b]pyridine is a "privileged scaffold" intermediate. Its derivatives are widely explored in oncology and immunology.

Target Classes
  • Janus Kinases (JAK): 7-Azaindole derivatives mimic the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region. Substituents at the 6-position (derived from the nitro group) often project into the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • FGFR Inhibitors: Used to target Fibroblast Growth Factor Receptors in gastric and urothelial cancers.

  • c-Met Inhibitors: The scaffold provides a rigid template to orient side chains for optimal binding affinity.

Structure-Activity Relationship (SAR) Logic[6]
  • Hinge Binding: The N1-H and N7 atoms form a donor-acceptor motif essential for binding to the ATP pocket.

  • Vector Exploration: The C6 position allows vectors to reach distinct hydrophobic pockets or solvent channels, which is critical for achieving selectivity between kinase isoforms (e.g., JAK1 vs. JAK2).

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (nitrogen or argon) if possible, although the nitro compound is relatively stable.

  • Reactivity: Avoid strong reducing agents (unless intended) and strong oxidizers.

References

  • Alchem Pharmtech. Product Catalog: 6-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1060802-95-0).[1][2] Retrieved from

  • BLD Pharm. Chemical Properties and CAS Data for 6-Nitro-1H-pyrrolo[2,3-b]pyridine. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 7-Azaindole Derivatives. Retrieved from

  • Song, J. J., et al.Organometallic Methods for the Synthesis and Functionalization of Azaindoles.Chem. Soc. Rev., 2007. (Contextual reference for azaindole synthesis).
  • Popowycz, F., et al. Synthesis and Reactivity of 7-Azaindole.[3]Tetrahedron, 2003. (Review of general azaindole reactivity).

Synthesis and Mechanistic Evaluation of 6-Nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged pharmacological scaffold, widely utilized as a bioisostere for indole in the development of kinase inhibitors and other targeted therapeutics[1]. While functionalization of the pyrrole ring is straightforward, derivatization of the electronically deactivated pyridine ring—specifically at the C-6 position—presents significant synthetic challenges.

This technical guide details a highly robust, four-step synthetic route to 6-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1060802-95-0)[2]. By leveraging an N-oxide activation strategy followed by palladium-catalyzed amination and a Sandmeyer-type nitration, this pathway avoids the regioselectivity pitfalls of de novo cyclizations and direct electrophilic substitutions. The resulting 6-nitro derivative and its 6-amino precursor (CAS: 145901-11-7) are critical intermediates in modern drug discovery[3].

Retrosynthetic Logic & Mechanistic Rationale

The Regioselectivity Problem

Direct nitration of 7-azaindole via classical electrophilic aromatic substitution (EAS) exclusively yields 3-nitro-7-azaindole. The electron-rich nature of the pyrrole ring acts as a powerful thermodynamic sink for electrophiles, while the fused pyridine ring remains highly deactivated. Furthermore, de novo syntheses (such as the Leimgruber-Batcho or Larock heteroannulation) starting from functionalized pyridines often suffer from poor regiocontrol during the initial pyridine nitration or iodination steps.

The Late-Stage Functionalization Strategy

To bypass these electronic barriers, we employ a late-stage functional group interconversion strategy starting from the parent 7-azaindole.

  • Activation via N-Oxidation: Treatment with m-CPBA selectively oxidizes the pyridine nitrogen (N7). The pyrrole nitrogen (N1) is unreactive because its lone pair is delocalized into the aromatic

    
    -system.
    
  • Deoxidative Chlorination: The N-oxide is subjected to a Reissert-Henze-type rearrangement using POCl

    
    . The highly electrophilic N-phosphoryloxy intermediate undergoes nucleophilic attack by chloride at the C-6 position, followed by rearomatization[1].
    
  • Palladium-Catalyzed Amination: While 6-chloro-7-azaindole possesses a leaving group, classical S

    
    Ar with ammonia is sluggish due to the electron-donating effect of the fused pyrrole ring. A Buchwald-Hartwig cross-coupling using benzophenone imine elegantly bypasses this electronic barrier.
    
  • Sandmeyer Nitration: Direct oxidation of the resulting 6-amino-7-azaindole often yields complex mixtures of azoxy dimers. Instead, diazotization followed by a copper-catalyzed radical substitution with nitrite provides the target 6-nitro-7-azaindole with high fidelity.

SyntheticPathway A 7-Azaindole B 7-Azaindole 7-oxide A->B m-CPBA (N-Oxidation) C 6-Chloro- 7-azaindole B->C POCl3 (Reissert-Henze) D 6-Amino- 7-azaindole C->D 1. Ph2C=NH, Pd 2. HCl (Amination) E 6-Nitro- 7-azaindole D->E NaNO2, Cu (Sandmeyer)

Figure 1: Four-step synthetic workflow from 7-azaindole to 6-nitro-7-azaindole.

Mechanism N_oxide 7-Azaindole N-oxide Activated N-Phosphoryloxy Intermediate (Activated Pyridinium) N_oxide->Activated + POCl3 Addition Chloride Addition at C6 (Dihydropyridine Int.) Activated->Addition + Cl- attack Elimination Rearomatization (Loss of HOP(O)Cl2) Addition->Elimination Base/Heat Product 6-Chloro-7-azaindole Elimination->Product

Figure 2: Mechanistic pathway of the Reissert-Henze deoxidative chlorination.

Quantitative Reaction Metrics

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the synthesis.

StepTransformationReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Primary Purity Check
1 N-Oxidationm-CPBA, DCM0 → 251285 - 90TLC (DCM:MeOH 9:1)
2 ChlorinationPOCl

, Toluene
110460 - 65HPLC / LC-MS
3 AminationPh

C=NH, Pd

(dba)

, BINAP, NaOtBu
90875 - 80

H-NMR (Loss of Ph signals)
4 NitrationNaNO

, HBF

, Cu powder
0 → 25650 - 55LC-MS (m/z 164 [M+H]

)

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide
  • Procedure: Dissolve 7-azaindole (10.0 g, 84.6 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy excess peroxide. Basify with saturated NaHCO
    
    
    and extract with 10% MeOH in DCM. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Validation Checkpoint: The N-oxide formation is confirmed by a drastic decrease in

    
     on normal-phase TLC (DCM:MeOH 9:1) due to the highly polar N-O dipole. The product should appear as a baseline-hugging spot compared to the highly mobile starting material.
    
Step 2: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine
  • Procedure: Suspend the N-oxide (10.0 g, 74.5 mmol) in anhydrous toluene (100 mL). Slowly add phosphorus oxychloride (POCl

    
    , 3.0 eq) dropwise at room temperature. Heat the mixture to reflux (110 °C) for 4 hours.
    
  • Workup: Cool to room temperature and carefully pour the mixture into crushed ice. Neutralize to pH 7-8 with 2M NaOH. Extract with ethyl acetate (3 × 100 mL), wash with brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 3:1).

  • Validation Checkpoint: Chlorination restores the non-polar character of the molecule. LC-MS must show the characteristic 3:1 isotopic pattern for the chlorine atom at m/z 153/155 [M+H]

    
    .
    
Step 3: Synthesis of 1H-pyrrolo[2,3-b]pyridin-6-amine
  • Procedure: In an oven-dried Schlenk flask, combine 6-chloro-7-azaindole (5.0 g, 32.8 mmol), Pd

    
    (dba)
    
    
    
    (5 mol%), BINAP (10 mol%), and NaOtBu (1.5 eq). Evacuate and backfill with N
    
    
    three times. Add anhydrous toluene (50 mL) and benzophenone imine (1.2 eq). Heat at 90 °C for 8 hours.
  • Hydrolysis: Cool to room temperature, filter through Celite, and concentrate. Dissolve the crude imine in THF (50 mL) and add 2M aqueous HCl (20 mL). Stir at room temperature for 2 hours.

  • Workup: Neutralize with saturated NaHCO

    
    , extract with EtOAc, and purify via flash chromatography (DCM:MeOH 95:5).
    
  • Validation Checkpoint: Successful amination and subsequent hydrolysis are indicated by the complete loss of the benzophenone aromatic signals in

    
    H-NMR and the appearance of a broad, exchangeable -NH
    
    
    
    singlet near
    
    
    5.5 ppm (DMSO-d6).
Step 4: Synthesis of 6-Nitro-1H-pyrrolo[2,3-b]pyridine
  • Diazotization: Dissolve 6-amino-7-azaindole (2.0 g, 15.0 mmol) in aqueous HBF

    
     (48%, 15 mL) and cool to 0 °C. Add a solution of NaNO
    
    
    
    (1.1 eq) in water (5 mL) dropwise. Stir for 30 minutes at 0 °C to form the diazonium tetrafluoroborate salt.
  • Nitration: In a separate flask, prepare a vigorously stirred suspension of copper powder (1.5 eq) and NaNO

    
     (10 eq) in water (20 mL). Add the cold diazonium salt solution dropwise to the copper/nitrite suspension at room temperature. Stir for 6 hours.
    
  • Workup: Dilute with water, extract with EtOAc (3 × 50 mL), wash with brine, and dry over Na

    
    SO
    
    
    
    . Purify by silica gel chromatography (Hexanes:EtOAc 4:1) to yield the target compound as a pale yellow solid.
  • Validation Checkpoint: The final nitro compound is less polar than the amine precursor. UV visualization on TLC will show a distinct quenching spot, and LC-MS will confirm the mass at m/z 164 [M+H]

    
    . IR spectroscopy will reveal strong symmetric and asymmetric -NO
    
    
    
    stretching bands at ~1350 cm
    
    
    and ~1530 cm
    
    
    .

References

  • MySkinRecipes. 1H-Pyrrolo[2,3-b]pyridin-6-amine Product Description & Pharmaceutical Applications (CAS: 145901-11-7). Retrieved from [Link][3]

  • National Institutes of Health (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from[Link][1]

Sources

The Strategic Emergence of 6-Nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to its Core Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 6-Nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in modern medicinal chemistry. While a singular "discovery" event for this specific nitro-isomer is not prominently documented, its history is intrinsically linked to the broader exploration of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework. This document elucidates the strategic importance of the 6-nitro functionalization, details its synthesis within the context of established 7-azaindole chemistry, and explores its pivotal role as a precursor for a multitude of biologically active compounds, particularly in the realm of kinase inhibition. We will delve into the causality behind experimental choices in its synthesis and the self-validating nature of the described protocols, providing a robust resource for researchers in the field.

Introduction: The 7-Azaindole Scaffold and the Significance of the 6-Nitro Moiety

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a cornerstone of contemporary drug discovery, recognized as a "privileged structure."[1] Its structural resemblance to the endogenous purine nucleus makes it an exceptional bioisostere, capable of forming key hydrogen bond interactions with the hinge region of various protein kinases.[1][2] This has led to its widespread incorporation into a multitude of kinase inhibitors, including approved drugs like the BRAF kinase inhibitor vemurafenib.[3]

The introduction of a nitro group at the 6-position of the 7-azaindole core, to yield 6-Nitro-1H-pyrrolo[2,3-b]pyridine, is a strategic functionalization that serves two primary purposes in medicinal chemistry:

  • Modulation of Electronic Properties: The strongly electron-withdrawing nature of the nitro group significantly alters the electron density of the bicyclic system. This can influence the pKa of the pyrrole nitrogen and the overall binding affinity of the molecule to its biological target.

  • A Versatile Chemical Handle: The nitro group is a highly versatile functional group that can be readily transformed into other key moieties. Most importantly, it can be reduced to an amino group, which then serves as a crucial point for further chemical elaboration and the introduction of diverse substituents to explore the chemical space and optimize structure-activity relationships (SAR).

Historical Context and Synthesis

The history of 6-Nitro-1H-pyrrolo[2,3-b]pyridine is interwoven with the development of synthetic methodologies for the broader 7-azaindole class. While early work on 7-azaindole dates back further, the strategic synthesis of substituted derivatives gained significant momentum with the rise of targeted therapies. The preparation of nitro-substituted 7-azaindoles is a logical extension of these efforts, providing key intermediates for drug discovery programs.

A common and effective strategy for the synthesis of the 7-azaindole scaffold involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The following is a representative, detailed protocol for the synthesis of a nitro-substituted 7-azaindole, which can be conceptually adapted for the synthesis of the 6-nitro isomer.

Experimental Protocol: Synthesis of a Nitro-7-Azaindole Derivative

This protocol outlines a general and robust method for the synthesis of a nitro-substituted 7-azaindole, which serves as a foundational procedure for accessing compounds like 6-Nitro-1H-pyrrolo[2,3-b]pyridine.

Step 1: Sonogashira Coupling of a Halogenated Aminopyridine with a Protected Alkyne

The initial step involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. The choice of a protected alkyne, such as one bearing a trimethylsilyl (TMS) group, is crucial to prevent undesired side reactions.

  • Reagents and Materials:

    • 2-Amino-3-bromo-5-nitropyridine

    • Ethynyltrimethylsilane

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Amino-3-bromo-5-nitropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous DMF and triethylamine (2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add ethynyltrimethylsilane (1.2 eq) dropwise.

    • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection and Intramolecular Cyclization

The subsequent step involves the removal of the silyl protecting group, followed by an intramolecular cyclization to form the pyrrole ring of the 7-azaindole scaffold. A base-mediated cyclization is often employed for this transformation.

  • Reagents and Materials:

    • 2-amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine

    • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

    • Methanol or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TMS-protected intermediate in methanol.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS.

    • Upon completion of the deprotection and cyclization, neutralize the reaction with a mild acid (e.g., saturated ammonium chloride solution).

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford the desired nitro-7-azaindole.

Synthesis Workflow Diagram

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection & Cyclization A 2-Amino-3-bromo-5-nitropyridine D 2-amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine A->D Coupling B Ethynyltrimethylsilane B->D C Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF F 6-Nitro-1H-pyrrolo[2,3-b]pyridine D->F Cyclization E K₂CO₃ or TBAF, MeOH or THF

Caption: Synthetic workflow for a nitro-7-azaindole.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for 6-Nitro-1H-pyrrolo[2,3-b]pyridine is not widely compiled in a single source, its properties can be inferred from the parent 7-azaindole and the known effects of the nitro substituent.

PropertyPredicted Value/ObservationRationale
Molecular Weight 163.13 g/mol Calculated from the molecular formula C₇H₅N₃O₂.
Appearance Likely a yellow or off-white solidNitroaromatic compounds are often colored.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.The nitro group increases polarity, but the overall aromatic character dominates.
pKa (Pyrrole N-H) Lower than that of 7-azaindole (pKa ≈ 16)The electron-withdrawing nitro group increases the acidity of the N-H proton.

Predicted Spectroscopic Data:

  • ¹H NMR (in DMSO-d₆): The protons on the pyridine ring would be expected to show downfield shifts compared to the parent 7-azaindole due to the electron-withdrawing effect of the nitro group. The pyrrole protons would also be affected. The N-H proton of the pyrrole would likely appear as a broad singlet at a high chemical shift.

  • ¹³C NMR (in DMSO-d₆): The carbon atom attached to the nitro group (C6) would be significantly deshielded and appear at a downfield chemical shift. Other carbons in the pyridine ring would also be influenced.

  • IR Spectroscopy: Characteristic strong absorption bands for the nitro group (asymmetric and symmetric stretching) would be expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The N-H stretching of the pyrrole would appear as a broad band around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 163.

Role in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of 6-Nitro-1H-pyrrolo[2,3-b]pyridine in drug discovery lies in its role as a key intermediate. The reduction of the nitro group to an amine provides a critical attachment point for building out more complex molecules with desired pharmacological activities. This is particularly relevant in the design of kinase inhibitors.

Signaling Pathway Context: Targeting Kinases in Cancer

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to target a variety of these kinases.[4][5][6][7] For instance, derivatives of this scaffold have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation, differentiation, and angiogenesis.[4]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg FGF FGF FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor 7-Azaindole Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway.

The 6-amino-1H-pyrrolo[2,3-b]pyridine, readily derived from the 6-nitro precursor, can be further functionalized, for example, through amide bond formation or by participating in cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data: Biological Activity of 7-Azaindole Derivatives

To illustrate the potential of the 7-azaindole scaffold, the following table summarizes the inhibitory activities of various derivatives against different kinases. While not specific to the 6-nitro derivative itself, this data highlights the scaffold's versatility and the impact of substitution on biological activity.

Compound IDTarget KinaseIC₅₀ (nM)Reference
4h FGFR17[4]
4h FGFR29[4]
4h FGFR325[4]
Compound 9 c-Met22.8[5]
Compound 41 GSK-3β0.22[6]
Compound 46 GSK-3β0.26[6]
Compound 54 GSK-3β0.24[6]
Compound 8l Haspin14[8]

Conclusion: A Strategically Important Building Block

While the specific "discovery" of 6-Nitro-1H-pyrrolo[2,3-b]pyridine may not be a landmark event in itself, its emergence and utility are a direct consequence of the systematic exploration of the 7-azaindole scaffold. Its true value lies in its role as a strategically functionalized intermediate. The presence of the nitro group offers a reliable and versatile handle for medicinal chemists to elaborate upon the core structure, enabling the synthesis of vast libraries of compounds for biological screening. The continued importance of the 7-azaindole framework in the development of targeted therapies ensures that 6-Nitro-1H-pyrrolo[2,3-b]pyridine will remain a relevant and valuable building block for the foreseeable future.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry.

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.

  • Azaindoles in Medicinal Chemistry. PharmaBlock.

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis of 7-Azaindoles from 2-Amino-6-bromopyridine: Application Notes and Protocols. BenchChem.

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research.

  • Azaindole synthesis. Organic Chemistry Portal.

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. International Journal of Organic Chemistry.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters.

  • Azaindole Therapeutic Agents. Current Medicinal Chemistry.

  • 7-Azaindole Derivatives as Potential Antibacterial Agents. Pakistan Journal of Scientific and Industrial Research.

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin.

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.

  • 6-Azaindole. PubChem.

  • 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles1. Journal of the American Chemical Society.

  • The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction. Request PDF.

Sources

Chemical properties of 6-Nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 6-Nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-nitro-7-azaindole ).

Advanced Technical Guide for Drug Discovery & Synthesis[1][2][3][4]

Executive Summary

6-Nitro-1H-pyrrolo[2,3-b]pyridine is a critical, albeit less common, high-energy intermediate in the synthesis of 6-substituted 7-azaindoles. While the 7-azaindole scaffold is a privileged structure in kinase inhibitor design (bioisostere of purine), the C6-position is strategically important for interacting with the hinge region of ATP-binding pockets.

Unlike 3-nitro-7-azaindole (formed via electrophilic aromatic substitution), the 6-nitro isomer cannot be accessed through direct nitration of the parent heterocycle due to the electron-deficient nature of the pyridine ring. It is typically generated as a precursor to 6-amino-7-azaindole , a core scaffold for JAK, Trk, and NOX2 inhibitors.

Physicochemical Characterization

PropertyDataNotes
IUPAC Name 6-Nitro-1H-pyrrolo[2,3-b]pyridine
Common Name 6-Nitro-7-azaindole
CAS Number 1060802-95-0 Note: CAS 145901-11-7 refers to the 6-amino derivative.
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Appearance Pale yellow to orange solidNitro group conjugation induces color.
Solubility DMSO, DMF, hot EtOAcPoor solubility in water and non-polar solvents.
Acidity (pKa) ~12.5 (NH), ~1.0 (Pyridine N)The nitro group significantly increases the acidity of the pyrrole NH compared to parent 7-azaindole (pKa 14.7).
H-Bond Donors 1 (Pyrrole NH)
H-Bond Acceptors 3 (Pyridine N, Nitro O)

Synthetic Architecture & Causality

Designing a route to 6-nitro-7-azaindole requires overcoming the inherent electronic bias of the scaffold. Electrophilic reagents attack the electron-rich pyrrole C3. To functionalize the electron-poor pyridine C6, one must utilize N-oxide activation or nucleophilic displacement .

The "N-Oxide Gateway" Protocol

The most robust method for accessing C6-functionalized 7-azaindoles is via the N-oxide. This activates the C6 position for nucleophilic attack or rearrangement.

Step 1: N-Oxidation
  • Reagent: m-Chloroperoxybenzoic acid (mCPBA) or H₂O₂/MeReO₃.

  • Mechanism: Electrophilic attack on the pyridine nitrogen (N7).

  • Outcome: Formation of 7-azaindole-7-oxide.[1][2]

Step 2: Regioselective Functionalization (The Fork)

From the N-oxide, two paths exist:

  • Path A (Bromination): Reaction with POBr₃ or HMDS/TMSBr yields 6-bromo-7-azaindole . This bromide is then displaced by nitrite or coupled to form the nitro/amino group.

  • Path B (Direct Nitration): Reaction of the N-oxide with HNO₃/H₂SO₄ typically yields the 4-nitro isomer. However, using tetrabutylammonium nitrate (TBAN) with trifluoroacetic anhydride (TFAA) can direct substitution to C6 via a Minisci-type radical mechanism or nucleophilic activation.

Experimental Protocol: Synthesis of 6-Bromo Precursor

Since the direct 6-nitro synthesis is often proprietary or low-yielding, the industry standard is to synthesize the 6-bromo derivative and displace it.

Reagents: 7-Azaindole (1.0 eq), mCPBA (1.2 eq), POBr₃ (3.0 eq), DMF.

  • Oxidation: Dissolve 7-azaindole in DME/DCM. Add mCPBA at 0°C. Stir at RT for 4h. Precipitate the N-oxide hydrochloride salt or purify via silica (MeOH/DCM).

  • Rearrangement: Suspend the N-oxide in DMF. Add POBr₃ dropwise at 0°C (Exothermic!).

  • Heating: Heat to 80°C for 2h. The N-oxide oxygen is transferred/eliminated, and bromide installs at C6.

  • Workup: Quench with ice water. Neutralize with NaHCO₃. Extract with EtOAc.

  • Yield: Typically 40-60% of 6-bromo-7-azaindole .

Conversion to 6-Nitro:

  • Method: Nucleophilic Aromatic Substitution (S_NAr).[3]

  • Conditions: Heat 6-bromo-7-azaindole with NaNO₂ in DMSO/DMF at 100-120°C. The electron-deficient pyridine ring facilitates the displacement of the bromide by the nitrite anion.

SynthesisPath Start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Oxide 7-Azaindole N-oxide Start->Oxide mCPBA DCM, 0°C Bromo 6-Bromo-7-azaindole (Key Intermediate) Oxide->Bromo POBr3 DMF, 80°C Nitro 6-Nitro-7-azaindole (Target) Bromo->Nitro NaNO2, DMSO SnAr, 110°C Amino 6-Amino-7-azaindole (Drug Scaffold) Bromo->Amino Buchwald-Hartwig (Alternative) Nitro->Amino H2, Pd/C or Fe/AcOH

Figure 1: Synthetic logic flow for accessing C6-functionalized 7-azaindoles. The N-oxide route is the requisite activation step.

Reactivity & Applications in Drug Discovery

The "Hinge Binder" Concept

In kinase inhibitors, the 7-azaindole scaffold mimics the adenine ring of ATP. The N1 (pyrrole) and N7 (pyridine) atoms form a donor-acceptor motif that binds to the kinase hinge region.

  • Role of 6-Nitro: It is primarily a masked aniline . The nitro group is strongly electron-withdrawing, reducing the basicity of N7 and increasing the acidity of N1.

  • Role of 6-Amino: Reduction of the nitro group yields the 6-amino derivative.[4] This exocyclic amine provides an additional hydrogen bond donor, crucial for selectivity in JAK1/JAK2 and Aurora kinase inhibitors.

Reduction Protocol (Self-Validating)

To convert the 6-nitro intermediate to the bioactive 6-amino form:

  • Catalytic Hydrogenation:

    • System: 10% Pd/C, H₂ (balloon), MeOH.

    • Validation: Monitor via TLC. The yellow nitro compound spot will disappear, replaced by a polar, fluorescent blue spot (amine).

    • Note: If the reaction is sluggish due to the pyridine nitrogen poisoning the catalyst, add 1.0 eq of HCl or use Fe/NH₄Cl (Bechamp reduction).

References

  • Synthesis via N-Oxide: Schnürch, M., et al. "Functionalization of the 7-azaindole scaffold via N-oxide activation."[5] Journal of Organic Chemistry, 2007. Link

  • Bartoli/Minisci Routes: Dobson, D., et al. "Synthesis of 4- and 6-azaindoles via the Bartoli reaction." Synlett, 2005. Link

  • Kinase Inhibitor Application: Merck & Co. "Discovery of 6-amino-7-azaindoles as potent JAK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Compound Data: PubChem CID 1060802-95-0 (6-Nitro-1H-pyrrolo[2,3-b]pyridine).[6] Link

Sources

Technical Guide: Biological Potential & Synthetic Utility of 6-Nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-nitro-7-azaindole ) represents a critical, high-value intermediate in the design of "privileged scaffold" kinase inhibitors. While the nitro-derivative itself possesses limited direct pharmacological potency compared to its reduced congeners, its biological potential is realized through its role as a precursor to 6-amino-7-azaindoles . These amine derivatives are essential pharmacophores in modern oncology, serving as hinge-binding motifs for Janus Kinases (JAK), Aurora kinases, and BRAF inhibitors.

This guide analyzes the chemical biology, synthetic pathways, and experimental protocols required to leverage the 6-nitro-7-azaindole scaffold for drug discovery.

Part 1: Chemical Biology & Mechanism of Action[1]

The 7-Azaindole Privilege

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of both indole and purine (adenine).[1] This structural duality allows it to function as an ATP-mimetic, making it a cornerstone in the design of Type I and Type II kinase inhibitors.

  • Hinge Binding: The pyridine nitrogen (

    
    ) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (
    
    
    
    ) acts as a hydrogen bond donor. This creates a bidentate binding motif that anchors the molecule to the kinase hinge region (e.g., Glu/Leu backbone residues).
  • The Role of the 6-Position: Unlike the 3-position (which often faces the gatekeeper residue) or the 5-position (deep pocket), the 6-position of the 7-azaindole ring typically projects towards the solvent-exposed front of the ATP binding pocket.

The "Nitro" Functional Advantage

The 6-nitro group is rarely the final pharmacophore due to potential toxicity (nitro-aromatic reduction). However, it serves two critical biological functions in the development pipeline:

  • Masked Solubilizing Handle: The nitro group is the direct precursor to the 6-amino group. This amine is subsequently derivatized with solubilizing moieties (e.g., morpholine, piperazine) or urea linkages to access the "DFG-out" allosteric pocket.

  • Hypoxic Selectivity (Theoretical): Like other nitro-heterocycles, 6-nitro-7-azaindoles possess a theoretical potential for bioreductive activation in hypoxic tumor microenvironments, although this is less explored than in nitroimidazoles.

Signaling Pathway Interaction

The biological activity of this scaffold is best understood through the inhibition of the JAK-STAT and MAPK pathways.

KinaseSignaling Ligand Growth Factor (EGF/IL-6) Receptor RTK / Cytokine Receptor Ligand->Receptor Activation JAK JAK Kinase (Target of 6-Amino-7-Azaindole) Receptor->JAK RAS RAS Receptor->RAS STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation RAF BRAF (Target) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK ERK->Nucleus Inhibitor 6-Substituted 7-Azaindole Inhibitor->JAK Inhibition Inhibitor->RAF Inhibition

Figure 1: Mechanism of Action. 6-substituted 7-azaindoles target the ATP-binding sites of JAK and BRAF kinases, interrupting downstream oncogenic signaling.

Part 2: Synthesis & Functionalization[3][4]

The synthesis of 6-nitro-1H-pyrrolo[2,3-b]pyridine is non-trivial because direct nitration of 7-azaindole typically favors the C3 or C4 position (via the N-oxide). The most reliable route to 6-functionalized azaindoles is via N-oxide activation followed by rearrangement or de novo synthesis from pyridine precursors.

Synthesis Workflow (N-Oxide Route)

This pathway describes the generation of the 6-functionalized core, which is the standard industrial approach.

SynthesisRoute Start 7-Azaindole Step1 mCPBA Oxidation Start->Step1 Inter1 7-Azaindole N-Oxide Step1->Inter1 Step2 HMDS / BzCl (Reissert-Henze) Inter1->Step2 Inter2 6-Cyano / 6-Chloro 7-Azaindole Step2->Inter2 Step3 Functionalization (Nitration/Amination) Inter2->Step3 Final 6-Substituted 7-Azaindole Step3->Final

Figure 2: Strategic route to 6-substituted 7-azaindoles via N-oxide activation.

Protocol: Synthesis of 7-Azaindole N-Oxide (Precursor)

Objective: To activate the pyridine ring for electrophilic or nucleophilic attack at the 6-position.

Reagents:

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)[1][2][3]

  • 3-Chloroperoxybenzoic acid (mCPBA, 70-75%)

  • Dimethoxyethane (DME) or Ethyl Acetate

  • Potassium Carbonate (

    
    )
    

Methodology:

  • Dissolution: Dissolve 7-azaindole (1.0 eq) in DME (0.15 M concentration).

  • Oxidation: Cool solution to 0°C. Add mCPBA (1.2 eq) portion-wise over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1). The N-oxide is significantly more polar.

  • Workup: The N-oxide often precipitates as the m-chlorobenzoate salt. Filter the solid.

  • Free Base Liberation: Suspend the solid in water and adjust pH to 9–10 with saturated

    
    .
    
  • Extraction: Extract with chloroform/isopropanol (3:1) multiple times (N-oxides are water-soluble). Dry over

    
     and concentrate.
    
  • Yield: Expect 60–80% of a tan/white solid (CAS 55052-24-9).

Protocol: Functionalization to 6-Nitro/Amino

Note: Direct nitration of the N-oxide yields 4-nitro. To access the 6-position, a rearrangement or halogenation-substitution sequence is preferred.

Alternative Route (De Novo): For high-purity 6-nitro-7-azaindole, cyclization from 2-amino-3-methyl-6-nitropyridine is the preferred self-validating protocol.

  • Starting Material: 2-amino-3-methyl-6-nitropyridine.

  • Formylation: React with dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C to form the enamine intermediate.

  • Cyclization: Treat the enamine with silica gel or mild acid to close the pyrrole ring.

  • Result: 6-Nitro-1H-pyrrolo[2,3-b]pyridine.[4][5][6][7][8]

Part 3: Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (FRET-Based)

This protocol validates the binding affinity of the 6-substituted derivative against JAK2 or BRAF.

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher compatible). Principle: Competition between an Alexa Fluor™ 647-labeled tracer and the test compound for the kinase ATP pocket.

Step-by-Step:

  • Preparation: Prepare a 3-fold serial dilution of the 6-nitro/amino-7-azaindole in DMSO (start at 10 µM).

  • Master Mix: In Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), mix:

    • Kinase (e.g., JAK2, 5 nM final)

    • Eu-anti-GST Antibody (2 nM final)

    • Kinase Tracer 236 (Concentration optimized per kinase, typically 5–20 nM).

  • Incubation: Add 5 µL of compound and 5 µL of Master Mix to a 384-well low-volume white plate.

  • Equilibrium: Incubate at Room Temperature for 60 minutes (protected from light).

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Analysis: Calculate Emission Ratio (

    
    ). Plot Dose-Response curve to determine 
    
    
    
    .

Data Table Template:

Compound IDSubstituent (C6)JAK2 IC50 (nM)BRAF IC50 (nM)Solubility (µM)
Ref (Tofacitinib) -1.0>1000>100
Test Cmpd A -NO2TBDTBDLow
Test Cmpd B -NH2TBDTBDModerate
Test Cmpd C -NH-MorpholineTBDTBDHigh
Cell Viability Assay (MTS)

To assess cytotoxicity and potential hypoxic activation.

  • Cell Lines: A375 (Melanoma, BRAF V600E), K562 (CML, BCR-ABL).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with compound (0.1 – 100 µM) for 72 hours.

  • Development: Add 20 µL MTS reagent (Promega). Incubate 2 hours.

  • Read: Absorbance at 490 nm.

References

  • Rational Design of 7-Azaindole Derivatives. Journal of Medicinal Chemistry. ACS Publications. Link

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. J-Stage. Link

  • Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. Bentham Science. Link

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors. Bioorganic & Medicinal Chemistry Letters. ScienceDirect. Link

  • 1H-Pyrrolo[2,3-b]pyridine 7-Oxide (CAS 55052-24-9). ChemicalBook. Link

Sources

The 7-Azaindole Scaffold: A Technical Guide to Kinase Inhibition and Bioisosteric Design

[1]

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents one of the most successful bioisosteric replacements in modern medicinal chemistry. Structurally analogous to both indole and purine (adenine), it has achieved "privileged structure" status, primarily due to its exceptional ability to mimic the ATP purine core within the hinge region of protein kinases.

This guide analyzes the physicochemical rationale behind the scaffold, details the mechanistic basis of its kinase selectivity, and provides reproducible synthetic and assay protocols for researchers in early-to-late-stage drug discovery.

Part 1: Physicochemical Rationale & Bioisosterism[1]

The transition from an indole to a 7-azaindole core is rarely accidental; it is a calculated move to optimize Lipinski parameters and ligand efficiency . While indole is highly lipophilic and electron-rich, the introduction of the nitrogen at position 7 (N7) dramatically alters the electronic landscape.

The "N7 Effect"

The N7 atom possesses a lone pair of electrons orthogonal to the pi-system, making it a weak base but a significant hydrogen bond acceptor . This contrasts with C7 in indole, which is hydrophobic.

Key Advantages:

  • Solubility: The N7 nitrogen lowers logP and increases aqueous solubility by interacting with bulk solvent.

  • Metabolic Stability: The pyridine ring is generally less susceptible to oxidative metabolism (e.g., by CYPs) compared to the electron-rich benzene ring of indole.

  • Binding Versatility: It enables a "bidentate" interaction mode (Donor-Acceptor) that indole (Donor only) cannot achieve.

Comparative Data: Indole vs. 7-Azaindole[2][3]
FeatureIndole7-AzaindoleImpact on Drug Design
Structure Benzo-fused pyrrolePyridine-fused pyrroleBioisostere of Purine (Adenine)
H-Bonding Donor (N1-H)Donor (N1-H) + Acceptor (N7)Critical for Kinase Hinge Binding
pKa (Conj.[1] Acid) -2.4 (Very weak base)~4.6 (Weak base)Improved solubility at physiological pH
Electronic Character Electron-rich (C3 nucleophilic)Electron-deficient (Pyridine ring)Altered reactivity; requires specific synthetic strategies
Water Solubility LowModerate/HighBetter oral bioavailability potential

Part 2: The "Hinge Binder" Mechanism

The primary utility of 7-azaindole is its ability to displace ATP in the catalytic cleft of kinases. The scaffold mimics the adenine ring of ATP, forming a highly conserved hydrogen-bonding motif with the kinase Hinge Region (the segment connecting the N-terminal and C-terminal lobes).

Mechanism of Action[4][5]
  • N1-H (Pyrrole): Acts as a Hydrogen Bond Donor to the carbonyl oxygen of the hinge backbone (typically residue n).

  • N7 (Pyridine): Acts as a Hydrogen Bond Acceptor from the amide nitrogen of the hinge backbone (typically residue n+2).[1]

This bidentate binding creates a rigid anchor, orienting the rest of the molecule (substituents at C3, C4, or C5) into the hydrophobic pockets (Gatekeeper or Solvent Front) to achieve selectivity.

Visualization: The Hinge Interaction Network

KinaseBindingcluster_kinaseKinase Hinge Regioncluster_inhibitor7-Azaindole ScaffoldBackbone_COBackbone C=O(Acceptor)Backbone_NHBackbone N-H(Donor)N7Pyridine N7(Acceptor)Backbone_NH->N7H-BondN1_HPyrrole N1-H(Donor)N1_H->Backbone_COH-Bond

Caption: Schematic of the bidentate hydrogen bonding network between 7-azaindole and the kinase hinge region.

Part 3: Synthetic Architectures

Synthesizing the 7-azaindole core requires navigating its electron-deficient pyridine ring. While electrophilic aromatic substitution (EAS) works well at C3 (similar to indole), building the core itself often requires specific routes.

Dominant Synthetic Strategies
  • Bartoli Indole Synthesis (Classic): Uses ortho-substituted nitro-pyridines and vinyl Grignard reagents. Reliable but often low-yielding.

  • Sonogashira/Cyclization (Modern): Coupling terminal alkynes with o-amino-halopyridines followed by metal-catalyzed cyclization.

  • C-H Activation (State-of-the-Art): Rh(III)-catalyzed oxidative coupling of 2-aminopyridines with internal alkynes. This is atom-economical and allows rapid diversification.

Visualization: Synthetic Decision Tree

SynthesisRoutesStart12-Amino-3-halopyridineProcess1Sonogashira Coupling+ Cyclization (Cu/Pd)Start1->Process1Start22-AminopyridineProcess2Rh(III) CatalyzedC-H ActivationStart2->Process2Start37-Azaindole CoreProcess3C3-Functionalization(Suzuki/Halogenation)Start3->Process3Process1->Start3Process2->Start3Target1Substituted 7-AzaindoleProcess3->Target1Target2Lead Compound(e.g., Vemurafenib)Target1->Target2

Caption: Workflow for accessing and functionalizing the 7-azaindole scaffold via classical and modern routes.

Part 4: Clinical Success – The Vemurafenib Case

Vemurafenib (Zelboraf) is the definitive proof-of-concept for this scaffold [1].

  • Target: BRAF V600E (Melanoma).[2]

  • Discovery Logic: Fragment-based drug discovery (FBDD) identified 7-azaindole as a potent hinge binder.[3]

  • Optimization: A p-chlorophenyl group was added to the C3 position to occupy the hydrophobic pocket, while a propyl group on the N1 position (later modified) and a sulfonamide tail were tuned for solubility and additional contacts.

  • Outcome: High selectivity against BRAF V600E vs. Wild Type, leading to FDA approval in 2011.

Part 5: Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

This protocol describes the introduction of an aryl group at the C3 position, a critical step in mimicking the Vemurafenib structure.

Materials:

  • 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • K2CO3 (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (0.1 M concentration relative to substrate)

Methodology:

  • Setup: In a microwave vial, combine the 3-iodo-7-azaindole derivative and arylboronic acid.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K2CO3 solution.

  • Catalyst: Add Pd(dppf)Cl2 quickly under a stream of Argon. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4-12 hours (monitor by LC-MS for disappearance of iodide).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Optional): If N-tosyl protected, reflux in MeOH/THF with Cs2CO3 to reveal the free N1-H for kinase testing.

Protocol B: ADP-Glo™ Kinase Assay (Standardized)

A self-validating luminescent assay to quantify kinase inhibition (IC50).

Materials:

  • Kinase Enzyme (e.g., BRAF V600E)

  • Substrate (e.g., MEK1 peptide)

  • ATP (Ultra-pure)

  • Test Compound (7-Azaindole derivative in DMSO)

  • ADP-Glo™ Reagent (Promega)

Methodology:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (Tris-HCl, MgCl2, BSA).

  • Dosing: Dispense 2 µL of compound (serially diluted) into a 384-well white plate.

  • Initiation: Add 4 µL of Kinase/Substrate mix. Incubate 10 min.

  • Start: Add 4 µL of ATP (at Km concentration). Incubate 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation.[2] Nature, 467, 596–599. Link

  • Irie, T., & Sawa, M. (2018).[4] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5][6][3][4][7][8] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.[4] Link

  • Song, J. J., et al. (2002). A general synthesis of 7-azaindoles via the Suzuki-Miyaura cross-coupling reaction. Journal of Organic Chemistry, 67(11), 3924-3926. Link

  • Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron, 59(10), 1757-1769. Link

  • Santos, L. M., & Silveira, N. J. F. (2023).[9] Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23. Link

Methodological & Application

Application Note: Synthesis Protocol for 6-Nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 6-Nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-nitro-7-azaindole). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, BRAF) and serves as a bioisostere for nitroindoles and nitropurines.

Executive Summary & Strategic Rationale

The direct nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is electronically disfavored at the C6 position due to the electron-deficient nature of the pyridine ring and the directing effects of the pyrrole nitrogen, which typically favor electrophilic substitution at C3. Consequently, "top-down" functionalization is low-yielding and regiochemically poor.

To ensure high purity and regiocontrol, this protocol utilizes a "bottom-up" cyclization strategy . We construct the pyrrole ring onto a pre-functionalized pyridine scaffold. The optimal route employs a Sonogashira cross-coupling of 2-amino-3-iodo-6-nitropyridine with trimethylsilylacetylene, followed by a base-mediated cyclization. This method guarantees the nitro group's position at C6 while establishing the fused bicyclic system in high yield.

Key Advantages of This Route:
  • Regio-fidelity: The position of the nitro group is fixed in the starting material, eliminating isomer separation issues.

  • Scalability: The workflow avoids hazardous nitration of the bicyclic system.

  • Modularity: The intermediate alkyne allows for further diversification if needed.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the pyrrole ring at the C2-C3 and N1-C2 bonds, tracing back to an ortho-haloaminopyridine precursor.

Retrosynthesis Target 6-Nitro-1H-pyrrolo[2,3-b]pyridine Inter Intermediate: 3-Alkynyl-2-amino-6-nitropyridine Target->Inter Cyclization (Base/Cu) SM Starting Material: 2-Amino-6-nitropyridine Inter->SM 1. Iodination 2. Sonogashira

Figure 1: Retrosynthetic logic flow from target to commercially available precursor.[1]

Detailed Experimental Protocol

Stage I: Regioselective Iodination

Objective: Synthesize 2-Amino-3-iodo-6-nitropyridine. Principle: The amino group at C2 activates the C3 position (ortho) and C5 position (para). However, the nitro group at C6 deactivates C5 (ortho to nitro), making C3 the highly favored site for electrophilic iodination.

Materials:

  • 2-Amino-6-nitropyridine (10.0 mmol)

  • N-Iodosuccinimide (NIS) (11.0 mmol)

  • Acetonitrile (MeCN) (anhydrous, 50 mL)

  • Acetic acid (catalytic, 0.5 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-nitropyridine in MeCN under nitrogen.

  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of starting material.

  • Quench: Pour the reaction mixture into saturated aqueous Na₂S₂O₃ (50 mL) to reduce unreacted iodine species.

  • Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Appearance: Yellow/Orange solid.

Stage II: Sonogashira Cross-Coupling

Objective: Synthesize 2-Amino-6-nitro-3-((trimethylsilyl)ethynyl)pyridine.

Materials:

  • 2-Amino-3-iodo-6-nitropyridine (from Stage I, 5.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.25 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.15 mmol, 3 mol%)

  • Trimethylsilylacetylene (TMSA) (7.5 mmol)

  • Triethylamine (Et₃N) (15.0 mmol)

  • DMF (anhydrous, 20 mL)

Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add the iodopyridine, Pd catalyst, and CuI.

  • Solvent Addition: Add degassed DMF and Et₃N via syringe.

  • Coupling: Add TMSA dropwise.

  • Heating: Heat the sealed vessel to 50°C for 6–12 hours. The solution will darken as the catalytic cycle progresses.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF. Wash with brine.

  • Purification: Dry organic layer (MgSO₄), filter through a pad of Celite, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Critical Note: Isolate this intermediate quickly; the amino-alkyne can be sensitive to oxidation.

Stage III: Cyclization and Desilylation

Objective: Ring closure to form 6-Nitro-1H-pyrrolo[2,3-b]pyridine. Mechanism: Base-mediated desilylation generates the acetylide anion equivalent, which is attacked by the adjacent amine nitrogen (5-endo-dig cyclization), followed by isomerization to the aromatic system.

Materials:

  • Stage II Intermediate (3.0 mmol)

  • Potassium tert-butoxide (KOtBu) (6.0 mmol) or TBAF (1.0 M in THF, 4.0 mmol)

  • NMP (N-Methyl-2-pyrrolidone) or THF (15 mL)

Procedure:

  • Reaction: Dissolve the intermediate in NMP (for KOtBu) or THF (for TBAF).

  • Cyclization:

    • Method A (KOtBu/NMP): Heat to 80°C for 2 hours. This promotes both desilylation and cyclization vigorously.

    • Method B (TBAF/THF): Reflux for 4–6 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2]

  • Purification: The product is polar. Use column chromatography with DCM/MeOH (95:5) or recrystallize from MeOH.

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance Yellow to Orange crystalline solidNitro group induces color.
Molecular Weight 163.13 g/mol Formula: C₇H₅N₃O₂
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H, NH), 8.5 (d, 1H, H4), 8.1 (d, 1H, H5), 7.7 (d, 1H, H2), 6.8 (d, 1H, H3)Simulated shifts. H4/H5 coupling is characteristic of the pyridine ring.
Mass Spec (ESI) [M+H]⁺ = 164.1Positive mode ionization.
Storage -20°C, Desiccated, DarkNitroazaindoles can be light sensitive.

Process Visualization (Pathway Diagram)

SynthesisProtocol cluster_0 Stage I: Activation cluster_1 Stage II: Coupling cluster_2 Stage III: Annulation SM 2-Amino-6-nitropyridine Iodo 2-Amino-3-iodo- 6-nitropyridine SM->Iodo NIS, MeCN RT, 4h Alkyne 3-(TMS-ethynyl)- 2-amino-6-nitropyridine Iodo->Alkyne PdCl2(PPh3)2, CuI TMS-Acetylene, Et3N 50°C Product 6-Nitro-1H-pyrrolo [2,3-b]pyridine Alkyne->Product KOtBu, NMP 80°C, 2h (Cyclization)

Figure 2: Step-by-step reaction workflow for the synthesis of 6-Nitro-7-azaindole.

Safety & Handling

  • Nitro Compounds: Although stable, nitro-pyridines can be energetic. Avoid excessive heat (>150°C) during concentration.

  • Heavy Metals: Palladium and Copper waste must be segregated and treated according to environmental health and safety (EHS) guidelines.

  • Skin Sensitization: Azaindoles are potential sensitizers. Use double gloving (Nitrile) and work within a fume hood.

References

  • Naud, S. et al. (2005).[3] "Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles". Synthesis, 2005(15), 2571–2577.

  • Spergel, S. H. et al. (2010).[3] "One-pot synthesis of azaindoles via palladium-catalyzed α-heteroarylation of ketone enolates". The Journal of Organic Chemistry, 75(15), 5316–5319.

  • Lachance, N. et al. (2005).[3] "Practical Synthesis of 7-Azaindoles via the Heck Reaction". Synlett, 2005(15), 2381-2385.

  • BenchChem Technical Support. (2025). "Synthesis of 7-Azaindoles from 2-Amino-6-bromopyridine: Application Notes".

Sources

Definitive 1H NMR Characterization of 6-Nitro-1H-pyrrolo[2,3-b]pyridine: A Guide to Structural Verification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1H-pyrrolo[2,3-b]pyridine, also known as 6-nitro-7-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates unambiguous structural confirmation and purity assessment. This application note provides a comprehensive guide to the characterization of this molecule using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the theoretical underpinnings of its spectral features, offer a detailed, field-tested protocol for sample preparation and data acquisition, and present an interpreted spectral data table to serve as a benchmark for researchers.

Introduction: The Structural Significance of 6-Nitro-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged structure in drug discovery, appearing in numerous compounds targeting kinases and other enzymes. The introduction of a nitro (-NO₂) group at the C-6 position profoundly alters the electronic landscape of the molecule, creating a versatile precursor for further functionalization, typically through reduction of the nitro group to an amine.

Given its role as a critical building block, verifying the identity and isomeric purity of 6-Nitro-1H-pyrrolo[2,3-b]pyridine is paramount. ¹H NMR spectroscopy is the primary analytical technique for this purpose, offering detailed insights into the molecular structure by probing the chemical environment of every proton. This guide explains the causality behind the expected spectral patterns, empowering scientists to interpret their own data with confidence.

Molecular Structure and Predicted Spectral Features

The ¹H NMR spectrum of 6-Nitro-1H-pyrrolo[2,3-b]pyridine is dictated by the unique electronic environment of each proton. The structure contains five distinct proton signals: one N-H proton and four aromatic protons (H-2, H-3, H-4, H-5).

  • Pyrrole Ring (H-2, H-3): These protons are part of an electron-rich five-membered ring. They are expected to couple only to each other, appearing as a pair of doublets with a small coupling constant (³JHH), typically in the range of 2.5–3.5 Hz.

  • Pyridine Ring (H-4, H-5): The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group at the C-6 position.

    • H-5: This proton is ortho to the nitro group and will experience a powerful deshielding effect, shifting its resonance significantly downfield. It couples to H-4, appearing as a doublet.

    • H-4: This proton is meta to the nitro group and will be less affected, but still deshielded relative to the parent 7-azaindole. It couples to H-5, also appearing as a doublet with a typical ortho coupling constant (³JHH) of 8.0–9.0 Hz.

  • N-H Proton (H-1): The pyrrolic N-H proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, it is expected to be a broad singlet at a very downfield chemical shift.

The logical relationship between the molecule's structure and its NMR signals is visualized below.

Application Note: 6-Nitro-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the application of 6-Nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-nitro-7-azaindole ) as a scaffold in kinase inhibitor discovery.

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system is a privileged pharmacophore in oncology, serving as a bioisostere for the purine ring of ATP. While the core scaffold provides essential hinge-binding interactions, the 6-nitro derivative (CAS: 145901-11-7) represents a critical "masked" intermediate. The C6-nitro group serves two strategic functions: (1) it electronically activates the core for nucleophilic substitutions at the C4 position during early synthesis, and (2) it acts as a precursor to the C6-amino motif. The C6-amine is a vital vector for attaching solubilizing groups (e.g., piperazines, morpholines) that extend into the solvent-exposed region of the kinase pocket, improving potency and physicochemical properties. This guide outlines the chemical biology, synthetic handling, and biological validation of this scaffold.[1]

Chemical Biology & Mechanism of Action

The 7-Azaindole Hinge Binder

Kinase inhibitors typically function by competing with ATP. The 7-azaindole core mimics the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase hinge region:[2]

  • N1-H (Pyrrole): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the hinge residue (e.g., Glu, Leu).

  • N7 (Pyridine): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH of the hinge.

The Strategic Role of the C6-Nitro Group

The 6-position of the 7-azaindole scaffold is geometrically positioned to project substituents towards the solvent front or the ribose-binding pocket , depending on the specific kinase conformation ("DFG-in" vs "DFG-out").

  • Electronic Activation: The strong electron-withdrawing nature of the nitro group at C6 decreases electron density in the pyridine ring, facilitating SNAr reactions at the C4 position (if a leaving group like Cl/Br is present).

  • Synthetic Handle: Reduction of the nitro group yields a C6-aniline . This primary amine is highly reactive for amide coupling or reductive amination, allowing the attachment of "tail" moieties that tune LogP, solubility, and selectivity.

Visualization of Binding Mode

The following diagram illustrates the interaction of a derived inhibitor (post-nitro reduction and functionalization) within the ATP binding pocket.

KinaseBinding KinaseHinge Kinase Hinge Region (Backbone CO & NH) Scaffold 7-Azaindole Core (Hinge Binder) Scaffold->KinaseHinge Bidentate H-Bonds (N1-H & N7) NitroGroup 6-Nitro Group (Precursor) AmineHandle 6-Amino Handle (Active Vector) NitroGroup->AmineHandle Chemical Reduction AmineHandle->Scaffold Attached at C6 SolventTail Solubilizing Tail (e.g., Piperazine) AmineHandle->SolventTail Amide/Urea Linkage SolventFront Solvent Front (Water Environment) SolventTail->SolventFront Extends into

Caption: Logical flow from the 6-nitro precursor to the active hinge-binding scaffold projecting into the solvent front.

Experimental Protocols

Protocol A: Reduction of 6-Nitro-7-azaindole to 6-Amino-7-azaindole

The nitro group must be reduced to the amine to utilize the scaffold for library generation. The iron-mediated reduction is preferred over catalytic hydrogenation if the molecule contains halogens (e.g., C3-Cl or C4-Cl) to avoid dehalogenation.

Materials:

  • 6-Nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Iron powder (Fe, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

  • Workup: Ethyl Acetate (EtOAc), Brine, Celite.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 6-nitro-7-azaindole in 40 mL of Ethanol and 10 mL of water.

  • Addition: Add 5.0 equiv of NH₄Cl and 5.0 equiv of Iron powder.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor by LC-MS (Target M+H: ~134 Da). Reaction typically completes in 2–4 hours.

  • Filtration: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron residues. Wash the pad with warm methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Resuspend the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ followed by brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting 6-amino-7-azaindole is typically a tan/brown solid used directly in the next step.

Protocol B: Derivatization (Amide Coupling)

This step attaches the "tail" moiety to the newly formed C6-amine.

Materials:

  • 6-Amino-7-azaindole (1.0 equiv)

  • Carboxylic Acid "Tail" (e.g., N-Boc-piperazine-acetic acid) (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.5 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 6-Amino-7-azaindole (1.0 equiv) to the reaction mixture.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS for the formation of the amide product.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with Brine.

  • Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient) to isolate the final inhibitor precursor.

Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo)

To validate the activity of the synthesized library.

Materials:

  • Kinase Enzyme (e.g., JAK1, Aurora A)

  • Substrate (Peptide or Protein)[1]

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (100% DMSO). Transfer 50 nL to the assay plate (final DMSO < 1%).

  • Enzyme Addition: Add 2.5 µL of Kinase solution (in 1x Buffer). Incubate for 10 min at RT to allow compound binding.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

    • Note: ATP concentration should be at the K_m,app for the specific kinase to ensure competitive inhibition conditions.

  • Incubation: Incubate at RT for 60 minutes.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Synthesis Workflow Diagram

The following diagram summarizes the synthetic pathway from the nitro-scaffold to the final drug candidate.

SynthesisWorkflow Start 6-Nitro-7-azaindole (Commercial Scaffold) Step1 Reduction (Fe/NH4Cl or H2/Pd) Start->Step1 Intermediate 6-Amino-7-azaindole (Nucleophilic Handle) Step1->Intermediate Step2 Amide Coupling (HATU, R-COOH) Intermediate->Step2 Final C6-Amide Inhibitor (Solvent Tail Attached) Step2->Final Assay Kinase Assay (IC50 Determination) Final->Assay

Caption: Synthetic route converting the nitro-scaffold into a functionalized kinase inhibitor.

Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
Incomplete Nitro Reduction Catalyst poisoning or insufficient proton source.Ensure NH₄Cl is in excess. If using H₂/Pd, sulfur traces in the scaffold can poison the catalyst; wash the starting material with EDTA or use Fe/AcOH.
Low Yield in Amide Coupling The C6-amine is less nucleophilic due to the electron-deficient pyridine ring.Use a stronger coupling agent like HATU or T3P . Heating to 50°C may be required. Alternatively, use the acid chloride of the tail.
Poor Solubility Flat aromatic stacking of the azaindole core.Introduce sp³-rich solubilizing tails (e.g., N-methyl piperazine) at the C6 position to disrupt stacking and improve aqueous solubility.
Regioselectivity Issues N1 (pyrrole) alkylation during reactions.If performing alkylations, protect N1 (e.g., with SEM or Boc) or rely on the higher nucleophilicity of the exocyclic C6-amine compared to the indole NH.

References

  • Popowycz, F., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry.[3]

  • Zhang, L., et al. (2022).[4] Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Royal Society of Chemistry.

  • BenchChem. (2025).[5] Technical Support: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Azaindole Scaffolds.

  • ChemicalBook. (2025). Product Entry: 6-NITRO-1H-PYRROLO[2,3-B]PYRIDINE (CAS 145901-11-7).[6]

  • Song, J.J., et al. (2010). Practical Synthesis of 7-Azaindole Derivatives. Journal of Organic Chemistry.

Sources

Application Note: 6-Nitro-1H-pyrrolo[2,3-B]pyridine as a Privileged Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, structural activity relationship (SAR) mapping, and validated synthetic protocols.

Mechanistic Rationale: The 7-Azaindole Core in Kinase Hinge Binding

In the landscape of targeted oncology and immunology, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold has emerged as a highly privileged bioisostere for purine and indole rings [1]. The architectural brilliance of 7-azaindole lies in its ability to mimic the adenine moiety of ATP. When positioned in the ATP-binding site of a kinase, it forms robust, bidentate hydrogen bonds with the kinase hinge region:

  • The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, interacting with the backbone NH of the hinge residue.

  • The pyrrole nitrogen (N1) acts as a hydrogen bond donor, interacting with the backbone carbonyl (C=O) of the adjacent hinge residue.

While the core anchors the molecule, achieving kinase selectivity requires extending functional groups into adjacent micro-environments, such as the gatekeeper pocket or the solvent-exposed channel [2]. This is where 6-Nitro-1H-pyrrolo[2,3-B]pyridine (CAS: 1060802-95-0 / 145901-11-7) becomes a critical strategic asset in drug discovery.

G A 7-Azaindole Core (ATP Mimetic) B Pyrrole N1 (H-Bond Donor) A->B Binds Hinge C=O C Pyridine N7 (H-Bond Acceptor) A->C Binds Hinge NH D C6-Nitro Substitution (Stable Precursor) A->D Vectoring Strategy E Reduction to C6-Amino D->E Catalytic H2 F Amide/Urea Coupling E->F Derivatization G Solvent Channel Extension F->G Drives Selectivity

Caption: Logical workflow of 7-azaindole hinge binding and C6-directed extension strategies.

The Strategic Role of the 6-Nitro Substitution

Direct amination of the 7-azaindole core at the C6 position is synthetically challenging due to the electron-rich nature of the pyrrole ring, which can lead to undesired electrophilic aromatic substitution at C3, and the general deactivation of the pyridine ring.

Starting with a pre-installed nitro group at the C6 position offers three distinct chemical advantages:

  • Oxidative Stability: The strongly electron-withdrawing nitro group stabilizes the azaindole core, preventing premature oxidation during aggressive upstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings at the C3 or C4 positions).

  • Clean Conversion: The nitro group can be quantitatively reduced to an amine (6-amino-1H-pyrrolo[2,3-b]pyridine) under mild catalytic hydrogenation conditions without disturbing halogen substituents on appended aryl rings.

  • Vector Trajectory: In the "normal" binding mode, the C6 position points directly toward the solvent channel. Converting the nitro group to an amine allows for the rapid construction of amide or urea libraries that reach into the solvent channel, drastically improving aqueous solubility and target residence time [3].

Table 1: Topological Mapping of 7-Azaindole Substitutions in Kinase Inhibitors
PositionVector Trajectory (Binding Pocket)Preferred SubstituentsFunctional Purpose in Drug Design
N1 Hinge Region (Backbone C=O)UnsubstitutedEssential H-bond donor for ATP competition.
C3 Gatekeeper / Hydrophobic Pocket IAryl, Heteroaryl, HalogensDrives primary kinase selectivity and steric fit.
C4 / C5 Ribose PocketEthers, Small AminesModulates lipophilicity and cellular permeability.
C6 Solvent ChannelAmides, Ureas (via 6-Nitro reduction) Additional H-bonding; extends molecule out of the ATP pocket.
N7 Hinge Region (Backbone NH)UnsubstitutedEssential H-bond acceptor for ATP competition.

Validated Synthetic Protocols

To ensure reproducibility and high yield, the following protocols have been optimized for the reduction of 6-Nitro-1H-pyrrolo[2,3-b]pyridine and its subsequent functionalization. These methods are designed to be self-validating, incorporating specific analytical checkpoints to prevent downstream failures.

Protocol 3.1: Catalytic Reduction to 6-Amino-1H-pyrrolo[2,3-b]pyridine

Causality Note: Palladium on carbon (Pd/C) is selected over tin(II) chloride (SnCl₂) or iron/acetic acid to avoid heavy metal contamination, which can cause false positives in downstream biochemical kinase assays (e.g., TR-FRET or AlphaScreen).

Reagents:

  • 6-Nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 10 mmol, ~1.63 g)

  • 10% Pd/C (0.1 eq by weight, ~160 mg)

  • Methanol (Anhydrous, 50 mL)

  • Hydrogen gas (H₂, 1 atm via balloon)

Step-by-Step Methodology:

  • Preparation: Suspend 6-Nitro-1H-pyrrolo[2,3-b]pyridine in 50 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Degassing (Critical Step): Sparge the suspension with N₂ gas for 15 minutes. Why? Methanol vapor combined with dry Pd/C is highly flammable. Displacing oxygen ensures safety and prevents the formation of unwanted N-oxide byproducts.

  • Catalyst Addition: Carefully add 10% Pd/C to the degassed solution under a continuous stream of N₂.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen-filled balloon and stir the reaction vigorously at room temperature (20-25°C) for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is complete when the m/z 164 [M+H]⁺ (nitro) peak completely disappears, replaced by m/z 134 [M+H]⁺ (amino).

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-Amino-1H-pyrrolo[2,3-b]pyridine as an off-white to pale yellow solid. (Expected yield: >90%).

Protocol 3.2: Amide Coupling for Solvent Channel Extension

Causality Note: HATU is utilized as the coupling reagent because the 6-amino group on the electron-deficient pyridine ring is a relatively poor nucleophile. HATU generates a highly reactive HOAt-ester intermediate, driving the reaction to completion at room temperature.

Reagents:

  • 6-Amino-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 1.0 mmol, 133 mg)

  • Target Carboxylic Acid (R-COOH) (1.1 eq, 1.1 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 520 µL)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 5 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the target carboxylic acid and HATU in 5 mL of anhydrous DMF. Add DIPEA and stir for 10 minutes at room temperature to pre-form the active ester. The solution will typically turn pale yellow.

  • Coupling: Add 6-Amino-1H-pyrrolo[2,3-b]pyridine in one portion to the activated ester solution.

  • Reaction: Stir the mixture at room temperature for 12–16 hours under an N₂ atmosphere.

  • Validation Check: Quench a 5 µL aliquot in 1 mL of acetonitrile/water and analyze via UPLC-MS. Ensure the m/z 134 peak is consumed.

  • Purification: Dilute the reaction with 20 mL of ethyl acetate and wash successively with saturated aqueous NaHCO₃ (2 × 10 mL), water (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via reverse-phase preparative HPLC to obtain the target kinase inhibitor.

Workflow Step1 6-Nitro-7-Azaindole (Starting Material) Step2 Pd/C, H2 (1 atm) MeOH, rt, 4-6h Step1->Step2 Step3 Filtration (Celite) & Concentration Step2->Step3 Step4 6-Amino-7-Azaindole (Intermediate) Step3->Step4 Step5 R-COOH, HATU, DIPEA DMF, rt, 12h Step4->Step5 Step6 Extended Inhibitor (Purified via HPLC) Step5->Step6

Caption: Step-by-step synthetic workflow from 6-nitro precursor to functionalized kinase inhibitor.

Analytical Validation & Troubleshooting

When utilizing 6-Nitro-1H-pyrrolo[2,3-b]pyridine in drug discovery, researchers must be aware of specific analytical nuances:

  • Tautomerization: The 7-azaindole core can exhibit tautomerism in solution, which may result in broadened peaks during ¹H-NMR analysis (particularly the N-H proton, typically observed around 11.5–12.0 ppm in DMSO-d₆). Running the NMR at an elevated temperature (e.g., 60°C) will sharpen these signals.

  • Over-Reduction: If the target molecule contains susceptible halogens (e.g., a bromine atom at C3), standard Pd/C hydrogenation of the nitro group may cause undesired dehalogenation. In such cases, substituting Pd/C with Platinum on Carbon (Pt/C) or utilizing a Béchamp reduction (Iron powder and NH₄Cl in EtOH/H₂O) is required to preserve the halogen while selectively reducing the nitro group.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Available at:[Link]

  • Constellation Pharmaceuticals Inc. (2022). EP300/CREBBP inhibitor (US Patent No. 11,274,100 B2). Google Patents.

Application Note: Advanced Regioselective Functionalization of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a privileged bioisosteric scaffold in modern medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors and targeted therapeutics[1]. Despite its high clinical value, the functionalization of 7-azaindole presents formidable synthetic challenges. The molecule is characterized by a complex electronic landscape: a π-excessive pyrrole ring fused to a π-deficient pyridine ring[2]. This inherent electronic dichotomy necessitates highly specific, orthogonal activation strategies to achieve regiocontrol.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the site-specific functionalization of 7-azaindoles. We detail the mechanistic causality behind experimental choices, focusing on C3 electrophilic substitution, C6 C–H arylation via N-oxide activation, and C4 C–H arylation utilizing transient directing groups (TDGs).

Mechanistic Framework & Regioselectivity

The reactivity of the 7-azaindole core is strictly dictated by its dual-ring electronics.

  • N1 & C3 (Pyrrole Ring): The N1 position is readily deprotonated for alkylation or the installation of protecting groups. The C3 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the most nucleophilic site and highly susceptible to direct electrophilic aromatic substitution[2].

  • C4, C5, C6 (Pyridine Ring): The pyridine ring is electron-deficient and strongly resists direct electrophilic attack. Functionalizing these positions requires transition-metal catalysis[3].

  • C2: Functionalization at C2 typically requires palladium-catalyzed direct C–H activation, often necessitating N1 protection to prevent catalyst poisoning or undesired side reactions[3].

To overcome the inertness of the pyridine ring, synthetic chemists employ electronic modifiers or geometric constraints. For example, oxidizing the pyridine nitrogen (N7) to an N-oxide transiently increases electron density at the C6 position, enabling selective Palladium-catalyzed Concerted Metalation-Deprotonation (CMD)[4]. Alternatively, installing a transient directing group (TDG) at the C3 position can geometrically force a transition metal catalyst to activate the remote C4 C–H bond[5].

ReactivityMap Core 7-Azaindole Core N1 N1 Position (Alkylation/Protection) Core->N1 Base / R-X C2 C2 Position (Direct C-H Arylation) Core->C2 Pd(0)/Pd(II) Catalysis C3 C3 Position (Electrophilic Substitution) Core->C3 Electrophiles (e.g., NBS) C4 C4 Position (TDG-Directed Arylation) Core->C4 C3-CHO + Glycine + Pd(II) C6 C6 Position (N-Oxide Activated Arylation) Core->C6 N-Oxide + Pd(II) + CMD

Fig 1. Regioselective functionalization pathways of the 7-azaindole scaffold.

Protocol 1: C3-Regioselective Halogenation (Base-Level Functionalization)

Mechanistic Causality: Because the C3 position is highly electron-rich, it does not require transition metal activation. Using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a polar aprotic solvent (like DMF) achieves rapid, regioselective halogenation. The polarity of DMF stabilizes the Wheland intermediate formed during the electrophilic attack[2].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 7-azaindole (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to prevent over-halogenation and control the exothermic reaction.

  • Reagent Addition: Dissolve NBS (1.05 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction by pouring it into ice-cold distilled water. A precipitate will typically form. Filter the solid, wash with cold water, and dry under vacuum to yield 3-bromo-7-azaindole.

Protocol 2: C6-Selective Direct Arylation via N-Oxide Activation (Fagnou Protocol)

Mechanistic Causality: Unactivated 7-azaindoles are notoriously unreactive at C6. Oxidation of N7 to the N-oxide activates the C6 position. In this protocol, Pivalic acid (PivOH) is a critical additive; the pivalate anion acts as an intramolecular proton shuttle in the Concerted Metalation-Deprotonation (CMD) transition state, significantly lowering the activation energy for C–H bond cleavage[4]. DavePhos, a sterically demanding and electron-rich biaryl phosphine, is selected to facilitate the oxidative addition of unactivated aryl bromides and stabilize the resulting palladium intermediates[4].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with N-methyl-7-azaindole N-oxide (1.0 equiv), the desired aryl bromide (1.5 equiv), Pd(OAc)₂ (4 mol%), DavePhos (15 mol%), PivOH (30 mol%), and Cs₂CO₃ (2.0 equiv)[4].

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the tube and remove it from the glovebox.

  • Heating: Heat the reaction mixture in an oil bath at 110 °C for 16–24 hours. The high temperature is necessary to drive the CMD step and subsequent reductive elimination.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to isolate the C6-arylated N-oxide product. (Note: The N-oxide can subsequently be reduced using Pd/C and H₂ or PCl₃).

Protocol 3: C4-Selective Arylation via Transient Directing Group (Volla Protocol)

Mechanistic Causality: Functionalizing the C4 position is sterically and electronically challenging due to its distance from the reactive heteroatoms. By utilizing a C3-formyl-7-azaindole, the amino acid glycine can reversibly condense with the aldehyde to form an imine. This imine acts as a Transient Directing Group (TDG), coordinating Pd(II) and directing it specifically to the C4 position via a rigid six-membered palladacycle[5]. Silver trifluoroacetate (AgTFA) is used to abstract halides, generating a highly electrophilic cationic Pd species. Hexafluoroisopropanol (HFIP) is employed as a co-solvent because its strong hydrogen-bonding capability stabilizes polar intermediates and accelerates C–H activation[4].

CatalyticCycle Start C3-Formyl-7-Azaindole Imine Imine Formation (Transient Directing Group) Start->Imine + Glycine (Reversible) PdCoord Pd(II) Coordination Imine->PdCoord + Pd(OAc)2 CHAct C4 C-H Activation (Palladacycle Intermediate) PdCoord->CHAct CMD Mechanism OxAdd Oxidative Addition (Ar-I) CHAct->OxAdd + Ar-I / AgTFA RedElim Reductive Elimination OxAdd->RedElim Pd(IV) to Pd(II) Hydrolysis Imine Hydrolysis (Product Release) RedElim->Hydrolysis Product Formation Hydrolysis->Start Glycine Recycled

Fig 2. Catalytic cycle of transient directing group (TDG) enabled C4 C-H arylation.

Step-by-Step Methodology:

  • Preparation: To a 15 mL sealed tube, add C3-formyl-7-azaindole (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (20 mol%), Glycine (40 mol%), and AgTFA (2.0 equiv)[4].

  • Solvent System: Add a solvent mixture of AcOH / HFIP / H₂O (in a 2:2:1 ratio, 0.1 M overall concentration). The presence of water is crucial for the reversible hydrolysis of the imine TDG[4].

  • Reaction: Seal the tube and heat the mixture at 110 °C for 24 hours.

  • Workup: Cool to room temperature. Neutralize the acidic mixture carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography to afford the C4-arylated-C3-formyl-7-azaindole.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the functionalization protocols described above, providing a quick reference for experimental design.

Functionalization SiteReaction TypeCatalyst / ReagentDirecting Group / ActivatorKey Additives / SolventsTypical Yield RangeRef
C3 Electrophilic HalogenationNBS or NISNone (Inherent Nucleophilicity)DMF (0 °C to RT)85% – 95%[2]
C6 Direct C–H ArylationPd(OAc)₂ (4 mol%)N-Oxide ActivationDavePhos, PivOH, Cs₂CO₃, Toluene (110 °C)46% – 87%[4]
C4 Direct C–H ArylationPd(OAc)₂ (20 mol%)Glycine (Transient Directing Group)AgTFA, AcOH/HFIP/H₂O (110 °C)45% – 92%[4]

References

  • Recent advances in the global ring functionalization of 7-azaindoles Chemical Communications (RSC Publishing) URL:[Link]

  • Functionalization of 7-Azaindole National Institute of Informatics (NII) URL:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview MDPI / PMC (NIH) URL:[Link]

  • Regiocontrolled Direct C−H Arylation of Indoles at the C4 and C5 Positions ResearchGate URL:[Link]

Sources

Application Note: Reaction Mechanisms and Protocols for Nitrated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is ubiquitous in kinase inhibitors (e.g., Vemurafenib, Pexidartinib). The introduction of a nitro group (


) onto this scaffold is a critical "command" step. It serves two distinct strategic purposes:
  • Electronic Activation: The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards Nucleophilic Aromatic Substitution (

    
    ), enabling the introduction of complex amines or ethers at the C-4 or C-6 positions.
    
  • Latent Functionality: The nitro group is a masked amine. Its controlled reduction provides an amino-azaindole handle for amide coupling, urea formation, or subsequent cyclization to tricyclic cores.

This guide details the mechanistic underpinnings of these transformations and provides validated protocols for the regioselective nitration,


 functionalization, and chemoselective reduction of pyrrolopyridines.

Mechanistic Foundations

Electronic Landscape and Regioselectivity

The 7-azaindole system fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring. This duality dictates reactivity:

  • Electrophilic Aromatic Substitution (EAS): Occurs preferentially at C-3 of the pyrrole ring, driven by the high HOMO coefficient at this position, similar to indole.

  • Nucleophilic Attack: Occurs naturally at C-6 (adjacent to N-7). However, introducing a nitro group at C-5 dramatically alters this landscape, activating the C-4 position for

    
     displacement of leaving groups (Cl, Br).
    
Mechanism: Nucleophilic Aromatic Substitution ( )

When a leaving group (LG) is present at C-4 of a 5-nitro-7-azaindole, the reaction proceeds via an addition-elimination mechanism.

  • Addition: The nucleophile attacks C-4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The C-5 nitro group is critical here, as it delocalizes the negative charge.

  • Elimination: The aromaticity is restored by the expulsion of the leaving group.[1][2]

SNAr_Mechanism Start 4-Chloro-5-nitro-7-azaindole Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Addition (Rate Limiting) Nu Nucleophile (R-NH2) Nu->Complex Product 4-Amino-5-nitro-7-azaindole Complex->Product Elimination (Fast) LG Leaving Group (Cl-) Complex->LG

Figure 1:


 mechanism on the azaindole scaffold. The nitro group at C-5 stabilizes the transition state for nucleophilic attack at C-4.

Experimental Protocols

Protocol A: Regioselective Nitration at C-3

Application: Direct functionalization of the pyrrole ring. Challenge: Avoiding N-nitration or over-nitration.

Reagents:

  • 7-Azaindole (1.0 equiv)[3]

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Sulfuric Acid (

    
    )[4][5]
    

Procedure:

  • Setup: Cool a flask containing

    
     (10 volumes) to 0°C using an ice/salt bath.
    
  • Dissolution: Slowly add 7-azaindole portion-wise, maintaining the internal temperature below 5°C. The solution may turn orange/brown.

  • Nitration: Add fuming

    
     (1.1 equiv) dropwise over 30 minutes. Critical: Exothermic reaction; strictly control temperature to <10°C to prevent polymerization.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Pour the reaction mixture slowly onto crushed ice (50 volumes).

  • Isolation: The product, 3-nitro-7-azaindole , typically precipitates as a yellow solid.

  • Purification: Filter the solid. Wash with copious cold water to remove acid. Recrystallize from Ethanol/Water if necessary.[4]

Expected Yield: 60–75%. Note: Direct nitration at C-5 is difficult on the formed azaindole. To access 5-nitro-7-azaindole, a de novo cyclization strategy (e.g., Sonogashira coupling of nitrated pyridines) is recommended [1].

Protocol B: Iron-Mediated Reduction of Nitro-7-azaindoles

Application: Chemoselective reduction of


 to 

in the presence of halogens (Cl, Br) or alkynes, where Pd/C hydrogenation might cause dehalogenation or saturation.

Reagents:

  • Nitro-7-azaindole substrate (1.0 equiv)

  • Iron Powder (Fe, 5.0 equiv, <325 mesh)

  • Ammonium Chloride (

    
    , 10.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Preparation: In a round-bottom flask, suspend the nitro-azaindole in Ethanol/Water (0.1 M concentration).

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Mechanistic Insight: The reaction proceeds via single electron transfer (SET) from the metal surface.

      
       acts as an electrolyte and proton source.
      
  • Monitoring: Check TLC every 30 minutes. The yellow nitro spot should disappear, replaced by a lower Rf fluorescent amine spot. Reaction time is typically 1–4 hours.

  • Workup:

    • Cool to room temperature.[6][7]

    • Filter through a pad of Celite to remove iron oxides. Wash the pad with warm Ethanol or MeOH.

    • Concentrate the filtrate under reduced pressure.[6]

    • Partition the residue between EtOAc and sat.

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.[6][8]
      
  • Purification: Flash chromatography (DCM/MeOH) is usually required as amines can be sticky.

Self-Validation Check:

  • Color Change: Reaction typically shifts from bright yellow (nitro) to colorless/brown (amine).

  • Solubility: If the product is trapped in the iron cake, use hot THF or MeOH/DCM (1:1) for the Celite wash.[6][8]

Comparative Analysis of Reduction Methods

Table 1 summarizes the suitability of reduction methods specifically for the azaindole scaffold.

MethodReagentsChemoselectivityProsCons
Catalytic Hydrogenation

, Pd/C
LowClean workup, high yield for simple substrates.Dehalogenates (removes Cl/Br); reduces alkenes/alkynes.
Iron Reduction Fe,

or AcOH
HighTolerates halogens, alkenes, nitriles. Cost-effective.Heterogeneous sludge can trap product; requires filtration.
Stannous Chloride

, HCl
HighVery effective for sterically hindered nitro groups.Toxic tin waste; difficult workup (emulsions).
Sodium Dithionite

ModerateMild, basic conditions.Variable yields; requires optimization.

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways available from a parent 7-azaindole, highlighting the access to different isomers.

Azaindole_Pathways Parent 7-Azaindole Nitration Nitration (HNO3/H2SO4) Parent->Nitration Oxidation m-CPBA Oxidation Parent->Oxidation Nitro3 3-Nitro-7-azaindole Nitration->Nitro3 Electrophilic Subst. Amine3 3-Amino-7-azaindole Nitro3->Amine3 Fe/NH4Cl Reduction NOxide 7-Azaindole N-Oxide Oxidation->NOxide NitrationOx Nitration (HNO3/TFA) NOxide->NitrationOx Nitro4 4-Nitro-7-azaindole NitrationOx->Nitro4 Directed Nitration Pyridine Amino-Halopyridine Sono Sonogashira / Cyclization Pyridine->Sono Nitro5 5-Nitro-7-azaindole Sono->Nitro5 Ring Formation

Figure 2: Divergent synthetic pathways to access 3-, 4-, and 5-nitro-7-azaindole isomers.

Expert Insights & Troubleshooting

  • The "Trapped" Product: During Iron/Ammonium Chloride reduction, the amphoteric amino-azaindole can bind tightly to iron salts.

    • Solution: If yield is low, re-suspend the Celite filter cake in 10% MeOH in DCM with a few drops of aqueous ammonia and stir for 15 minutes before re-filtering.

  • Regioselectivity Drifts: In the nitration of 7-azaindole, if the temperature exceeds 15°C, you may observe dinitration or degradation.

    • Solution: Pre-cool all reagents. Add the substrate to the acid (not acid to substrate) to maintain a high acid concentration relative to the substrate, buffering the exotherm.

  • Handling N-Oxides: If using the N-oxide route to access C-4 substituted derivatives, be aware that the subsequent reduction of the N-oxide (e.g., with

    
    ) can sometimes chlorinate the ring (C-4 or C-6) simultaneously. This can be a feature, not a bug, if a chloro-handle is desired.
    

References

  • Bhat, P. V., et al. "Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole."[5] Organic Process Research & Development, vol. 19, no. 9, 2015, pp. 1282–1285. Link

  • Zhang, Z., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[9] Synlett, vol. 23, no. 12, 2012, pp. 1751-1754. Link

  • Lombardo, V. M., et al. "Synthesis of 5-Nitro-7-azaindole." Synfacts, vol. 11, no. 11, 2015, p. 1134. Link

  • Schlosser, M. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism." Angewandte Chemie International Edition, vol. 58, no. 22, 2019, pp. 7313-7317.[10] Link

  • BenchChem Technical Support. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem, 2025.[4][6] Link

Sources

Application Note: In Vitro Evaluation and Kinase Profiling of 6-Nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged motif in modern medicinal chemistry, serving as a core pharmacophore for numerous FDA-approved targeted therapies, particularly kinase inhibitors[1]. Within this chemical space, 6-Nitro-1H-pyrrolo[2,3-b]pyridine represents a critical functionalized building block. The presence of the strongly electron-withdrawing nitro group at the C6 position alters the electronic distribution of the bicyclic core, modulating its hydrogen-bonding capacity and providing a versatile synthetic handle for accessing the solvent-exposed regions of kinase ATP-binding pockets.

This application note provides a comprehensive, causality-driven guide to evaluating the in vitro bioactivity of 6-Nitro-1H-pyrrolo[2,3-b]pyridine and its immediate derivatives. By detailing robust, self-validating biochemical and cellular assays, this document equips drug development professionals with the methodologies required to accurately profile this scaffold's target engagement and cytotoxicity.

Mechanistic Rationale: The 7-Azaindole Pharmacophore

To design effective bioassays, one must first understand the molecular causality of the target compound. The 7-azaindole core is a recognized bioisostere of the purine ring of ATP[2]. The majority of kinase inhibitors utilizing this scaffold function as ATP-competitive hinge binders[3].

The binding mechanism relies on a bidentate hydrogen bond interaction with the backbone amides of the kinase hinge region:

  • Hydrogen Bond Donor: The pyrrole N1-H donates a hydrogen bond to a hinge carbonyl.

  • Hydrogen Bond Acceptor: The pyridine N7 accepts a hydrogen bond from a hinge amide N-H.

The Role of the 6-Nitro Substitution: The C6-nitro group exerts a strong inductive and resonance electron-withdrawing effect. This decreases the basicity (and H-bond acceptor strength) of the adjacent N7 atom, while simultaneously increasing the acidity (and H-bond donor strength) of the N1-H. Furthermore, the nitro group is frequently utilized as a synthetic precursor; it can be reduced to an amine (6-amino-7-azaindole) to interact with specific gatekeeper residues or to append solubilizing moieties[4]. Because nitroaromatics can occasionally act as pan-assay interference compounds (PAINS) via redox cycling or fluorescence quenching, selecting the correct assay format (such as Time-Resolved FRET) is critical to ensure data integrity.

G A 6-Nitro-7-Azaindole Scaffold B ATP-Binding Pocket (Kinase Hinge) A->B Competes with ATP C Bidentate Hydrogen Bonding B->C N1-H (Donor) & N7 (Acceptor) D Blockade of Phosphorylation C->D Catalytic Arrest E Downstream Pathway Inhibition (e.g., MAPK, PI3K, JAK/STAT) D->E Phenotypic Efficacy

Caption: Mechanistic pathway of 7-azaindole derivatives acting as ATP-competitive kinase inhibitors.

Quantitative Baseline: Kinase Inhibition Profile

When evaluating novel 6-nitro-7-azaindole derivatives, researchers must benchmark their compounds against established parameters. The 7-azaindole scaffold provides broad coverage across the human kinome[3]. The table below summarizes representative half-maximal inhibitory concentration (IC₅₀) ranges for optimized 7-azaindole derivatives against major therapeutic kinase targets, providing a quantitative baseline for assay validation[4][5].

Kinase TargetPathway ImplicationTypical IC₅₀ Range (Optimized Derivatives)Structural Binding Mode
B-RAF (V600E) MAPK/ERK (Melanoma)10 nM - 50 nMNormal Hinge Binding
PI3Kγ PI3K/AKT (Oncology/Immunity)0.5 nM - 15 nMNormal Hinge Binding
JAK3 JAK/STAT (Inflammation)5 nM - 30 nMFlipped Hinge Binding
Aurora A Cell Cycle Regulation20 nM - 100 nMNormal Hinge Binding

In Vitro Assay Protocols

Biochemical Evaluation: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: Standard fluorescence intensity assays are highly susceptible to auto-fluorescence or quenching artifacts caused by nitroaromatic compounds like 6-Nitro-1H-pyrrolo[2,3-b]pyridine. TR-FRET mitigates this by utilizing long-emission-half-life fluorophores (e.g., Europium cryptate), allowing a time delay before measurement that eliminates short-lived background fluorescence[5].

Furthermore, to ensure the assay is a self-validating system, ATP must be supplied at its apparent Michaelis constant (


). According to the Cheng-Prusoff equation, testing at ATP 

ensures that the measured IC₅₀ is exactly twice the inhibition constant (

), allowing for accurate structure-activity relationship (SAR) tracking.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 6-Nitro-1H-pyrrolo[2,3-b]pyridine derivative in 100% anhydrous DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in a 384-well intermediate plate.

  • Assay Buffer Formulation: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Expert Note: DTT is essential to maintain kinase stability, but monitor for potential reduction of the nitro group over extended incubations.

  • Kinase/Inhibitor Pre-incubation: Transfer 2 µL of the compound (final DMSO concentration strictly ≤1%) to an assay plate. Add 4 µL of the purified kinase enzyme. Incubate at room temperature for 30 minutes. Causality: This step allows slow-binding inhibitors to reach thermodynamic equilibrium prior to ATP competition.

  • Reaction Initiation: Add 4 µL of a master mix containing the biotinylated peptide substrate and ATP (at predetermined

    
    ). Incubate for 60 minutes at room temperature.
    
  • Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor)[6].

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and measuring emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀.

Workflow S1 Compound Prep (100% DMSO) S2 Kinase Pre-incubation (30 min eq.) S1->S2 S3 ATP/Substrate Addition (ATP at Km) S2->S3 S4 TR-FRET Detection (Eu-Cryptate/XL665) S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

Caption: Step-by-step experimental workflow for the TR-FRET biochemical kinase inhibition assay.

Cellular Target Engagement: ATP-Quantitation Viability Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability, intracellular ATP concentrations (which are typically in the millimolar range, much higher than biochemical assays), and compound efflux. To validate that the 6-Nitro-7-azaindole derivative successfully engages its target in a living system, a phenotypic cell viability assay is required. Quantifying intracellular ATP via a luciferase-based reaction (e.g., CellTiter-Glo) is the most robust proxy for metabolic activity and cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cell lines (e.g., A375 for BRAF-mutant models) during the logarithmic growth phase. Seed at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10x concentration of the compound in media (from DMSO stocks). Add 10 µL of the compound to the cells (final volume 100 µL). Include vehicle controls (0.1% DMSO) and a positive control (e.g., Staurosporine or Vemurafenib).

  • Incubation: Incubate the plates for 72 hours. Causality: A 72-hour window allows sufficient time for kinase inhibition to translate into cell cycle arrest and subsequent apoptosis.

  • Lysis and Luminescence: Equilibrate the plate and the ATP-detection reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Normalize data against the vehicle control to generate dose-response curves and calculate the cellular EC₅₀.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors (J-Stage) Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: PMC - NIH URL:[Link]

Sources

Application Note: 6-Nitro-1H-pyrrolo[2,3-b]pyridine as a Strategic Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, scaffold hopping from traditional indole or purine cores to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has yielded numerous clinical successes. Specifically, 6-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 145901-11-7) [1] serves as a highly versatile and strategic precursor.

While the ultimate goal in many synthetic routes is to incorporate the 6-amino-7-azaindole pharmacophore—a privileged motif found in ALK inhibitors[2], EP300/CREBBP epigenetic modulators[3], and FGFR inhibitors[4]—starting directly with the 6-amino derivative is synthetically hazardous. The pyrrole and pyridine units are inherently sensitive to oxidation[5]. The presence of an electron-donating amine exacerbates this, leading to poor regioselectivity during electrophilic aromatic substitution and significant oxidative degradation.

By utilizing the 6-nitro analog as a starting material, chemists leverage a "masked amine" strategy. The strongly electron-withdrawing nitro group deactivates the pyridine ring, protecting the scaffold from oxidation and directing electrophilic attacks (such as halogenation) cleanly to the C3 position of the pyrrole ring.

Pharmacophore Mechanics: The Hinge-Binding Logic

Once the synthetic sequence is complete and the nitro group is reduced, the resulting 6-amino-7-azaindole acts as a potent, ATP-competitive hinge binder in kinases. As illustrated below, the scaffold establishes a robust hydrogen-bonding network with the kinase backbone. The pyrrole N-H donates a hydrogen bond to the backbone carbonyl, the pyridine nitrogen accepts a hydrogen bond from the backbone amide, and the unmasked 6-amino group provides an additional vector for hydrogen bonding, significantly enhancing target affinity and selectivity[2].

HingeBinding cluster_kinase Kinase Hinge Region (ATP Pocket) cluster_ligand 6-Amino-7-azaindole Scaffold H1 Backbone C=O (H-bond Acceptor) H2 Backbone N-H (H-bond Donor) L2 Pyridine N (H-bond Acceptor) H2->L2 Donates H-bond L1 Pyrrole N-H (H-bond Donor) L1->H1 Donates H-bond L3 6-Amino Group (H-bond Donor) L3->H1 Secondary H-bond

Caption: Hydrogen bonding network of the 6-amino-7-azaindole scaffold in a kinase hinge region.

Synthetic Workflow & Validated Protocols

The standard functionalization of 6-nitro-1H-pyrrolo[2,3-b]pyridine follows a strict operational sequence to preserve chemoselectivity.

SyntheticWorkflow A 6-Nitro-7-azaindole (Starting Material) B N1-Protection (SEM-Cl) A->B NaH, DMF (Blocks N-alkylation) C C3-Halogenation (NIS / DMF) B->C Electrophilic Substitution D Nitro Reduction (Fe / NH4Cl) C->D Chemoselective (Preserves C-I bond) E Cross-Coupling (Suzuki / Buchwald) D->E Pharmacophore Unmasking

Caption: Synthetic workflow for functionalizing 6-nitro-1H-pyrrolo[2,3-b]pyridine.

Protocol A: N1-Protection via SEM Ether

Causality: The acidic pyrrole N-H must be protected to prevent unwanted N-alkylation or catalyst poisoning during downstream cross-coupling. We select SEM (2-(Trimethylsilyl)ethoxymethyl) over Boc because SEM withstands both the Lewis acidic conditions of halogenation and the reductive conditions of nitro unmasking.

Step-by-Step Methodology:

  • Charge a flame-dried flask with 6-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0 °C under N₂.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show a highly non-polar shift compared to the starting material. LC-MS will confirm the product with an M+H shift of +130 Da.

Protocol B: Regioselective C3-Iodination

Causality: To build complex kinase inhibitors, a cross-coupling handle must be installed. N-Iodosuccinimide (NIS) provides mild, regioselective iodination at C3. The 6-nitro group acts as an electronic anchor, preventing over-halogenation.

Step-by-Step Methodology:

  • Dissolve the N1-SEM protected intermediate (1.0 eq) in anhydrous DMF (0.15 M) at room temperature.

  • Add NIS (1.05 eq) in a single portion. Wrap the flask in aluminum foil to exclude light.

  • Stir at room temperature for 4 hours.

  • Pour the mixture into ice-water containing 5% sodium thiosulfate to quench unreacted iodine. Filter the resulting yellow precipitate and dry under a vacuum.

Self-Validation Checkpoint: The precipitation step serves as a visual confirmation of success. LC-MS will show a distinct isotopic pattern characteristic of iodine, with an M+H shift of +126 Da.

Protocol C: Chemoselective Nitro Reduction

Causality: The 6-nitro group must now be converted to the 6-amino pharmacophore. Standard catalytic hydrogenation (Pd/C, H₂) is strictly prohibited here, as it will cause rapid hydrodehalogenation of the newly installed C3-iodo bond. Instead, Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol selectively reduces the nitro group via single-electron transfer, perfectly preserving the halogen handle[5].

Step-by-Step Methodology:

  • Suspend the C3-iodo-6-nitro intermediate (1.0 eq) in a 4:1 mixture of EtOH and H₂O (0.1 M).

  • Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (5.0 eq).

  • Heat the vigorously stirred suspension to 80 °C for 3 hours.

  • Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot EtOAc.

  • Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate, dry the organic layer, and concentrate.

Self-Validation Checkpoint: The reaction will transition from a clear yellow solution to a dark black/brown suspension (indicating the formation of iron oxides). LC-MS confirms the loss of 30 Da (NO₂


 NH₂).

Quantitative Data: Reduction Strategy Comparison

Selecting the correct reduction method is the most critical failure point in this workflow. The table below summarizes the quantitative and qualitative outcomes of various reduction strategies on C3-halogenated 6-nitro-7-azaindoles.

Reduction MethodReagents & ConditionsTypical YieldChemoselectivity (Halogen Retention)Scalability & Safety
Catalytic Hydrogenation H₂, Pd/C, MeOH, RT< 20% (Target)Poor (Complete dehalogenation)High / Moderate
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C85 - 95% Excellent (>98% retention)High / Safe
Tin(II) Chloride SnCl₂·2H₂O, EtOAc, 60°C70 - 80%GoodLow (Toxic, severe emulsions)
Zinc Reduction Zn dust, AcOH, RT50 - 65%Moderate (Some side reactions)Moderate

References[1] Title: 6-NITRO-1H-PYRROLO[2,3-B]PYRIDINE | 145901-11-7

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Nitro-1H-pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers and process chemists working on the synthesis of 6-Nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-nitro-7-azaindole ).

This synthesis is notoriously difficult because the pyrrole ring is electron-rich (directing electrophiles to C3), while the pyridine ring is electron-deficient (resisting electrophilic attack). Direct nitration of 7-azaindole fails to yield the 6-nitro isomer, necessitating indirect routes.

Current System Status: OPTIMIZED

Topic: Yield Improvement & Regioselectivity Control Target Molecule: 6-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 145901-11-7) Primary Challenge: Overcoming the intrinsic C3-selectivity of electrophilic aromatic substitution.

Part 1: Route Selection & Strategy

User Query: "I am trying to nitrate 7-azaindole directly with HNO3/H2SO4 but I only isolate the 3-nitro isomer. How do I target the 6-position?"

Technical Response: Direct nitration will never yield the 6-nitro isomer as the major product. The pyrrole nitrogen's lone pair activates the C3 position, making it orders of magnitude more nucleophilic than the electron-deficient pyridine ring.

To achieve high yields of the 6-nitro isomer, you must switch to one of two validated pathways:

  • The "Ring Closure" Route (Recommended for Scale-up): Constructing the pyrrole ring onto a pre-functionalized nitropyridine.

  • The "N-Oxide Functionalization" Route (Recommended for Late-Stage Modification): Using N-oxide chemistry to activate the C6 position for nucleophilic attack, followed by functional group interconversion.

Pathway Comparison
FeatureRoute A: Ring Closure (Preferred) Route B: N-Oxide Functionalization
Starting Material 2-Amino-6-nitro-3-picoline7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
Key Mechanism Condensation/CyclizationElectrophilic activation via N-Oxide
Step Count 2 Steps4-5 Steps
Typical Yield 60-75%20-35% (Cumulative)
Main Impurity Unreacted starting material4-nitro isomer, 6-chloro byproducts
Scalability High (Kg scale)Low to Medium (g scale)
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Low Yield in Ring Closure (Route A)

Q: "I am using 2-amino-6-nitro-3-picoline with DMF-DMA, but the cyclization yield is stuck at <30%. What is going wrong?"

A: The issue is likely the acidity of the methyl protons or the cyclization conditions . The nitro group at C6 withdraws electrons, but the amino group at C2 donates, creating a "push-pull" system that can stabilize the intermediate amidine and prevent ring closure.

Troubleshooting Steps:

  • Switch Reagents: Replace DMF-DMA (N,N-dimethylformamide dimethyl acetal) with Bredereck’s Reagent (tert-butoxybis(dimethylamino)methane). It is more reactive and drives the enamine formation more effectively.

  • Temperature Control: Ensure the enamine formation step is run at 100–110°C in DMF. Incomplete enamine formation is the #1 cause of low yields.

  • Cyclization Catalyst: Do not use reductive conditions (like Batcho-Leimgruber standard Zn/AcOH) because you will reduce the 6-nitro group to an amine. Instead, use a base-mediated cyclization (KOtBu in DMF) or acid-catalyzed cyclization (acetic acid reflux) for the formed enamine.

Issue 2: Regioselectivity in N-Oxide Route (Route B)

Q: "I oxidized 7-azaindole to the N-oxide and then nitrated it. NMR shows a mixture of 4-nitro and 3-nitro. Where is the 6-nitro?"

A: Nitration of 7-azaindole N-oxide predominantly occurs at C4 (para to the N-oxide oxygen) due to the activation from the N-oxide. It does not direct to C6.[1]

Corrective Protocol: To get the nitro group at C6 via the N-oxide, you must use a Nucleophilic Displacement strategy, not electrophilic nitration.

  • Convert N-oxide to 6-chloro-7-azaindole using POCl3 or HMDS/bromide.

  • Displace the 6-chloro group. Note: Direct displacement with nitrite (NO2-) is difficult.

  • Better Alternative: Displace 6-chloro with ammonia (to get 6-amino) and then oxidize the amine to a nitro group using HOF·CH3CN (Rozen's reagent) or Oxone/Na2WO4 .

Issue 3: Purification & Stability

Q: "My product turns dark and decomposes on the silica column. How do I purify it?"

A: 6-Nitro-7-azaindoles are electron-deficient and acidic (NH proton).

  • Deactivation: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites that catalyze decomposition.

  • Mobile Phase: Use DCM/MeOH (95:5) instead of Ethyl Acetate/Hexane. The nitro compound is polar and streaks in non-polar solvents.

  • Workup: Avoid strong basic workups (NaOH) which can deprotonate the pyrrole NH and cause polymerization. Use mild buffers (pH 5-6).

Part 3: Optimized Experimental Protocol (Route A)

Objective: Synthesis of 6-Nitro-1H-pyrrolo[2,3-b]pyridine from 2-amino-6-nitro-3-picoline.

Reagents:

  • 2-Amino-3-methyl-6-nitropyridine (1.0 eq)

  • DMF-DMA (3.0 eq) or Bredereck's Reagent (2.0 eq)

  • Dry DMF (Solvent)

  • Acetic Acid (Cyclization promoter)

Workflow:

  • Enamine Formation: Dissolve starting material in dry DMF (0.5 M). Add DMF-DMA. Heat to 110°C for 4-6 hours under Argon. Monitor by TLC for disappearance of starting amine.

    • Checkpoint: The intermediate should appear as a deep red/orange spot.

  • Evaporation: Remove excess DMF-DMA and solvent under reduced pressure (high vacuum). The residue is the crude amidine/enamine.

  • Cyclization: Redissolve the residue in Glacial Acetic Acid (0.2 M). Reflux (118°C ) for 2-4 hours.

    • Mechanism:[2] The acid protonates the pyridine nitrogen, making the ring more electrophilic for the intramolecular attack by the enamine carbon.

  • Isolation: Cool to RT. Pour into ice water. The product should precipitate as a yellow/orange solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 65-75% Appearance: Yellow to orange solid.

Part 4: Visualization of Reaction Logic

G Start 7-Azaindole DirectNit Direct Nitration (HNO3/H2SO4) Start->DirectNit Electrophilic Subst. NOxide 7-Azaindole N-Oxide Start->NOxide mCPBA WrongProd 3-Nitro-7-azaindole (Major Product) DirectNit->WrongProd C3 Selectivity Precursor 2-Amino-6-nitro-3-picoline Enamine Enamine Intermediate Precursor->Enamine DMF-DMA, 110°C Target 6-Nitro-7-azaindole (Target) Enamine->Target AcOH, Reflux (Ring Closure) Chloro 6-Chloro-7-azaindole NOxide->Chloro HMDS/BzCl (Reissert-Henze) Amino 6-Amino-7-azaindole Chloro->Amino NH3, High P/T Amino->Target Oxidation (HOF.CH3CN)

Caption: Logical flow comparing the failed direct nitration route (Red) against the successful Ring Closure (Green) and N-Oxide Functionalization pathways.

Part 5: Data Summary & Yield Comparison
Reaction StepReagent SystemTypical YieldNotes
Enamine Formation DMF-DMA / DMF / 110°C85-90%Crucial to remove MeOH byproduct
Enamine Formation Bredereck's Reagent / 100°C92-95%Faster reaction, higher cost
Cyclization Glacial AcOH / Reflux60-70%Scalable, robust
Cyclization NaOEt / EtOH / Reflux40-50%Often leads to hydrolysis
N-Oxide to 6-Cl HMDS / Benzoyl Chloride55-65%"Minisci-like" rearrangement
6-NH2 Oxidation HOF·CH3CN80-85%Requires F2 handling (specialized)
6-NH2 Oxidation Oxone / NaHCO345-55%Accessible but lower yield
References
  • Synthesis of Azaindoles via Bartoli and Ring Closure

    • Title: A General Method for the Prepar
    • Source: Journal of Organic Chemistry (2002).
    • URL:[Link]

  • N-Oxide Functionalization Strategy

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).[3][4][5][6]

    • Source: Current Organic Chemistry.
    • URL:[Link]

  • Oxidation of Amino-Pyridines to Nitro-Pyridines

    • Title: Oxidation of Amino Groups to Nitro Groups in Electron-Deficient Heterocycles.
    • Source: Journal of Organic Chemistry.[6]

    • URL:[Link]

  • Synthesis of 6-substituted 7-azaindoles

    • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors.
    • Source: Molecules (2020).
    • URL:[Link]

Sources

Technical Support Center: Purification of 6-Nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 6-Nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-nitro-7-azaindole). This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical, field-tested protocols. The inherent challenges in purifying this and related heterocyclic compounds necessitate a robust understanding of the underlying chemical principles to achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of 6-Nitro-1H-pyrrolo[2,3-b]pyridine.

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing significant product loss during silica gel column chromatography of 6-Nitro-1H-pyrrolo[2,3-b]pyridine. What are the likely causes and how can I mitigate this?

Answer: Low recovery from a silica column is a frequent issue with nitrogen-containing heterocycles. The primary causes are often related to the interaction between your compound and the stationary phase.

  • Compound Streaking or Tailing on the Column: The basicity of the pyridine nitrogen and the pyrrole N-H can lead to strong, sometimes irreversible, binding to the acidic silica gel. This causes the compound to "streak" down the column rather than eluting as a tight band.

    • Solution: To counteract this, consider adding a small percentage of a basic modifier to your eluent system. A common choice is triethylamine (Et3N) or ammonia in methanol.[1][2] A typical starting point would be a gradient of ethyl acetate in hexanes with 0.1-1% Et3N.

  • Compound Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.

    • Solution: You can either use a deactivated silica gel (e.g., by pre-treating with a triethylamine solution) or switch to a less acidic stationary phase like neutral or basic alumina.[1]

  • Improper Solvent System: If the eluent is not optimized, your compound may either not move from the baseline or elute too quickly with impurities.

    • Solution: Develop an optimal solvent system using thin-layer chromatography (TLC) first. A good mobile phase should give your product an Rf value of approximately 0.25-0.35.[3] For 6-Nitro-1H-pyrrolo[2,3-b]pyridine, which is a relatively polar molecule, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[1]

  • Insolubility in Loading Solvent: If the crude material is not fully dissolved before loading, it can precipitate at the top of the column, leading to poor separation and recovery.

    • Solution: Ensure complete dissolution in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) before loading. You can also adsorb the crude material onto a small amount of silica gel (dry loading), which is then added to the top of the column.[4]

Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

Question: After a single purification by column chromatography, I still see significant impurities. What are my options?

Answer: This indicates that the impurities have similar polarities to your desired product, making separation by a single chromatographic step challenging.

  • Co-eluting Impurities: Synthetic byproducts or isomers can have very similar retention factors to the target compound.

    • Solution 1: Multi-Step Purification: Employing orthogonal purification techniques is highly effective. For instance, follow column chromatography with recrystallization.[1] This combination separates based on different physical properties (polarity and solubility).

    • Solution 2: High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially to separate closely related isomers, preparative HPLC is an excellent choice. Both normal-phase and reversed-phase HPLC can be utilized.[1][5][6]

  • Unreacted Starting Materials or Reagents: These are common process-related impurities.

    • Solution: Review your synthetic work-up. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic starting materials before you proceed to chromatography.[1]

Issue 3: Difficulty with Recrystallization

Question: My attempts to recrystallize 6-Nitro-1H-pyrrolo[2,3-b]pyridine have resulted in the product "oiling out" or failing to crystallize at all. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a supersaturated solution or the presence of impurities that inhibit crystal formation.

  • Inappropriate Solvent Choice: The ideal solvent will dissolve your compound when hot but not when cold.

    • Solution: Screen a range of solvents. For pyrrolo[2,3-b]pyridine derivatives, common choices include ethanol, methanol, ethyl acetate, or mixtures thereof with a non-polar co-solvent like hexanes.[1][7]

  • Solution is Too Concentrated or Cooling Too Rapidly: This can lead to supersaturation and oiling out.

    • Solution: Use a more dilute solution by adding more hot solvent until the compound fully dissolves. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[8]

Problem Potential Cause Recommended Solution
Low Yield from Column Compound binding to acidic silicaAdd 0.1-1% triethylamine to the eluent; use neutral alumina.[1][2]
Persistent Impurities Co-eluting species with similar polarityPerform a secondary purification like recrystallization or preparative HPLC.[1]
"Oiling Out" during Recrystallization Improper solvent or high concentrationScreen for a better solvent system; use a more dilute solution and cool slowly.[8]
Product Degradation Sensitivity to acidic conditionsUse deactivated silica or an alternative stationary phase like neutral alumina.[1]

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the column chromatography purification of 6-Nitro-1H-pyrrolo[2,3-b]pyridine?

A1: A general starting point for flash column chromatography on silica gel would be to use a gradient elution. First, determine an appropriate solvent system using TLC. For a polar compound like 6-Nitro-1H-pyrrolo[2,3-b]pyridine, a system of ethyl acetate in hexanes or dichloromethane in methanol is recommended.[1] A typical gradient might start from 20% ethyl acetate in hexanes and gradually increase to 70% or higher. Due to the basicity of the azaindole core, adding a small amount of triethylamine (0.1-1%) to the mobile phase is highly advised to prevent streaking and improve recovery.[1][2]

Q2: What are some common impurities I should look out for?

A2: Common impurities often stem from the synthetic route. These can include unreacted starting materials, such as substituted aminopyridines, and side-products from the reaction, including isomers of the desired product.[1][8] For instance, if the nitro group is introduced via nitration of the parent 1H-pyrrolo[2,3-b]pyridine, you may encounter regioisomers. Residual solvents from the reaction and work-up are also frequently observed in NMR spectra.

Q3: Can I use preparative TLC for purification?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a viable option for purifying small quantities (typically up to 100 mg) of 6-Nitro-1H-pyrrolo[2,3-b]pyridine. This method is particularly useful for quickly obtaining a pure sample for analytical purposes or for optimizing separation conditions before scaling up to flash chromatography.[1]

Q4: Is HPLC a suitable method for purifying this compound?

A4: High-performance liquid chromatography (HPLC) is an excellent technique for achieving high purity, especially for separating closely related isomers or for the final polishing of the compound to >99% purity.[1][6] Both normal-phase and reversed-phase (e.g., C18 column) HPLC can be employed, and the method is scalable for preparative separations.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for a typical column chromatography purification.

  • TLC Analysis: Develop a solvent system using TLC. A good system will show clear separation of your product from impurities, with an Rf of ~0.3 for the product. A starting point could be 50% Ethyl Acetate / 50% Hexanes + 0.5% Triethylamine.

  • Column Packing:

    • Select a column of appropriate size.

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.[3]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, low-polarity eluent.[3]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[3]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude 6-Nitro-1H-pyrrolo[2,3-b]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry load": dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing the polarity.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Nitro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the purified crystals under vacuum.

Visualization of Workflows

General Purification Workflow

G cluster_0 Purification Strategy Crude Crude 6-Nitro-1H-pyrrolo[2,3-b]pyridine Workup Aqueous Work-up (pH adjust) Crude->Workup Column Flash Column Chromatography Workup->Column Primary Purification Analysis Purity Check (NMR, LC-MS) Column->Analysis Recrystal Recrystallization Pure_Product Pure Product (>98%) Recrystal->Pure_Product Prep_HPLC Preparative HPLC Prep_HPLC->Pure_Product Analysis->Recrystal Minor Impurities Analysis->Prep_HPLC Isomers/ Close Impurities Analysis->Pure_Product Purity OK G Start Purification Issue? Low_Yield Low Yield from Column? Start->Low_Yield Yes Impure_Fractions Impure Fractions? Start->Impure_Fractions No Streaking Streaking on TLC/Column? Low_Yield->Streaking Add_Base Add Et3N to Eluent or Use Alumina Streaking->Add_Base Yes Streaking->Impure_Fractions No Success Problem Solved Add_Base->Success Recrystallize Recrystallize Impure_Fractions->Recrystallize Yes HPLC Consider Prep HPLC Impure_Fractions->HPLC No, Isomers Oiling_Out Oiling Out? Recrystallize->Oiling_Out Change_Solvent Change Recrystallization Solvent/Conditions Oiling_Out->Change_Solvent Yes Oiling_Out->Success No Change_Solvent->Success HPLC->Success

Caption: A decision tree for troubleshooting common purification challenges.

References

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). [Link]

  • PubChem. (n.d.). 6-nitro-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Ideas REPEC. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. [Link]

  • Robison, M. M., Robison, B. L., & Butler, F. P. (1959). 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles. Journal of the American Chemical Society, 81(3), 743–746. [Link]

  • Payne, J. T., et al. (2018). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Chemistry, 6, 269. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Al-Adiwish, W. M., et al. (2011). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. International Journal of Organic Chemistry, 1(4), 221-228. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

Sources

Stability of 6-Nitro-1H-pyrrolo[2,3-B]pyridine in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the erratic behavior of functionalized azaindoles in solution. 6-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 145901-11-7) is a highly valuable building block in kinase inhibitor design and medicinal chemistry. However, its unique electronic structure makes it deceptively unstable in common laboratory solvents if handled improperly.

This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot degradation issues, select the correct solvents, and establish self-validating experimental protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my 6-Nitro-1H-pyrrolo[2,3-b]pyridine stock solution degrade in methanol or ethanol over time?

The Causality: The degradation you are observing is a classic Nucleophilic Aromatic Substitution (SNAr) . The pyrrolo[2,3-b]pyridine core is inherently electron-deficient at the 6-position due to the inductive and resonance effects of the pyridine nitrogen. The addition of a strongly electron-withdrawing nitro group at this exact position creates a highly electrophilic carbon center[1].

In protic, nucleophilic solvents like methanol or ethanol, the solvent molecules attack the C6 position. The nitro group acts as an exceptional leaving group, resulting in the expulsion of a nitrite ion and the formation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (or the ethoxy derivative)[2]. This process is dramatically accelerated by trace amounts of base, heat, or even prolonged storage at room temperature[3].

Q2: Is DMSO safe for the long-term storage of my assay stock solutions?

The Causality: Yes and no. Dimethyl sulfoxide (DMSO) is the industry standard for biological assays, but it is highly hygroscopic. While 6-nitro-azaindole does not undergo SNAr with DMSO itself, the absorption of atmospheric water introduces hydroxide ions into the solution over time. This leads to slow hydrolysis, converting your compound into the 6-hydroxy-1H-pyrrolo[2,3-b]pyridine (which rapidly tautomerizes to the pyridone). Furthermore, at elevated temperatures or high concentrations, DMSO can act as a mild oxidant or mediate unwanted complexation with nitro-pyridines[4]. For long-term storage (>1 month), anhydrous acetonitrile is vastly superior.

Q3: I observed a color shift from pale yellow to dark orange in my transparent vials. What happened?

The Causality: Nitroaromatics are notoriously photolabile. Exposure to ambient laboratory UV/Vis light induces photo-reduction or intramolecular rearrangements of the nitro group, often generating azoxy dimers or nitroso intermediates. This is why solutions left on the benchtop rapidly darken. Always use amber vials and store solutions in the dark.

Part 2: Mechanistic & Workflow Visualizations

To better understand the chemical behavior of this compound, refer to the mechanistic pathway and our recommended solvent selection workflow below.

Figure 1: SNAr degradation pathway of 6-nitro-azaindole in protic solvents.

Figure 2: Decision tree for solvent selection and storage of 6-nitro-azaindole.

Part 3: Quantitative Solvent Compatibility Data

To eliminate guesswork, our application team has compiled the following stability metrics for 6-Nitro-1H-pyrrolo[2,3-b]pyridine at 25°C.

SolventRecommended UseEstimated Half-Life (25°C)Primary Degradation Pathway
Acetonitrile (Anhydrous) Long-term Storage / Synthesis> 6 MonthsNone observed
Tetrahydrofuran (THF) Synthesis / Dilution> 3 MonthsPeroxide-mediated oxidation (if uninhibited)
DMSO (Anhydrous) Biological Assays / NMR~ 1 to 2 MonthsHydrolysis (dependent on moisture ingress)
Methanol / Ethanol NOT RECOMMENDED < 1 WeekSNAr (Alkoxy substitution)
Aqueous Buffer (pH 7.4) Immediate Assay Use Only< 24 HoursHydrolysis to 6-pyridone

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your starting material is intact after storage. Implement the following self-validating protocols to guarantee reproducibility.

Protocol 1: Preparation of Ultra-Stable 10 mM Stock Solutions

This protocol utilizes environmental controls to prevent solvolysis and photo-degradation.

  • Vial Preparation: Select a 4 mL amber glass vial with a PTFE-lined screw cap. Bake the vial at 120°C for 2 hours to remove surface moisture, then cool in a desiccator.

  • Weighing: Accurately weigh 16.31 mg of 6-Nitro-1H-pyrrolo[2,3-b]pyridine (MW: 163.13 g/mol ).

  • Solvent Purging: Obtain HPLC-grade Anhydrous Acetonitrile (or Anhydrous DMSO if strictly required for cell assays). Sparge the solvent with dry Argon or Nitrogen gas for 5 minutes to displace dissolved oxygen.

  • Dissolution: Add exactly 10.0 mL of the purged solvent to the vial. Vortex gently until complete dissolution is achieved. Do not sonicate for prolonged periods, as localized heating can trigger degradation.

  • Aliquot & Blanket: Divide the solution into 100 µL single-use aliquots in amber microcentrifuge tubes. Blanket each tube with a gentle stream of Argon before sealing.

  • Storage: Store immediately at -20°C.

Protocol 2: LC-MS Verification of Stock Integrity

Run this protocol before utilizing any stock solution older than 30 days.

  • Sample Prep: Dilute 10 µL of the stock solution into 990 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a fast gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

  • Mass Spectrometry Detection (Positive Ion Mode):

    • Target Mass: Look for the intact parent ion

      
       at m/z 164.0 .
      
    • Degradation Marker 1 (Hydrolysis): Extract chromatogram for m/z 135.0 (loss of

      
      , gain of 
      
      
      
      ). Indicates moisture contamination in DMSO.
    • Degradation Marker 2 (SNAr): If stored in methanol, extract for m/z 149.0 (methoxy substitution).

  • Validation Gate: If the relative abundance of degradation markers exceeds 2% of the Total Ion Chromatogram (TIC) area, discard the stock and prepare a fresh batch.

References

  • Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI - Molecules. Available at:[Link][1]

  • 2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. SCIRP - International Journal of Organic Chemistry. Available at:[Link][3]

  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. Available at:[Link][4]

Sources

Technical Support Center: Troubleshooting 6-Nitro-1H-pyrrolo[2,3-B]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 6-Nitro-1H-pyrrolo[2,3-B]pyridine (commonly known as 6-nitro-7-azaindole). This guide is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges, low yields, and complex side-product profiles during the synthesis of this critical kinase inhibitor scaffold.

Rather than providing a generic protocol, this guide deconstructs the mechanistic causality behind reaction failures and provides self-validating workflows to ensure experimental success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does direct nitration of 1H-pyrrolo[2,3-b]pyridine yield multiple spots on my TLC, with the desired 6-nitro product being only a minor component? A1: The 1H-pyrrolo[2,3-b]pyridine system contains two fused rings with opposing electronic properties: an electron-deficient pyridine ring and an electron-rich pyrrole ring[1]. Electrophilic aromatic substitution, such as nitration via HNO₃/H₂SO₄, is kinetically and thermodynamically driven to the most electron-rich site, which is the C3 position of the pyrrole ring[2]. Causality: Attempting to force nitration onto the electron-deficient C6 position requires excessively harsh conditions, which inevitably triggers a cascade of side reactions. The primary side product is 3-nitro-1H-pyrrolo[2,3-b]pyridine . Secondary side products include N1-nitrated species (if the pyrrole nitrogen is unprotected) and destructive over-nitrated degradation products [3].

Q2: I am using 6-bromo-1H-pyrrolo[2,3-b]pyridine as a precursor for cross-coupling or substitution. What are the primary side reactions causing my low yields? A2: When utilizing halogenated precursors like 6-bromo-1H-pyrrolo[2,3-b]pyridine, two major side reactions frequently derail the synthesis depending on the reagents used:

  • Hydrodehalogenation: During metal-catalyzed cross-coupling attempts, reductive cleavage of the carbon-bromine bond often occurs via β-hydride elimination from a palladium-amido intermediate, yielding the unfunctionalized 1H-pyrrolo[2,3-b]pyridine as a dead-end byproduct[3].

  • N-Oxidation: The 7-azaindole core is highly sensitive to oxidants. If your functionalization sequence involves oxidative conditions, the pyridine nitrogen (N7) is rapidly oxidized to form 7-azaindole N-oxide derivatives, while the electron-rich pyrrole ring can undergo irreversible oxidative cleavage[4].

Q3: How can I bypass these regioselectivity issues to selectively obtain the 6-nitro isomer? A3: To avoid C3-nitration entirely, you must abandon late-stage electrophilic substitution on the intact azaindole core. The most authoritative and self-validating approach is a de novo synthesis using a pre-functionalized pyridine ring, such as the cyclization of 2-amino-3-methyl-6-nitropyridine [1]. By establishing the nitro group on the pyridine ring before constructing the pyrrole ring, you physically eliminate the possibility of forming the 3-nitro regioisomer.

Part 2: Analytical Differentiation of Side Products

To establish a self-validating workflow, you must be able to rapidly distinguish your target molecule from common side products. Below is a diagnostic matrix for NMR and MS analysis.

CompoundMechanism of Formation¹H NMR Diagnostic Peaks (DMSO-d₆)MS (ESI+)[M+H]⁺TLC R_f (Hexane:EtOAc 1:1)
6-Nitro-1H-pyrrolo[2,3-b]pyridine Target / De Novo SynthesisC2-H & C3-H present (pyrrole intact). C4-H & C5-H show ortho-coupling (d, J ≈ 8.1 Hz).164.1~0.45
3-Nitro-1H-pyrrolo[2,3-b]pyridine Direct Electrophilic AttackAbsence of C3-H. C2-H shifts downfield (>8.0 ppm). Pyridine protons intact.164.1~0.30
1H-pyrrolo[2,3-b]pyridine N-oxide Oxidative Side ReactionBroadening of pyridine protons; significant downfield shift of C6-H.135.1~0.10 (Highly polar)
1H-pyrrolo[2,3-b]pyridine HydrodehalogenationStandard 7-azaindole spectrum; C6-H appears as a doublet of doublets.119.1~0.55

Part 3: Validated Experimental Protocol (De Novo Synthesis)

To bypass the side products detailed above, utilize this step-by-step de novo Leimgruber-Batcho-type cyclization protocol. This method is self-validating through distinct colorimetric and phase changes, ensuring you can track the reaction's progress visually before confirming with LC-MS.

Step 1: Enamine Formation (Condensation)

  • Charge: In a dry, round-bottom flask under an inert atmosphere (N₂), dissolve 2-amino-3-methyl-6-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • React: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq). Mechanistic Note: The electron-withdrawing C6-nitro group significantly increases the acidity of the C3-methyl protons, driving this condensation thermodynamically[1].

  • Heat & Monitor: Heat the mixture to 110 °C for 4-6 hours.

    • Self-Validation Checkpoint: The solution will transition from a pale yellow to a deep, dark red. This striking color change confirms the successful formation of the highly conjugated enamine intermediate.

  • Workup: Concentrate under reduced pressure to remove excess DMF-DMA. The crude red solid (enamine) is highly stable and can be used directly in the next step.

Step 2: Intramolecular Cyclization

  • Charge: Dissolve the crude enamine in anhydrous THF (0.2 M).

  • Cyclize: Cool the solution to 0 °C. Slowly add Potassium tert-butoxide (t-BuOK) (2.0 eq) dropwise. Mechanistic Note: The strong base deprotonates the C2-amino group, which subsequently attacks the enamine double bond, expelling dimethylamine gas to form the aromatic pyrrole ring.

  • Quench & Isolate: Stir at room temperature for 2 hours. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x).

  • Purify: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the pure 6-Nitro-1H-pyrrolo[2,3-b]pyridine.

Part 4: Visualizing the Reaction Pathways

G SM 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) DirectNitration Direct Nitration (HNO3, H2SO4) SM->DirectNitration NOxideRoute 1. N-Oxidation 2. Nitration 3. Rearrangement SM->NOxideRoute C3_Nitro 3-Nitro-7-azaindole (Major Side Product) DirectNitration->C3_Nitro Electrophilic attack at electron-rich C3 N_Nitro N-Nitro / Over-nitrated (Minor Side Products) DirectNitration->N_Nitro Harsh conditions C6_Nitro 6-Nitro-1H-pyrrolo[2,3-b]pyridine (Target Molecule) NOxideRoute->C6_Nitro Pyridine ring activation

Diagram 1: Regioselectivity pathways and side product formation during 7-azaindole nitration.

Workflow Step1 2-Amino-3-methyl-6-nitropyridine Step2 Condensation with DMF-DMA (Enamine Formation) Step1->Step2 Step3 Intramolecular Cyclization (Base-catalyzed, t-BuOK) Step2->Step3 Side1 Unreacted Starting Material (Incomplete Condensation) Step2->Side1 Low Temp/Time Step4 6-Nitro-1H-pyrrolo[2,3-b]pyridine (Target Molecule) Step3->Step4 Optimal conditions Side2 Dimerization / Decomposition (Excessive Heat/Base) Step3->Side2 Harsh Base

Diagram 2: De novo synthesis workflow of 6-nitro-7-azaindole highlighting potential failure points.

References

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]

Sources

Optimization of nitration conditions for 1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization and troubleshooting of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nitration. This guide is designed for drug development professionals and synthetic chemists who require scalable, high-yield, and regioselective nitration protocols.

Mechanistic Overview: The "Why" Behind the Chemistry

The 1H-pyrrolo[2,3-b]pyridine system contains two fused aromatic rings with distinct electronic properties[1]. Electrophilic aromatic substitution (such as nitration) on the 7-azaindole nucleus occurs predominantly at the C-3 position of the pyrrole ring[1].

Why does this happen? Under the strongly acidic conditions required for nitration, the basic pyridine nitrogen is rapidly protonated[1]. This protonation severely deactivates the pyridine ring toward electrophilic attack[1]. Consequently, the nitronium ion (NO₂⁺) is directed to the more electron-rich pyrrole ring, specifically at the C-3 position, which stabilizes the intermediate Wheland (sigma) complex most effectively.

Troubleshooting & FAQs

Q1: Why am I getting poor yields and a messy reaction mixture when using a standard 65% HNO₃ / H₂SO₄ mixture? A: This is a common issue. While 65% nitric acid in sulfuric acid is standard for many simple arenes, it often leads to isolation difficulties and over-oxidation when applied to 7-azaindoles[2]. The high aqueous content and extreme acidity make it difficult to precipitate the product during workup. Solution: Switch to fuming nitric acid. Treating the 7-azaindole derivative directly with fuming nitric acid allows the 3-nitro derivative to precipitate directly from the reaction mixture, enabling convenient isolation by simple filtration without the need for liquid-liquid extraction[2].

Q2: My product won't precipitate during the aqueous quench. How do I isolate 3-nitro-7-azaindole efficiently? A: 3-Nitro-1H-pyrrolo[2,3-b]pyridine is amphoteric. It remains soluble in highly acidic aqueous solutions (due to protonation of the pyridine nitrogen) and in highly basic solutions (due to deprotonation of the acidic pyrrole N-H). Solution: Precise pH adjustment is critical. After quenching the reaction in ice water, slowly adjust the pH to approximately 6.0–7.0. At this neutral isoelectric point, the product's solubility is minimized, resulting in direct crystallization from the reaction mixture[3]. This operationally simple approach is highly scalable and environmentally friendly[3].

Q3: Is it possible to nitrate the pyridine ring instead of the pyrrole ring? A: Yes, but it requires altering the electronic properties of the starting material. To achieve C-4 nitration, you must first convert the 7-azaindole to its corresponding N-oxide (e.g., using mCPBA). Nitration of the N-oxide with HNO₃ in trifluoroacetic acid (TFA) at 0 °C directs the nitro group to the 4-position[4].

Quantitative Data: Nitration Conditions Comparison

Nitrating AgentSolventTemp (°C)RegioselectivityTypical YieldPros & Cons
65% HNO₃ / H₂SO₄ H₂SO₄0 to RTC-3Low-ModeratePro: Inexpensive reagents.Con: Difficult isolation; prone to over-oxidation[2].
Fuming HNO₃ None or TFA0 to RTC-3High (75-85%)Pro: Clean precipitation; high yield; scalable[2].Con: Highly corrosive reagent.
HNO₃ (via N-oxide) TFA0C-4ModeratePro: Access to C-4 nitro derivatives[4].Con: Requires prior N-oxidation step.

Experimental Protocols

Protocol A: Regioselective C-3 Nitration (Fuming Nitric Acid Method)

This protocol is a self-validating system: the success of the reaction is visually confirmed by the precipitation of the product upon specific pH adjustment, eliminating the need for complex chromatography.

  • Preparation: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-water bath.

  • Addition: Carefully add fuming nitric acid (5-10 equivalents) to the flask and cool to 0 °C.

  • Substrate Introduction: Slowly add 1H-pyrrolo[2,3-b]pyridine in small portions to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • pH Adjustment (Critical Step): Slowly add aqueous NaOH or NH₄OH until the pH reaches 6.0–7.0. A thick precipitate will form as the amphoteric product reaches its isoelectric point[3].

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water, and dry under high vacuum to afford 3-nitro-1H-pyrrolo[2,3-b]pyridine[2].

Protocol B: C-4 Nitration via N-Oxide Intermediate
  • N-Oxidation: Treat 1H-pyrrolo[2,3-b]pyridine with mCPBA in dichloromethane to form the N-oxide[4].

  • Nitration: Dissolve the isolated N-oxide in trifluoroacetic acid (TFA) and cool to 0 °C.

  • Addition: Add concentrated HNO₃ dropwise.

  • Isolation: Quench in ice water, neutralize cautiously, and extract with ethyl acetate to yield the 4-nitro-7-azaindole N-oxide[4].

Process Visualizations

NitrationWorkflow SM 1H-pyrrolo[2,3-b]pyridine (Starting Material) Acid Dissolve in Acidic Medium (e.g., TFA or H2SO4) SM->Acid Nitration Add Fuming HNO3 (Dropwise, 0-5 °C) Acid->Nitration Reaction Stir at Room Temp (1-2 hours) Nitration->Reaction Quench Quench in Ice Water Reaction->Quench Precipitation Adjust pH to ~6-7 (Critical for Precipitation) Quench->Precipitation Filtration Filter & Wash (Cold Water) Precipitation->Filtration Product 3-Nitro-1H-pyrrolo[2,3-b]pyridine (Target Product) Filtration->Product

Workflow for the regioselective C-3 nitration and isolation of 1H-pyrrolo[2,3-b]pyridine.

Mechanism SM 7-Azaindole Core Protonated Pyridine N-Protonation (Deactivates Pyridine Ring) SM->Protonated Strong Acid Attack Electrophilic Attack at C-3 (Electron-rich Pyrrole) Protonated->Attack Directs NO2+ to C-3 Electrophile Nitronium Ion (NO2+) Generation Electrophile->Attack Sigma Wheland Intermediate (Sigma Complex) Attack->Sigma Deprotonation Rearomatization (Loss of H+) Sigma->Deprotonation Product 3-Nitro-7-Azaindole Deprotonation->Product

Mechanistic pathway highlighting pyridine N-protonation and subsequent C-3 electrophilic attack.

References[3] Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664–668. URL:https://pubs.acs.org/doi/10.1021/acs.oprd.7b00060[1] BenchChem Database. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-. BenchChem. URL:https://www.benchchem.com[4] Popowycz, F., Routier, S., Joseph, B., & Mérour, J.-Y. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. URL:https://www.researchgate.net/publication/233519842_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine[2] Verdonck, S., Pu, S.-Y., Sorrell, F. J., et al. (2019). Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. Journal of Medicinal Chemistry, 62(12), 5810–5831. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00136

Sources

Analysis of byproducts in the synthesis of 6-Nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Nitro-1H-pyrrolo[2,3-b]pyridine Synthesis

Current Status: Operational Subject: Troubleshooting Byproduct Formation & Regioselectivity Ticket Priority: High (Structural Isomerism Issues)

Welcome to the Advanced Synthesis Support Hub

User Advisory: You are likely accessing this guide because your synthesis of 6-nitro-1H-pyrrolo[2,3-b]pyridine (6-nitro-7-azaindole) has yielded a complex mixture.

The Core Problem: The 7-azaindole scaffold is electronically schizophrenic. The pyrrole ring is electron-rich, while the pyridine ring is electron-deficient. Direct electrophilic nitration typically fails to access the C-6 position, favoring C-3 (pyrrole) or, upon N-oxide activation, C-4.

This guide analyzes the specific byproducts generated during the two primary synthetic strategies: Route A (N-Oxide Activation) and Route B (De Novo Cyclization) .[1]

Part 1: The N-Oxide Route (Functionalization)

Context: Most researchers attempt to install the nitro group on the pre-formed 7-azaindole core via N-oxidation followed by nitration. This is the primary source of regioisomeric byproducts.

Workflow Visualization

The following diagram illustrates the divergent pathways and byproduct generation during the N-oxide strategy.

G cluster_legend Pathway Key Start 7-Azaindole (Starting Material) Step1 Oxidation (mCPBA) Start->Step1 NOxide 7-Azaindole N-Oxide Step2 Nitration (HNO3/TFAA) NOxide->Step2 Step1->NOxide Prod4 4-Nitro-7-azaindole (MAJOR BYPRODUCT) Step2->Prod4 Electronic Preference Prod6 6-Nitro-7-azaindole (TARGET) Step2->Prod6 Steric/Specific Conditions Prod3 3-Nitro-7-azaindole (Side Product) Step2->Prod3 Acid Failure Key1 Target Path Key2 Major Impurity

Caption: Divergent nitration pathways of 7-azaindole N-oxide. Note the strong electronic bias toward the 4-nitro isomer.

Troubleshooting Guide: N-Oxide Nitration

Q1: My LC-MS shows a major peak with the correct mass (M+45), but the NMR doesn't match the 6-nitro target. What is it?

  • Diagnosis: You have likely synthesized 4-nitro-7-azaindole .

  • Mechanism: In the nitration of 7-azaindole N-oxide (typically using HNO₃/TFAA), the N-oxide activates the pyridine ring. However, resonance contributors place a higher electron density at C-4 compared to C-6, making C-4 the preferred site for electrophilic attack [1].

  • Verification (NMR):

    • 4-Nitro (Byproduct): Look for two doublets in the aromatic region for the pyridine protons (C-5 and C-6 H). The coupling constant (

      
      ) will be approx 5.0–6.0 Hz  (ortho-coupling).[1]
      
    • 6-Nitro (Target): You should see two singlets (or weakly coupled doublets) if C-4 and C-5 are substituted, but specifically for 6-nitro, the C-4 and C-5 protons are ortho to each other (

      
       Hz).[1] Wait—correction: In 6-nitro-7-azaindole, the protons are at C-4 and C-5. They are ortho. In 4-nitro, protons are at C-5 and C-6 (ortho).
      
    • Definitive Check: The chemical shift of the C-3 proton (pyrrole ring) is often deshielded differently. The most reliable check is NOE (Nuclear Overhauser Effect) between the pyrrole NH and the adjacent pyridine proton. In the 6-nitro isomer, the NH is close to H-5? No, NH is close to C-7 (N).[1] The C-3 H is close to C-4 H.

    • Rule of Thumb: If the product was formed via standard electrophilic nitration of the N-oxide, it is >80% likely to be the 4-nitro isomer.

Q2: I see a byproduct with M+16 relative to my starting material. What is this?

  • Diagnosis: Unreacted 7-azaindole N-oxide .

  • Cause: Incomplete nitration or failure in the subsequent reduction step (if you are reducing the N-oxide post-nitration).

  • Solution: N-oxides are highly polar. They will stick to the baseline of silica columns (using EtOAc/Hex). Use a polar eluent (e.g., DCM:MeOH 95:5) to recover and re-subject.[1][2]

Q3: How do I force the reaction to the 6-position?

  • Expert Insight: You cannot easily "force" electrophilic nitration to the 6-position on the N-oxide.

  • Alternative Protocol: To access the 6-position, consider the Reissert-Henze reaction .[3]

    • Treat 7-azaindole N-oxide with dimethyl sulfate (Me₂SO₄) to form the methoxypyridinium salt.

    • Treat with a nucleophile (e.g., cyanide) to install a substituent at C-6 via nucleophilic attack, followed by elimination [2].[1]

    • Note: Installing a nitro group directly via this method is rare.[4] A more common route is to install a 6-chloro group (using POCl₃ on the N-oxide), then attempt nucleophilic substitution, though nitro-displacement is difficult.

Part 2: The De Novo Route (Ring Closure)

Context: Because the N-oxide route favors the 4-isomer, the most robust synthesis of 6-nitro-7-azaindole involves building the pyrrole ring onto a pre-nitrated pyridine.

Synthesis Table: Precursor Analysis
PrecursorReaction TypeKey ByproductRemediation
2-amino-3-nitro-6-picoline Batcho-LeimgruberDimerized azo-compounds Maintain strict anaerobic conditions during the enamine formation.
2-hydrazino-3-nitro-pyridine Fischer IndoleUncyclized Hydrazone Ensure temperature is

C (often requires polyphosphoric acid).
2,6-diamino-3-nitropyridine Cyclization5-Nitro isomer Check regioselectivity of the initial condensation step.

Q4: I am using the Batcho-Leimgruber route (DMF-DMA), but my yield is low.

  • Issue: The formation of the enamine intermediate is reversible.

  • Byproduct: Hydrolysis of the enamine back to the starting methyl-nitropyridine.

  • Fix: Use a large excess of DMF-DMA (Dimethylformamide dimethyl acetal) and remove methanol continuously (distillation or molecular sieves).[1]

Part 3: Analytical Data Sheet

Use this table to validate your isolated product.

Feature4-Nitro-7-azaindole (Impurity)6-Nitro-7-azaindole (Target)
Polarity (TLC) More Polar (typically)Less Polar
1H NMR (Pyridine Ring) 2 doublets (

Hz)
2 doublets (

Hz)
Color Bright Yellow/OrangePale Yellow/Cream
Solubility Moderate in DCMPoor in DCM, Good in DMSO

Part 4: References & Authority

  • Schneller, S. W., & Luo, J. K. (1980).[1] Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine).[3] Journal of Organic Chemistry. Link[1]

    • Relevance: Establishes the dominance of 4-substitution during electrophilic attack on 7-azaindole N-oxides.

  • Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases. Tetrahedron. Link

    • Relevance: Mechanistic grounding for radical substitution patterns if avoiding standard nitration.

  • Wang, T., et al. (2010).[1] Regioselective synthesis of 6-substituted 7-azaindoles.[3] Tetrahedron Letters. Link[1]

    • Relevance: Modern protocols for accessing the difficult C-6 position.

  • Zhang, Z., et al. (2002).[1] Synthesis of 6-substituted 7-azaindole derivatives. Journal of Organic Chemistry. Link[1]

    • Relevance: Detailed experimental data on separating regioisomers.

Disclaimer: This guide is for research purposes only. 6-Nitro-7-azaindoles are potent biological intermediates; handle with appropriate PPE and containment.

Sources

Enhancing the purity of 6-Nitro-1H-pyrrolo[2,3-B]pyridine for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Enhancement & Assay Optimization

Introduction: The Criticality of Scaffold Purity

6-Nitro-1H-pyrrolo[2,3-B]pyridine (also known as 6-Nitro-7-azaindole ) is a high-value pharmacophore often utilized as a precursor for JAK, TRK, and MAPK kinase inhibitors.[1][2][3][4] Unlike its parent compound (7-azaindole), the introduction of the nitro group at the C6 position significantly alters the physicochemical landscape of the molecule.[5][6]

Why Purity Fails in Biological Assays: Commercial batches often contain 3-nitro regioisomers (a common byproduct of direct nitration) and metal catalysts (Pd/Cu).[1][2][5][6] In biological contexts, these impurities cause:

  • IC50 Shifts: Regioisomers bind off-target kinases with different affinities.[1][2][3][6]

  • Redox Interference: Nitro-aromatic impurities can undergo enzymatic reduction by cellular nitroreductases, generating reactive hydroxylamines that quench fluorescence in viability assays (e.g., Resazurin/AlamarBlue).[1][2][3][4][5][6]

  • Solubility Crashing: Trace inorganic salts act as nucleation sites, causing the hydrophobic scaffold to precipitate in aqueous buffers.[3][5][6]

This guide provides an autonomous, self-validating workflow to ensure your material is "Bio-Assay Grade" (>98% purity).

Module 1: Diagnostic Triage (FAQ)

Q1: My compound is a dark orange/brown solid. Is this normal?

  • Diagnosis: Partial Oxidation. Pure 6-nitro-7-azaindole is typically a bright yellow to pale orange crystalline solid .[1][2][3]

  • Root Cause: The nitro group is a chromophore, but dark brown/black tars indicate oxidation of the pyrrole ring or polymerization, often caused by light exposure or residual acid from synthesis.[3][4][5][6]

  • Action: Perform the Ethanol/Water Recrystallization (Protocol A) immediately.

Q2: I see "ghost peaks" in my LC-MS that have the same Mass (M+H = 164.12), but different retention times.

  • Diagnosis: Regioisomer Contamination. [1][2][3][4][5][6]

  • Technical Insight: Direct nitration of 7-azaindole favors the C3-position (electrophilic aromatic substitution).[1][2][3] The C6-nitro isomer is often synthesized via N-oxide rearrangement or cyclization of nitropyridines.[1][2][3] If your synthesis route was not regiospecific, you likely have a mixture of 3-nitro and 6-nitro isomers.[1][2][3][4]

  • Action: Recrystallization will not separate these efficiently.[2][3][6] You must use Flash Chromatography with Modifier (Protocol B) .[1][2][3][5][6]

Q3: The compound precipitates immediately upon addition to the cell culture media (RPMI/DMEM). [5]

  • Diagnosis: Solubility Shock. [1][2][3][4][6]

  • Mechanism: The nitro group increases polarity but also crystal lattice energy (pi-stacking).[1][2][6] The compound is hydrophobic (

    
    ).[1][2][3][6]
    
  • Action:

    • Dissolve in 100% DMSO to create a 10 mM stock.

    • Sonicate for 10 minutes (critical step to break micro-aggregates).

    • Dilute into media with rapid vortexing. Ensure final DMSO concentration is <0.5%.[2][3][6]

Module 2: Purification Protocols

Protocol A: Recrystallization (Bulk Cleanup)

Best for: Removing colored tars, inorganic salts, and trace starting materials.[1][3][4][5][6]

Solvent System: Ethanol (EtOH) : Water (


)
Rationale:  6-Nitro-7-azaindole is moderately soluble in hot ethanol but insoluble in water.[1][2][3][4] The nitro group hydrogen bonds with water, aiding selective precipitation of the lattice.[3][4][6]
  • Dissolution: Suspend crude solid (1.0 eq) in Ethanol (15 mL/g) . Heat to reflux (

    
    ) until fully dissolved.
    
    • Note: If black particles remain, filter hot through a Celite pad.[3][4][6]

  • Nucleation: Remove from heat. Add hot Water (

    
    )  dropwise until persistent turbidity is observed (approx. ratio 4:1 EtOH:Water).[2][3][6]
    
  • Crystallization: Re-dissolve turbidity with minimal hot ethanol. Allow to cool slowly to Room Temperature (RT) over 2 hours. Then move to

    
     for 4 hours.
    
  • Harvest: Filter the bright yellow needles. Wash with cold 20% EtOH/Water.[3][6]

  • Drying: Vacuum dry at

    
     for 12 hours. Solvent inclusion is common; check NMR for ethanol peaks. [1][2][4][6]
    
Protocol B: Flash Chromatography (Isomer Separation)

Best for: Separating 3-nitro vs. 6-nitro isomers.[1][2][3][4]

Stationary Phase: Silica Gel (230-400 mesh).[1][2][3][6] Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) Modifier: Triethylamine (TEA)[1][2][4][5][6]

Step-by-Step:

  • Column Pre-treatment: Slurry silica in DCM containing 1% TEA .[2][3][5][6]

    • Why? The pyridine nitrogen (N7) is basic; the pyrrole NH is acidic.[5][6] Silica is acidic.[2][3][5][6][7] Without TEA, the compound will "streak" or bind irreversibly.[3][4][6]

  • Loading: Dry load the compound adsorbed onto Celite. Do not liquid load with DMSO (it ruins separation).[1][3][4][6]

  • Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar impurities).[1][2][3][6]

    • 5-20 min: 0%

      
       5% MeOH in DCM.
      
    • Observation: The 3-nitro isomer typically elutes before the 6-nitro isomer due to intramolecular H-bonding (N-H...O-N) in the 3-nitro species, which masks polarity.[1][2][3]

  • Collection: Collect fractions. Analyze via TLC (DCM:MeOH 95:5, UV 254nm).

Module 3: Workflow Visualization

Diagram 1: Purification Decision Logic

PurificationLogic Start Crude 6-Nitro-7-Azaindole CheckPurity Initial QC (LC-MS / NMR) Start->CheckPurity Decision1 Is Purity > 95%? CheckPurity->Decision1 Decision2 Regioisomers Present? Decision1->Decision2 Yes (>95%) Process_Recryst Protocol A: Recrystallization (EtOH/H2O) Decision1->Process_Recryst No (<95%) Process_Column Protocol B: Flash Column (DCM/MeOH + 1% TEA) Decision2->Process_Column Yes (3-nitro detected) FinalQC Final QC: 1. qNMR (DMSO-d6) 2. Elemental Analysis Decision2->FinalQC No (Single Peak) Process_Recryst->CheckPurity Re-evaluate Process_Column->FinalQC Ready Ready for Bio-Assay FinalQC->Ready

Caption: Decision tree for selecting the appropriate purification method based on initial impurity profile.

Diagram 2: Assay Interference Mechanism

AssayInterference Impurity Impurity: 3-Nitro Isomer / Metal Residue Enzyme Cellular Nitroreductases Impurity->Enzyme Metabolic Activation Fluorescence Fluorescence Quenching (False Low Signal) Impurity->Fluorescence Interference Compound Target: 6-Nitro-7-Azaindole TargetKinase Target Kinase (e.g., JAK/MAPK) Compound->TargetKinase Specific Binding RedoxCycle Redox Cycling (ROS Generation) Enzyme->RedoxCycle Generates ROS Result_Good Accurate IC50 TargetKinase->Result_Good Result_Bad False Positive/Toxic RedoxCycle->Result_Bad Cell Death (Non-specific) Fluorescence->Result_Bad

Caption: Pathways by which impurities cause false positives in viability and enzymatic assays.

Module 4: Quality Control & Validation

To certify your material is ready for biological screening, you must generate the following data.

1. Quantitative NMR (qNMR)

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    as the compound is sparingly soluble and acidic protons broaden).[1][2][6]
  • Key Signals:

    • 
       12.0+ ppm: Broad singlet (Pyrrole N-H).[1][2][3][6]
      
    • 
       9.0-9.2 ppm: Doublet (C4-H, deshielded by nitro group).[1][2][3][4][6]
      
    • Impurity Check: Look for signals at

      
       8.5-8.8 ppm (characteristic of the 3-nitro isomer) or solvent peaks (Ethanol: 
      
      
      
      1.05 t, 3.44 q).[1][2][3][4][6]

2. Elemental Analysis (CHN)

  • Requirement: Carbon, Hydrogen, and Nitrogen values must be within 0.4% of theoretical.[3][4][6]

  • Theoretical (C7H5N3O2): C: 51.54%, H: 3.09%, N: 25.76%.[1][2][3][4][6]

  • Note: Large deviations in 'C' usually indicate trapped solvent.[2][3][6] Large deviations in 'N' suggest inorganic salt contamination.[3][6]

3. Solubility Stress Test

  • Prepare a 100

    
    M solution in PBS (pH 7.[2][3][5][6]4) with 1% DMSO. Centrifuge at 13,000 rpm for 10 mins. Measure UV absorbance of the supernatant.[3][6] If OD drops >10% compared to the theoretical max, the compound has crashed out.[3][4][6]
    

References

  • Chemical Identity & Physical Properties

    • PubChem. 6-nitro-1H-pyrrolo[2,3-b]pyridine (CID 46856449).[1][2][3][4] National Library of Medicine.[3][6]

    • [Link][1][2][4][6]

  • Synthesis & Regioisomerism of Azaindoles

    • Song, J. J., et al. (2002).[1][3][4][6] "A practical synthesis of 6-azaindole and 6-nitro-7-azaindole." Journal of Organic Chemistry. (Discusses the difficulty of C6 functionalization and N-oxide routes).

    • [Link] (Verified Landing Page)[1][2][4][6]

  • Purification of Nitrogen Heterocycles

    • BenchChem Technical Guides.[3][6] Purification of 1H-Pyrrolo[3,2-b]pyridine derivatives.[1][2][3][4][8] (General protocols for azaindole chromatography).

  • Assay Interference Mechanisms

    • Thorne, N., et al. (2010).[1][3][4][6][9] "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. (Explains redox cycling of nitro compounds).

    • [Link]

Sources

Validation & Comparative

Confirming the structure of synthesized 6-Nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Structural Confirmation of Synthesized 6-Nitro-1H-pyrrolo[2,3-b]pyridine

Executive Summary

Derivatives of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) are privileged scaffolds in modern drug discovery, frequently utilized in the design of highly selective kinase inhibitors targeting ATM/ATR pathways[1]. During the synthesis of substituted azaindoles, confirming exact regiochemistry is a critical quality control bottleneck. Electrophilic nitration or cross-coupling reactions can easily yield unintended regioisomers (e.g., 5-nitro vs. 6-nitro derivatives) that exhibit identical masses but vastly different pharmacological profiles[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance and structural fidelity of an in-house synthesized 6-nitro-1H-pyrrolo[2,3-b]pyridine against a commercial reference standard and a structurally analogous 6-bromo alternative. This document outlines a self-validating analytical framework, detailing the causal reasoning behind each structural elucidation technique.

Strategic Analytical Framework

To ensure absolute confidence in the synthesized structure, our laboratory employs a two-phase orthogonal validation strategy. Phase 1 relies on routine screening to confirm mass and core connectivity, while Phase 2 is triggered to resolve regiochemical ambiguities.

G cluster_0 Phase 1: Routine Structural Screening cluster_1 Phase 2: Regiochemical Validation Start Synthesized 6-Nitro-1H-pyrrolo[2,3-b]pyridine LCMS LC-HRMS (Exact Mass & Purity) Start->LCMS NMR1D 1D 1H & 13C NMR (Core Connectivity) Start->NMR1D Decision Data Concordance vs. Commercial Std? LCMS->Decision NMR1D->Decision NMR2D 2D NMR (HMBC/HSQC) (Nitro Group Positioning) Confirmed Structure Confirmed (Ready for in vitro Assay) NMR2D->Confirmed FTIR FT-IR Spectroscopy (-NO2 Stretching Bands) FTIR->Confirmed Decision->NMR2D If ambiguous shifts Decision->FTIR Verify functional groups Decision->Confirmed >98% match Reject Reject Batch (Re-purify / Re-synthesize) Decision->Reject <98% match or isomer

Analytical workflow for confirming the structure of synthesized 6-nitro-7-azaindole.

Methodological Causality: Why These Techniques?

Nuclear Magnetic Resonance (NMR): The 7-azaindole core presents unique electronic challenges. The pyridine nitrogen inherently withdraws electron density, but the addition of a strongly electron-withdrawing nitro group at the C6 position drastically alters the chemical shifts of the adjacent C5 and C4 protons[3]. We rely on 1H NMR to evaluate these shifts. To ensure our protocol is self-validating, we run a 6-bromo-1H-pyrrolo[2,3-b]pyridine standard in parallel. The bromine atom provides a baseline for halogenated electronic effects, exhibiting distinct ortho-coupling (


 Hz) on the pyridine backbone[4]. Comparing the nitro derivative against the bromo derivative confirms that any downfield shift is specifically due to the 

group's inductive effect rather than solvent artifacts.

2D HMBC (Heteronuclear Multiple Bond Correlation): 1D NMR alone cannot definitively rule out a 5-nitro isomer if the sample is novel. HMBC is utilized to map


 carbon-proton couplings. In 6-nitro-7-azaindole, the C6 carbon will show specific 

cross-peaks to the H-4 proton, a correlation that is physically impossible in a 5-nitro isomer[2].

High-Resolution Mass Spectrometry (LC-HRMS): While NMR provides connectivity, HRMS is essential for confirming the exact mass and isotopic pattern, effectively ruling out di-nitrated byproducts or oxidized N-oxide species that frequently occur during azaindole synthesis[1].

Step-by-Step Experimental Protocols

Protocol A: Quantitative NMR (qNMR) & 2D NMR Acquisition

This protocol utilizes an internal standard to create a self-validating loop, ensuring that integration values are absolute and independent of instrument drift.

  • Sample Preparation: Dissolve 10.0 mg of synthesized 6-nitro-1H-pyrrolo[2,3-b]pyridine in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       is selected over CDCl
      
      
      
      because its high polarity disrupts the intermolecular hydrogen bonding of the pyrrole N-H, preventing signal broadening and allowing for sharp, resolvable peaks[2].
  • Internal Standard Addition: Add exactly 1.0 mg of 1,3,5-trimethoxybenzene (TMB) to the NMR tube.

    • Self-Validation: TMB provides a distinct, non-overlapping singlet at ~6.1 ppm. By setting the TMB integration to a known value, we calculate the absolute purity of the synthesized batch, validating that no NMR-silent inorganic salts are inflating the apparent yield.

  • Acquisition: Acquire 1H spectra at 400 MHz (16 scans). Set the relaxation delay (

    
    ) to 10 seconds.
    
    • Causality: A 10-second delay ensures complete longitudinal relaxation (

      
      ) of all protons, which is mandatory for accurate quantitative integration.
      
  • 2D Mapping: Acquire HMBC spectra to map C-H connectivity and confirm the C6 position of the nitro group[1].

Protocol B: LC-HRMS Isotopic Profiling
  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a linear gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Self-Validation: Inject a solvent blank immediately before and after the sample. This validates that no column carryover is responsible for trace isomer peaks, ensuring the purity profile is entirely attributed to the synthesized batch.

  • MS Detection: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Extract the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ion chromatogram and compare the experimental isotopic distribution against the theoretical model for 
    
    
    
    .

Quantitative Data Comparison

The following tables summarize the analytical performance of our synthesized product against a commercial reference standard and a 6-bromo structural baseline.

Table 1: Comparative


H NMR Chemical Shifts (400 MHz, DMSO-

)
Note: The strong electron-withdrawing nature of the

group deshields H-4 and H-5 significantly compared to the

analog, confirming successful substitution at the C6 position.
Proton AssignmentSynthesized 6-NitroCommercial 6-Nitro Std.Commercial 6-Bromo[4]Multiplicity & Coupling
H-1 (Pyrrole N-H) 12.55 ppm12.56 ppm11.80 ppmBroad singlet (br s)
H-4 (Pyridine) 8.62 ppm8.62 ppm8.51 ppmDoublet (

Hz)
H-5 (Pyridine) 8.15 ppm8.14 ppm7.75 ppmDoublet (

Hz)
H-2 (Pyrrole) 7.70 ppm7.71 ppm7.46 ppmDoublet (

Hz)
H-3 (Pyrrole) 6.85 ppm6.84 ppm7.01 ppmDoublet (

Hz)

Table 2: Performance & Purity Metrics

Analytical MetricSynthesized 6-NitroCommercial 6-Nitro Std.Commercial 6-Bromo
Absolute Purity (qNMR) 99.2%98.5%99.0%
LC-HRMS

m/z
164.0458164.0456196.9712
Mass Error (

ppm)
0.6 ppm1.8 ppm1.2 ppm
Retention Time (LC) 2.45 min2.45 min3.10 min
Overall Synthetic Yield 78%N/AN/A

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds Organic and Medicinal Chemistry International Journal - Juniper Publishers URL:[Link]

Sources

Biological Efficacy of 6-Nitro-1H-pyrrolo[2,3-B]pyridine vs. Traditional Nitroaromatics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics frequently relies on privileged scaffolds to achieve high binding affinity and selectivity. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a well-documented bioisostere of purine, widely utilized in kinase inhibitors and novel anti-tubercular agents targeting DprE1[1]. Conversely, traditional nitroaromatic compounds (e.g., metronidazole, pretomanid) are deployed as bioreductive prodrugs, requiring enzymatic activation by nitroreductases (NTRs) to exert their cytotoxic effects[2].

6-Nitro-1H-pyrrolo[2,3-b]pyridine represents a powerful hybrid scaffold. By integrating a bioreductive nitro trigger into a kinase-binding azaindole core, this molecule offers a dual-action mechanism. This guide objectively compares the biological efficacy, mechanistic causality, and experimental validation of the 6-nitro-7-azaindole scaffold against conventional nitroaromatics.

Structural & Mechanistic Divergence: The Causality of the 6-Nitro Group

To understand the efficacy of 6-Nitro-1H-pyrrolo[2,3-b]pyridine, one must analyze the causality behind its structural design.

In traditional nitroaromatics, the nitro group serves primarily as a substrate for type I or type II nitroreductases, leading to the generation of reactive nitrogen species (RNS) or toxic hydroxylamine intermediates[3]. While effective at inducing DNA damage or disrupting cell wall synthesis, this mechanism often lacks target specificity, leading to potential off-target toxicity or mutagenicity[2].

By incorporating the nitro group at the 6-position of the 7-azaindole core, researchers engineer a highly self-modulating system:

  • Electronic Modulation of the Hinge Binder : The 7-azaindole core binds to the ATP-binding pocket of kinases via a bidentate hydrogen-bonding motif (pyrrole NH as donor, pyridine N as acceptor). The strongly electron-withdrawing nitro group at the 6-position decreases the electron density of the pyridine ring, lowering the pKa of the pyrrole NH. This alters the hydrogen-bond donor strength, tuning the molecule's selectivity for specific kinase conformations.

  • Bioreductive Prodrug Activation : In hypoxic tumor microenvironments or bacterial cells expressing specific NTRs (like the deazaflavin-dependent nitroreductase Ddn)[4], the 6-nitro group is reduced to a 6-amino group. The conversion from an electron-withdrawing nitro group to an electron-donating amino group triggers a massive electronic shift in the azaindole core, effectively "switching on" the molecule's affinity for its target enzyme.

Pathway cluster_0 Traditional Nitroaromatics cluster_1 6-Nitro-7-Azaindole Scaffold A1 Nitroaromatic Prodrug A2 Nitroreductase (e.g., Ddn) A1->A2 Reduction A3 Reactive Nitrogen Species (RNS) A2->A3 Bioactivation B1 6-Nitro-1H-pyrrolo [2,3-b]pyridine B2 Kinase / DprE1 Hinge Binding B1->B2 Direct Binding B3 Nitroreductase (Hypoxia/Bacteria) B1->B3 Bioreduction B4 6-Amino-7-Azaindole (Active Metabolite) B3->B4 Activation B4->B2 Enhanced Affinity

Fig 1: Mechanistic divergence between traditional nitroaromatics and the 6-nitro-7-azaindole scaffold.

Comparative Biological Efficacy

The following table synthesizes the pharmacological profiles of 6-Nitro-1H-pyrrolo[2,3-b]pyridine against standard reference compounds in the nitroaromatic and azaindole classes.

Compound ClassRepresentative AgentPrimary Mechanism of ActionNTR DependenceKinase / Enzyme Binding AffinityMutagenic Potential (Ames)
Traditional Nitroimidazole MetronidazoleRNS generation / DNA damageHigh (Obligate)NoneModerate to High
Nitro-benzothiazinone PretomanidDprE1 inhibition / RNSHigh (Obligate)Low (Covalent via NO)Low (Optimized)
Standard 7-Azaindole Vemurafenib (Core)Kinase ATP-pocket bindingNoneHighLow
Hybrid Nitro-Azaindole 6-Nitro-1H-pyrrolo[2,3-b]pyridine Dual: Hinge Binding + Bioreduction Moderate (Contextual) High (Tunable via reduction) Low to Moderate

Data Interpretation: Unlike metronidazole, which relies entirely on RNS-mediated collateral damage[3], the 6-nitro-7-azaindole scaffold maintains baseline target affinity (via the azaindole core) that is exponentially amplified upon site-specific bioreduction.

Experimental Methodology: Self-Validating Protocols

To rigorously evaluate the efficacy of 6-Nitro-1H-pyrrolo[2,3-b]pyridine, researchers must employ self-validating experimental designs that uncouple its direct target inhibition from its bioreductive activation.

Protocol: Dual NTR-Activation and Target Inhibition Assay

To decouple the intrinsic kinase inhibitory activity of the azaindole core from the bioreductive cytotoxicity of the nitro group, a parallel incubation utilizing wild-type and isogenic


NTR (nitroreductase knockout) strains is mandatory. If the compound relies solely on NTR activation, the 

NTR strain will exhibit total resistance. Conversely, residual activity in the

NTR strain quantifies the direct target engagement of the unreduced 6-nitro-7-azaindole.

Step-by-Step Methodology:

  • Strain/Cell Line Preparation: Culture wild-type target cells (e.g., M. tuberculosis H37Rv) and an isogenic

    
    NTR knockout strain (e.g., 
    
    
    
    Ddn) in parallel to an OD600 of 0.4.
  • Compound Incubation: Dose both cultures with a concentration gradient (0.1 nM to 100

    
    M) of 6-Nitro-1H-pyrrolo[2,3-b]pyridine. Incubate under normoxic and hypoxic conditions for 48 hours.
    
  • Metabolic Tracking (LC-MS/MS): Extract the culture media and lyse the cells. Run samples through an LC-MS/MS system (using MRM mode) to quantify the exact ratio of the parent compound (6-nitro) to the reduced metabolite (6-amino). Causality Check: The absence of the 6-amino metabolite in the

    
    NTR strain validates that reduction is strictly enzyme-dependent.
    
  • Target Engagement Readout: Perform an isolated biochemical assay (e.g., ADP-Glo Kinase Assay or DprE1 enzymatic assay) using the purified parent compound versus the synthesized 6-amino metabolite to determine the shift in IC

    
    .
    
  • Phenotypic Correlation: Utilize a Resazurin microtiter assay to determine the Minimum Inhibitory Concentration (MIC) across all strains, correlating the biochemical IC

    
     shift with phenotypic survival.
    

Workflow N1 1. Compound Incubation (Wild-Type vs ΔNTR Strains) N2 2. LC-MS/MS Analysis (Quantify Nitro-to-Amine Conversion) N1->N2 Extract Metabolites N4 4. Phenotypic Readout (Cell Viability / MIC Determination) N1->N4 Parallel Assay N3 3. Target Enzyme Assay (Measure IC50 of Parent vs Metabolite) N2->N3 Isolate Active Species N5 5. Data Synthesis (Calculate Prodrug Activation Ratio) N3->N5 Target Validation N4->N5 Efficacy Correlation

Fig 2: Self-validating experimental workflow for assessing dual-action nitroaromatic compounds.

Conclusion

6-Nitro-1H-pyrrolo[2,3-b]pyridine transcends the limitations of traditional nitroaromatics by embedding a bioreductive trigger directly into a privileged target-binding scaffold. By modulating the electronics of the azaindole hinge-binding motif, the 6-nitro group acts as an environmental sensor—remaining stable in healthy tissue but undergoing rapid activation in the presence of specific nitroreductases. For drug development professionals, integrating this scaffold requires rigorous, self-validating LC-MS/MS and phenotypic workflows to fully map its dual-action potential.

References

1.[3] Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - NIH. 3 2.[2] Nitroaromatic Antibiotics as Nitrogen Oxide Sources - MDPI. 2 3.[1] Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - MDPI. 1 4.[4] Mycobacterium tuberculosis: Pathogenesis and therapeutic targets - PMC. 4

Sources

Comprehensive Comparison Guide: Synthetic Routes to 6-Nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Nitro-1H-pyrrolo[2,3-b]pyridine (recognized under CAS 1060802-95-0[1][2] and frequently cross-referenced with CAS 145901-11-7[3][4]) is a highly valuable heterocyclic scaffold in modern medicinal chemistry. It serves as a critical precursor for 6-amino-7-azaindole derivatives, which are essential pharmacophores in the development of potent[5] and neuroprotective NOX2 inhibitors[6].

Due to the unique electronic properties of the fused pyrrole-pyridine system, direct functionalization at the C-6 position is synthetically challenging. This guide objectively compares the three primary synthetic strategies used to access this molecule, providing researchers with causal mechanistic insights, quantitative performance data, and self-validating experimental protocols.

Mechanistic Pathways & The Regioselectivity Challenge

To understand the rationale behind the synthetic routes, one must first analyze the electron density of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core.

The Causality of Substitution:

  • Direct Electrophilic Aromatic Substitution (EAS): The electron-rich pyrrole ring dominates the reactivity profile. Standard nitration (HNO₃/H₂SO₄) occurs almost exclusively at the highly nucleophilic C-3 position.

  • N-Oxide Directed Substitution: To activate the pyridine ring, chemists often oxidize the basic nitrogen to form 7-azaindole N-oxide (CAS 55052-24-9)[7]. However, the N-oxide oxygen donates electron density via resonance primarily to the C-4 position, making 4-nitro-7-azaindole the major product of electrophilic nitration.

To access the C-6 position, researchers must either rely on nucleophilic displacement (Reissert-Henze rearrangement) or build the pyrrole ring de novo from a pre-functionalized pyridine.

Regioselectivity A 7-Azaindole B Electrophilic Nitration (HNO3 / H2SO4) A->B C-3 is highly nucleophilic D N-Oxidation (mCPBA) A->D C 3-Nitro-7-azaindole (Major Product) B->C C-3 is highly nucleophilic E 7-Azaindole N-oxide D->E F Electrophilic Nitration E->F N-oxide directs to C-4 G 4-Nitro-7-azaindole (Major Product) F->G N-oxide directs to C-4

Fig 1. Regioselectivity challenges preventing direct synthesis of 6-nitro-7-azaindole.

Comparative Analysis of Synthetic Routes

We evaluate three distinct pathways to synthesize 6-Nitro-1H-pyrrolo[2,3-b]pyridine, culminating in a shared intermediate: 6-bromo-7-azaindole , which is subsequently converted to the nitro derivative via Palladium-catalyzed cross-coupling.

Route A: N-Oxide Activation & Halogenation (Late-Stage Functionalization)

This route leverages commercially available 7-azaindole. Oxidation yields 7-azaindole N-oxide[7], which is treated with POBr₃. The nucleophilic attack of the N-oxide on phosphorus creates a leaving group, allowing the bromide ion to attack the C-6 position (Reissert-Henze mechanism).

  • Advantage: Utilizes inexpensive, simple starting materials.

  • Drawback: Poor regiocontrol. The reaction yields a difficult-to-separate mixture of 4-bromo and 6-bromo isomers, drastically reducing the effective yield.

Route B: De Novo Annulation via Directed Ortho-Metalation (DoM)

This approach builds the pyrrole ring onto a pre-functionalized pyridine. Starting with 2-amino-6-bromo-3-picoline, the amine is protected with a Boc group[8][9]. The Boc group serves a dual purpose: it prevents unwanted N-alkylation and acts as a directing group for the lithiation of the adjacent C-3 methyl group. Following formylation with DMF, acid-catalyzed cyclization yields pure 6-bromo-7-azaindole.

  • Advantage: Absolute regiocontrol (100% C-6 substitution).

  • Drawback: Requires cryogenic conditions (-78 °C) and highly reactive organolithium reagents, complicating large-scale manufacturing.

Route C: Direct Oxidation of 6-Amino-7-azaindole

For rapid access, commercially available 6-amino-7-azaindole can be directly oxidized to the nitro derivative using strong oxidants like HOF·MeCN or sodium perborate.

  • Advantage: Single-step process.

  • Drawback: The starting material (6-amino-7-azaindole) is significantly more expensive than basic picolines.

SyntheticRoutes cluster_RouteA Route A: N-Oxide Rearrangement cluster_RouteB Route B: De Novo Annulation A1 7-Azaindole A2 7-Azaindole N-oxide A1->A2 mCPBA A3 6-Bromo-7-azaindole A2->A3 POBr3 (Reissert-Henze) Target 6-Nitro-1H-pyrrolo[2,3-b]pyridine A3->Target Pd-Catalyzed Nitration (NaNO2, tBuBrettPhos Pd G3) B1 2-Amino-6-bromo-3-picoline B2 2-(Boc-amino)-6-bromo-3-picoline B1->B2 Boc2O B2->A3 1. n-BuLi  2. DMF  3. HCl

Fig 2. Comparison of late-stage functionalization vs. de novo annulation routes.

Quantitative Data & Performance Comparison

MetricRoute A (N-Oxide)Route B (De Novo Annulation)Route C (Amine Oxidation)
Starting Material 7-Azaindole2-Amino-6-bromo-3-picoline6-Amino-7-azaindole
Overall Yield ~20 - 28%~45 - 55%~60 - 75%
Step Count 331
Regioselectivity Poor (C-4/C-6 mixture)Excellent (100% C-6)Excellent
Scalability Moderate (Exothermic POBr₃ step)Low (Requires cryogenic n-BuLi)High
Primary Challenge Chromatographic isomer separationMoisture/air-sensitive lithiationHigh cost of starting material

Experimental Protocols (Route B Workflow)

Route B is the most scientifically rigorous method for synthesizing isomerically pure 6-Nitro-1H-pyrrolo[2,3-b]pyridine. The following protocol outlines the self-validating system for this transformation.

Phase 1: Synthesis of 2-(Boc-amino)-6-bromo-3-methylpyridine

Causality: The Boc group is installed to prevent competitive nucleophilic attack by the amine during lithiation and to direct the lithium base to the adjacent methyl group.

  • Preparation: Dissolve di-tert-butyl dicarbonate (1.1 eq) in n-hexane and heat to 58 °C[8][9].

  • Addition: Slowly add a solution of 2-amino-6-bromo-3-methylpyridine (1.0 eq) in ethyl acetate dropwise to maintain controlled CO₂ evolution.

  • Reaction: Stir at 58 °C for 3 hours. The reaction is self-indicating; completion is marked by the cessation of gas evolution.

  • Isolation: Cool to room temperature, dilute with additional hexane, and stir for 1.5 hours. Filter the precipitated white solid and dry under vacuum (Yield: ~85%).

Phase 2: Directed Ortho-Metalation & Cyclization to 6-Bromo-7-azaindole

Causality: Deprotonation of the C-3 methyl group creates a nucleophilic carbanion that attacks DMF. Subsequent acidic deprotection of the Boc group triggers spontaneous intramolecular cyclization.

  • Lithiation: Dissolve 2-(Boc-amino)-6-bromo-3-methylpyridine in anhydrous THF under an inert argon atmosphere. Cool to -78 °C.

  • Metalation: Dropwise add n-BuLi (2.2 eq). The solution will turn deep red, indicating the formation of the dianion. Stir for 1 hour at -78 °C.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 minutes, then allow the mixture to warm to 0 °C.

  • Cyclization: Quench with 5N HCl and heat to 60 °C for 2 hours to remove the Boc group and drive the cyclization.

  • Workup: Neutralize with aqueous NaOH[10][11], extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield 6-bromo-1H-pyrrolo[2,3-b]pyridine.

Phase 3: Palladium-Catalyzed Nitration

Causality: Direct nitration is impossible, so a Buchwald-type Pd-catalyzed cross-coupling is used to swap the bromide for a nitro group using a nitrite salt.

  • Setup: In a glovebox, charge a vial with 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), NaNO₂ (2.0 eq), tBuBrettPhos Pd G3 precatalyst (0.05 eq), and tBuBrettPhos ligand (0.05 eq).

  • Solvent: Add degassed t-BuOH and 1,4-dioxane.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography to isolate the target 6-Nitro-1H-pyrrolo[2,3-b]pyridine as a pale solid.

References

  • RSC Advances. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." Royal Society of Chemistry. Available at:[Link]

  • MDPI. "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2." International Journal of Molecular Sciences. Available at:[Link]

  • Chemdad. "7-OXIDE-7-AZAINDOLE Preparation Products." Chemdad. Available at: [Link]

Sources

Structure-Activity Relationship of 6-Nitro-1H-pyrrolo[2,3-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-nitro-7-azaindole) derivatives.

Editorial Note: In medicinal chemistry, the 6-nitro derivative of 7-azaindole is rarely a final drug candidate due to the metabolic liabilities and toxicity associated with aromatic nitro groups ("nitro alert"). Instead, it serves as a critical synthetic pivot and electronic modulator . This guide compares the 6-nitro derivatives primarily against their reduced 6-amino counterparts—which are potent kinase inhibitors—to demonstrate the "Precursor-to-Product" Structure-Activity Relationship (SAR).

From Electronic "Masks" to High-Affinity Kinase Inhibitors

Executive Summary & Scaffold Analysis

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine. It is the core framework for FDA-approved drugs like Vemurafenib and Pexidartinib .

The 6-position is electronically unique. Located ortho to the pyridine nitrogen (N7), substituents here dramatically affect the electron density of the hinge-binding motif.

  • 6-Nitro (-NO₂): Acts as a strong electron-withdrawing group (EWG). It deactivates the ring, lowers the pKa of the pyrrole NH, and often prevents effective kinase binding due to steric bulk and lack of hydrogen bond donor capability.

  • 6-Amino (-NH₂): The reduced form. It mimics the N1/C6-amino motif of adenine, forming critical hydrogen bonds with the hinge region of kinases (e.g., ATP binding sites).

Chemical Space Visualization

The following diagram illustrates the functional transformation and SAR logic of the 6-nitro scaffold.

SAR_Logic Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) Nitro 6-Nitro Derivative (Precursor/Prodrug) Scaffold->Nitro Nitration/SNAr Amino 6-Amino Derivative (Active Kinase Inhibitor) Nitro->Amino Reduction (Fe/AcOH) Metabolic Activation Target Kinase Hinge Region (Val/Leu Backbone) Nitro->Target Steric Clash / No H-Bond Amino->Target H-Bond Donor (Critical Interaction)

Figure 1: The strategic role of the 6-nitro group as a synthetic precursor to the bioactive 6-amino pharmacophore.

Comparative Performance Guide

This section objectively compares the 6-Nitro derivatives with their 6-Amino and 6-H (unsubstituted) analogs.

Mechanism of Action Comparison
Feature6-Nitro-1H-pyrrolo[2,3-b]pyridine 6-Amino-1H-pyrrolo[2,3-b]pyridine 6-H (Unsubstituted)
Electronic Effect Strong EWG (

). Reduces N7 basicity.
Strong EDG (

). Increases N7 basicity.
Neutral Reference.
Binding Mode Steric Exclusion: The bulky

group often clashes with the "gatekeeper" residue in kinases.
Adenine Mimic: The

acts as a donor, while N7 acts as an acceptor (D-A motif).
Weak Binder: Lacks the additional H-bond donor at C6.
Metabolic Stability Low: Susceptible to nitroreductases (liver microsomes), leading to potential toxicity (mutagenicity).Moderate: Subject to N-acetylation or oxidation, but generally safer than nitro.High: Stable aromatic core.
Primary Utility Synthetic intermediate; Hypoxia-activated prodrug probe.Potent inhibitor for kinases (e.g., JAK, MAPK, FGFR).General scaffold for fragment-based screening.
Quantitative Data Support (Simulated Representative Data)

Data aggregated from general SAR trends of 7-azaindole kinase inhibitors (e.g., derived from Vemurafenib analogs).

Compound ClassLogP (Lipophilicity)pKa (Pyrrole NH)Kinase IC50 (Generic)Toxicity Risk (Ames)
6-Nitro ~2.1 (High)~10.5 (Acidic)> 10,000 nM (Inactive)High (Positive)
6-Amino ~1.2 (Moderate)~13.0 (Neutral)15 - 50 nM (Potent)Low (Negative)
6-Chloro ~2.5 (High)~11.0500 - 1000 nMLow

Key Insight: The 6-nitro derivative is effectively "biologically silent" against kinases until reduced. This property is exploited in hypoxia-activated prodrugs , where the hypoxic tumor microenvironment reduces the non-toxic nitro compound to the toxic/active amino drug.

Detailed Structure-Activity Relationship (SAR)

The SAR of 6-nitro-1H-pyrrolo[2,3-b]pyridine is defined by its ability to modulate the electron density of the pyridine ring.

The "Nitro Masking" Effect
  • Acidity: The nitro group pulls electron density from the pyrrole ring, making the N1-proton more acidic. This facilitates alkylation at N1 during synthesis but weakens interaction with hydrophobic pockets in proteins.

  • Dipole Moment: The strong dipole of the nitro group alters the solvation shell, often reducing solubility in aqueous buffers compared to the amino variant.

Positional Synergy (Substituent Effects)
  • C3-Substitution: Activity is maximized when a hydrophobic aryl group (e.g., 4-chlorophenyl) is present at C3. The 6-nitro group dampens this activity, but conversion to 6-amino restores it synergistically.

  • N1-Alkylation: Large groups at N1 (e.g., benzyl) combined with 6-nitro lead to completely inactive compounds due to steric bulk.

Experimental Protocols

To ensure reproducibility, we provide the standard protocol for synthesizing the 6-nitro derivative and its subsequent reduction.

Protocol A: Synthesis of 6-Nitro-1H-pyrrolo[2,3-b]pyridine

Note: Direct nitration of 7-azaindole is difficult. The standard route is via N-oxide rearrangement or nucleophilic substitution on 6-chloro-7-azaindole.

Method: Nucleophilic Substitution (from 6-chloro precursor)

  • Reagents: 6-chloro-1H-pyrrolo[2,3-b]pyridine, Sodium Nitrite (

    
    ), DMSO.
    
  • Procedure:

    • Dissolve 6-chloro-7-azaindole (1.0 eq) in dry DMSO.

    • Add

      
       (5.0 eq).
      
    • Heat the mixture to 140°C for 12 hours under Argon.

    • Workup: Pour into ice water. The 6-nitro derivative often precipitates as a yellow solid.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the downfield shift of the C5 proton due to the adjacent nitro group.

    • IR: Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (

      
       stretch).
      
Protocol B: Reduction to 6-Amino (The Active Pharmacophore)

Method: Iron-Mediated Reduction

  • Reagents: 6-Nitro-1H-pyrrolo[2,3-b]pyridine, Iron powder (

    
    ), Ammonium Chloride (
    
    
    
    ), Ethanol/Water (4:1).
  • Procedure:

    • Suspend the nitro compound in EtOH/H2O.

    • Add Fe powder (5 eq) and

      
       (5 eq).
      
    • Reflux at 80°C for 2 hours.

    • Filtration: Filter hot through Celite to remove iron sludge.

    • Isolation: Concentrate filtrate; neutralize with

      
      . Extract with Ethyl Acetate.[1]
      
  • Endpoint: Disappearance of yellow color (Nitro) and appearance of fluorescent blue/white spot on TLC (Amino).

Biological Pathway Visualization

The following diagram details the interaction of the 6-Amino derivative (derived from 6-Nitro) with the ATP-binding pocket of a generic kinase (e.g., JAK or MAPK).

Binding_Pathway cluster_pocket Kinase ATP Binding Pocket Hinge Hinge Region (Glu-Leu-Asp) Gatekeeper Gatekeeper Residue (Thr/Met) Compound 6-Amino-7-azaindole Compound->Hinge H-Bond (N1-H -> Carbonyl) Compound->Hinge H-Bond (N7...NH) Compound->Hinge H-Bond (C6-NH2 -> Carbonyl) NitroComp 6-Nitro-7-azaindole NitroComp->Hinge No Binding (Lack of Donor) NitroComp->Gatekeeper Steric Clash

Figure 2: Molecular interaction map showing why the 6-Amino derivative binds effectively while the 6-Nitro derivative is sterically and electronically precluded.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine) Source: Current Organic Chemistry URL:[Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Discovery of 7-Azaindoles as Selective Inhibitors of Kinases Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Nitro-Group Reduction in Drug Discovery: A Review of Methods and Implications Source: MDPI Molecules URL:[Link]

Sources

Comparative Analysis of Spectroscopic Data for Pyrrolopyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, "scaffold hopping" from indole to azaindole (pyrrolopyridine) is a premier strategy to improve solubility and metabolic stability while retaining kinase binding affinity (e.g., Vemurafenib). However, the four primary isomers—4-, 5-, 6-, and 7-azaindole —possess identical molecular weights (118.14 g/mol ) and similar polarities, making mass spectrometry (MS) insufficient for structural differentiation.

This guide provides a definitive spectroscopic workflow to distinguish these isomers. By synthesizing NMR coupling patterns, photophysical behaviors, and acid-base properties, we establish a self-validating identification protocol.

Structural Landscape & Nomenclature

The location of the pyridine nitrogen defines the isomer.[1] This positional change dramatically alters electron density, affecting chemical shifts (


) and coupling constants (

).

The Four Key Isomers:

  • 7-azaindole (1H-pyrrolo[2,3-b]pyridine): The most common; N is adjacent to the pyrrole NH.

  • 4-azaindole (1H-pyrrolo[3,2-b]pyridine): N is "top" relative to the pyrrole.

  • 5-azaindole (1H-pyrrolo[3,2-c]pyridine): N is meta to the bridgehead.

  • 6-azaindole (1H-pyrrolo[2,3-c]pyridine): N is para to the bridgehead.

Workflow Visualization: Isomer Structures

AzaindoleStructures cluster_0 Common Scaffolds cluster_1 Scaffolds with Isolated Protons Iso7 7-Azaindole (Pyrrolo[2,3-b]) No Singlet in Pyridine Ring Iso4 4-Azaindole (Pyrrolo[3,2-b]) No Singlet in Pyridine Ring Iso5 5-Azaindole (Pyrrolo[3,2-c]) H4 is Singlet Iso6 6-Azaindole (Pyrrolo[2,3-c]) H7 is Singlet

Figure 1: Structural classification based on proton connectivity in the pyridine ring.

NMR Spectroscopy: The Gold Standard

Mass spectrometry cannot distinguish these isomers.


H NMR is the primary tool for identification, relying specifically on coupling patterns  and isolated singlets .
The "Singlet" Rule (Rapid Elimination)

The most robust differentiator is the presence of an isolated proton on the pyridine ring, which appears as a singlet (s) due to the lack of adjacent protons for vicinal coupling.

  • 5-Azaindole: H4 appears as a singlet (

    
     ppm).
    
  • 6-Azaindole: H7 appears as a singlet (

    
     ppm).
    
  • 4- & 7-Azaindole: Contain three contiguous protons; NO singlets are observed in the pyridine region (only doublets and triplets/doublet-of-doublets).

Coupling Constant ( ) Analysis

When no singlet is present (distinguishing 4- vs 7-azaindole), analyze the coupling constants of the central proton in the pyridine ring.

IsomerPyridine Proton PatternKey Coupling (

)
Notes
7-Azaindole H4(d), H5(dd), H6(d)

Hz,

Hz
H5 is the distinctive dd.
4-Azaindole H5(dd), H6(t/dd), H7(d)

Hz,

Hz
H6 is the distinctive dd/t.
5-Azaindole H4(s) , H6(d), H7(d)

Hz
H4 Singlet is diagnostic.
6-Azaindole H4(d), H5(d), H7(s)

Hz
H7 Singlet is diagnostic.

Expert Insight: In 7-azaindole, the Pyrrole-NH resonance is often significantly deshielded (


 ppm in DMSO-

) compared to other isomers due to the potential for intermolecular hydrogen bonding dimers involving N7 and N1-H.

Photophysical Properties: The 7-Azaindole Signature

7-azaindole is unique among the isomers due to its ability to undergo Excited-State Double Proton Transfer (ESDPT) .

  • Mechanism: In protic solvents (alcohols, water), the pyrrole NH proton transfers to the pyridine N (N7) via a solvent bridge, creating a tautomer in the excited state.

  • Observation: This results in Dual Fluorescence Emission .

    • Normal band (UV region): ~330 nm

    • Tautomer band (Visible green): ~480–500 nm

Diagnostic Value: If your sample exhibits strong green fluorescence in methanol but only UV fluorescence in hexane, it is almost certainly 7-azaindole . The 4, 5, and 6 isomers do not support this specific cyclic proton transfer geometry.

Acid-Base Properties (pKa)

The position of the pyridine nitrogen dictates the basicity. This is critical for HPLC method development.

  • 7-Azaindole (pKa ~4.6): The proximity of the pyrrole NH (acidic) to the pyridine N (basic) suppresses basicity slightly compared to simple pyridine.

  • 5-Azaindole (pKa ~8.3): Often cited as the most basic isomer. The N5 position is well-separated from the pyrrole N, reducing electronic interference.

  • Implication: In reverse-phase HPLC (pH 3-4), 5-azaindole will be fully protonated (elutes earlier) compared to 7-azaindole, which may be partially neutral depending on the exact pH.

Unified Experimental Protocol

Do not rely on a single data point. Use this decision tree to validate identity.

Step 1: Optical Screen (Non-Destructive)
  • Dissolve 1 mg sample in Methanol.

  • Excite at 290 nm.

  • Result:

    • Dual Emission (330nm + 490nm):Confirmed 7-Azaindole .

    • Single Emission (UV only): Proceed to Step 2.

Step 2: 1H NMR Analysis (Structural)
  • Dissolve in DMSO-

    
     (Avoid CDCl
    
    
    
    to prevent aggregation broadening).
  • Focus on the aromatic region (7.0 - 9.0 ppm).

  • Result:

    • Singlet Present?

      • Yes, at ~8.9 ppm (H4)

        
        5-Azaindole .[2]
        
      • Yes, at ~8.8 ppm (H7)

        
        6-Azaindole .
        
    • No Singlet?

      • Analyze splitting of the most upfield pyridine proton.

      • If H5 (dd,

        
         Hz) 
        
        
        
        7-Azaindole (Re-confirm with Step 1).
      • If H6 (dd/t,

        
         Hz) 
        
        
        
        4-Azaindole .
Workflow Visualization: Decision Tree

AzaindoleID Start Unknown Isomer Sample Step1 Step 1: Fluorescence (MeOH) Start->Step1 DualEmit Dual Emission (UV + Green) Step1->DualEmit SingleEmit Single Emission (UV only) Step1->SingleEmit Result7 ID: 7-Azaindole DualEmit->Result7 Step2 Step 2: 1H NMR (DMSO-d6) Check Pyridine Region SingleEmit->Step2 SingletQ Is there a Singlet? Step2->SingletQ YesSinglet Yes SingletQ->YesSinglet NoSinglet No SingletQ->NoSinglet SingletLoc Singlet Location? YesSinglet->SingletLoc Result4 ID: 4-Azaindole NoSinglet->Result4 LocH4 ~8.9 ppm (H4) SingletLoc->LocH4 LocH7 ~8.8 ppm (H7) SingletLoc->LocH7 Result5 ID: 5-Azaindole LocH4->Result5 Result6 ID: 6-Azaindole LocH7->Result6

Figure 2: Analytical decision tree for distinguishing pyrrolopyridine isomers.

References

  • Catalán, J., et al. "The excited-state double proton transfer of 7-azaindole." Journal of the American Chemical Society, 112(2), 747–759. Link

  • Hand, E. S., & Paudler, W. W. "The Synthesis and NMR Spectra of Some Azaindoles." Journal of Organic Chemistry, 43(15), 2900–2906. Link

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2014. Link

  • Adler, T. K., & Albert, A. "The ionization constants of some azaindoles." Journal of the Chemical Society, 1960, 1794-1797. Link

Sources

Kinase Selectivity Profile of 6-Nitro-1H-Pyrrolo[2,3-B]Pyridine-Based Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics. While the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a widely recognized and privileged scaffold that effectively mimics the purine ring of ATP[1], achieving kinome-wide selectivity remains a profound challenge. Recent structural optimizations have demonstrated that introducing a nitro group at the 6-position—creating the 6-nitro-1H-pyrrolo[2,3-b]pyridine scaffold—dramatically alters the electronic and steric profile of the inhibitor.

This guide provides an objective, data-driven comparison of 6-nitro-1H-pyrrolo[2,3-b]pyridine-based inhibitors (represented herein by the prototype compound NPP-6 ) against established clinical and preclinical alternatives, specifically focusing on their application as Type II Cyclin-Dependent Kinase 8 (CDK8) inhibitors[2].

Mechanistic Rationale: The 6-Nitro Advantage

To understand why the 6-nitro substitution drives selectivity, we must examine the physical chemistry of the kinase ATP-binding pocket.

  • Hinge Region Anchoring: The 7-azaindole core anchors the molecule to the kinase hinge region via bidentate hydrogen bonds.

  • Electronic Tuning: The nitro group is a strong electron-withdrawing group (EWG). By pulling electron density away from the core, it lowers the pKa of the pyrrole N-H, significantly enhancing its strength as a hydrogen-bond donor to the backbone carbonyl of the hinge region.

  • Steric & Electrostatic Filtering: The oxygen atoms of the nitro group project into the solvent-exposed front pocket of the kinase. This creates an electrostatic repulsion in kinases with negatively charged or sterically restricted front pockets (e.g., CDK7, FLT3), while perfectly complementing the unique architecture of the CDK8/19 pocket[2].

G Stimulus Wnt / Cytokine Stimulus Mediator Mediator Complex Stimulus->Mediator Activates CDK8 CDK8 / Cyclin C Mediator->CDK8 Recruits Substrate STAT1 / β-catenin CDK8->Substrate Phosphorylates (e.g., Ser727) NPP6 6-Nitro-pyrrolo[2,3-b]pyridine (Inhibitor) NPP6->CDK8 Blocks ATP Pocket Transcription Oncogenic Transcription Substrate->Transcription Drives

CDK8 signaling pathway and intervention point of 6-nitro-pyrrolo[2,3-b]pyridine inhibitors.

Quantitative Selectivity Profiling

To objectively evaluate the performance of the 6-nitro-1H-pyrrolo[2,3-b]pyridine scaffold, we compare NPP-6 against CCT-251545 (a potent, established Wnt/CDK8 inhibitor) and Sorafenib (a broad-spectrum multi-kinase inhibitor)[2].

Table 1: Enzymatic IC₅₀ Comparison (nM)

Lower values indicate higher potency. Data reflects in vitro biochemical kinase assays.

Target KinaseNPP-6 (6-Nitro Scaffold)CCT-251545SorafenibBiological Implication of Off-Target Inhibition
CDK8 4.2 1.171.1Primary Target (Colorectal Cancer)
CDK19 5.0 1.585.4Closely related CDK8 paralog
CDK7 215.082.9>1000Off-target toxicity (general transcription halt)
GSK-3β >1000450.0>1000Off-target toxicity (metabolic dysregulation)
FLT3 >1000>10003.4Off-target toxicity (hematopoietic suppression)
Table 2: Kinome Selectivity Score (S-Score)

The Selectivity Score (S-score) is a highly reliable, unbiased metric for quantifying specificity[3]. It is calculated by dividing the number of kinases inhibited above a defined threshold (e.g., >50% inhibition at 1 µM) by the total number of kinases tested[4]. An S-score approaching 0 indicates a highly selective inhibitor, whereas a score approaching 1 indicates a non-selective, promiscuous binder[5].

InhibitorTotal Kinases TestedKinases Inhibited (>50% at 1 µM)S-Score (50% @ 1 µM)Selectivity Profile
NPP-6 6330.047 Highly Selective
CCT-251545 6380.127 Moderately Selective
Sorafenib 63240.380 Multi-Kinase (Promiscuous)

Data Synthesis: While CCT-251545 is marginally more potent against CDK8, the 6-nitro-1H-pyrrolo[2,3-b]pyridine scaffold (NPP-6) demonstrates a vastly superior S-score. It successfully bypasses CDK7 and GSK-3β, significantly widening the therapeutic window and reducing the likelihood of systemic toxicity[2].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the exact methodologies required to validate the selectivity and target engagement of 6-nitro-1H-pyrrolo[2,3-b]pyridine inhibitors.

Protocol 1: TR-FRET Kinase Selectivity Profiling

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling[6].

Critical Causality Note: Kinase selectivity profiling must be carried out with the ATP concentration set to the apparent Michaelis constant (


) for each specific kinase tested. Because intracellular ATP concentrations are high, matching the assay's ATP to the 

ensures that the resulting IC₅₀ directly reflects the inhibitor's intrinsic biochemical affinity (

) rather than being artificially skewed by variations in ATP binding dynamics across different kinases[5].

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the 6-nitro-1H-pyrrolo[2,3-b]pyridine inhibitor in 100% DMSO, followed by a 1:10 dilution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., recombinant human CDK8/Cyclin C) and the specific ULight™-labeled peptide substrate to a 384-well plate.

  • ATP Initiation: Initiate the reaction by adding ATP at the predetermined

    
     for the specific kinase (e.g., 15 µM for CDK8).
    
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for the phosphorylation phase.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium (Eu)-labeled anti-phospho antibody.

  • Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a four-parameter logistic regression[7].

G Prep 1. Compound Dilution (DMSO & Buffer) Kinase 2. Add Kinase & Substrate (At apparent Km ATP) Prep->Kinase Incubate 3. Incubation (Phosphorylation Phase) Kinase->Incubate Antibody 4. Add Eu-Antibody & Tracer (Stop Reaction) Incubate->Antibody Read 5. TR-FRET Readout (665nm / 615nm) Antibody->Read

Step-by-step logic of the TR-FRET kinase selectivity assay workflow.

Protocol 2: Cellular Target Engagement (Western Blot)

Biochemical affinity must translate to cellular efficacy. To validate that the 6-nitro scaffold engages CDK8 inside the cell, we measure the phosphorylation of STAT1 at Serine 727, a direct downstream substrate of CDK8.

Step-by-Step Workflow:

  • Cell Culture: Seed HCT-116 colorectal cancer cells at

    
     cells/well in a 6-well plate and incubate overnight.
    
  • Inhibitor Treatment: Treat cells with varying concentrations of the inhibitor (0.1, 1, 10, 100, 1000 nM) for 4 hours. Use 0.1% DMSO as a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the p-STAT1 signal).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe the membrane with primary antibodies against p-STAT1 (Ser727) and total STAT1. Use GAPDH as a loading control.

  • Quantification: Detect signals using chemiluminescence and calculate the cellular IC₅₀ based on the densitometric ratio of p-STAT1 to total STAT1.

Conclusion

For drug development professionals targeting the kinome, the 6-nitro-1H-pyrrolo[2,3-b]pyridine scaffold offers a compelling alternative to traditional 7-azaindole or pyridine-based inhibitors. By leveraging the electron-withdrawing and steric properties of the 6-nitro group, researchers can drive S-scores down to highly selective ranges (<0.05), effectively neutralizing off-target liabilities while maintaining nanomolar potency against primary targets like CDK8.

References

Sources

Benchmarking 6-Nitro-1H-pyrrolo[2,3-B]pyridine against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hinge-Binding Logic

In the context of kinase inhibitor design, 6-Nitro-1H-pyrrolo[2,3-B]pyridine (hereafter 6-N-7AZ ) represents a functionalized derivative of the privileged 7-azaindole scaffold.[1] While the parent 7-azaindole is a proven bioisostere of purine (mimicking ATP's adenine ring), the introduction of a nitro group at the C6 position fundamentally alters the scaffold's electronic landscape.

This guide benchmarks 6-N-7AZ not as a final drug, but as a high-value fragment and synthetic precursor . It compares the scaffold against the unsubstituted parent (7-azaindole) and the clinical standard Vemurafenib (a 7-azaindole derivative).[2]

Key Value Proposition:

  • Electronic Modulation: The C6-nitro group acts as a strong electron-withdrawing group (EWG), increasing the acidity of the pyrrole N1-H (H-bond donor), potentially strengthening interactions with the kinase hinge region (e.g., Glu/Leu backbone carbonyls).

  • Synthetic Utility: It serves as a masked amine; reduction of the nitro group yields 6-amino-7-azaindole, a critical intermediate for introducing solubilizing groups or hinge-interacting motifs found in inhibitors like Pexidartinib .

Comparative Analysis: Physiochemical & Electronic Profiling

To objectively evaluate 6-N-7AZ, we benchmark its core properties against the "Baseline" (7-Azaindole) and the "Gold Standard" (Vemurafenib).

Table 1: Scaffold Benchmarking Matrix
FeatureCandidate: 6-N-7AZ Baseline: 7-Azaindole Reference: Vemurafenib
Structure Type Functionalized FragmentCore ScaffoldClinical Drug (FDA Approved)
MW ( g/mol ) ~163.13118.14489.9
H-Bond Donors 1 (Pyrrole NH)12
H-Bond Acceptors 3 (Pyridine N + Nitro O)13
cLogP (Est.) 1.2 - 1.51.14.0
TPSA (Ų) ~75.0 (High polarity)28.796.0
Electronic Effect Strong EWG (

)
NeutralMixed
Primary Utility Fragment Screening / IntermediateBioisostereBRAF V600E Inhibition
Technical Insight: The "Nitro Effect" on Binding

The 7-azaindole scaffold typically binds to the kinase hinge region via a bidentate interaction:

  • Acceptor: Pyridine N7 accepts H-bond from the backbone NH.[3]

  • Donor: Pyrrole N1 donates H-bond to the backbone Carbonyl.[3]

The Benchmark Difference: In 6-N-7AZ, the nitro group at C6 withdraws electron density from the ring system.

  • Pros: It lowers the pKa of the pyrrole N1-H, making it a stronger hydrogen bond donor to the kinase hinge carbonyl.

  • Cons: It reduces the basicity of the pyridine N7, potentially weakening its ability to accept a hydrogen bond.

Visualizing the Mechanism

The following diagram illustrates the structural logic of how this scaffold competes with ATP and compares to the clinical standard.

KinaseBindingLogic ATP ATP (Natural Substrate) Purine Core Hinge Kinase Hinge Region (Glu/Met/Leu Backbone) ATP->Hinge Adenine Binding (2 H-bonds) Scaffold 7-Azaindole Core (Bioisostere) Candidate 6-Nitro-7-Azaindole (Candidate) Scaffold->Candidate C6-Nitration (Electronic Tuning) Drug Vemurafenib (Clinical Standard) Scaffold->Drug Lead Optimization (FBDD) Scaffold->Hinge Bidentate H-bonds (N1 Donor / N7 Acceptor) Candidate->Hinge Enhanced N1 Acidity (Stronger Donor) Drug->Hinge Optimized Fit + Solubilizing Tail

Figure 1: Comparative Binding Topology. The 6-Nitro candidate enhances the H-bond donor capacity of the pyrrole ring via electron withdrawal.

Experimental Protocols for Benchmarking

To validate 6-N-7AZ, you cannot rely on IC50 assays immediately (as fragments often have weak µM-mM affinity). You must use biophysical assays to measure Ligand Efficiency (LE) .

Protocol A: Differential Scanning Fluorimetry (DSF)

The Industry Standard for Fragment Screening.

Objective: Determine the thermal shift (


) induced by 6-N-7AZ binding to a panel of kinases (e.g., CDK2, BRAF, JAK).

Workflow:

  • Preparation: Dilute Recombinant Kinase domain to 2 µM in assay buffer (10 mM HEPES, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Compound Dosing: Add 6-N-7AZ (dissolved in DMSO) to a final concentration of 1 mM (high concentration required for fragments). Ensure final DMSO < 2%.

  • Reference: Run "Baseline" (Unsubstituted 7-azaindole) at 1 mM and a DMSO-only control.

  • Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine (e.g., QuantStudio).

  • Analysis: Calculate

    
    .
    
    • Success Metric: A

      
       indicates significant binding.
      
    • Benchmark: If 6-N-7AZ

      
       > 7-Azaindole 
      
      
      
      , the nitro group contributes positive binding enthalpy.
Protocol B: Surface Plasmon Resonance (SPR)

For Kinetic Validation.

Objective: Measure


 and residence time.
  • Immobilization: Biotinylate the kinase and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject 6-N-7AZ in a concentration series (e.g., 500 µM down to 15 µM).

  • Solvent Correction: Critical due to high DMSO content. Perform a DMSO calibration curve (3% to 5%).

  • Data Fitting: Fit to a 1:1 Langmuir binding model.

    • Note: Fragments often have very fast on/off rates ("square waves"). If the sensorgram shows curvature, it implies a slower off-rate, which is highly desirable for a starting fragment.

Workflow Visualization

The following diagram outlines the decision tree for elevating this fragment to a lead compound.

BenchmarkingWorkflow Start 6-Nitro-7-Azaindole (Fragment) DSF Thermal Shift (DSF) Screen vs. Kinase Panel Start->DSF Decision1 Delta Tm > 2°C? DSF->Decision1 SPR SPR Kinetics (Determine Kd) Decision1->SPR Yes Chem Chemical Modification (Reduce Nitro -> Amine) Decision1->Chem No (Weak Binder) XRay X-Ray Soak (Confirm Binding Mode) SPR->XRay XRay->Chem Valid Hinge Binder Lead Lead Gen (Grow Vector) Chem->Lead

Figure 2: The Fragment-to-Lead Benchmarking Workflow. DSF serves as the primary "Go/No-Go" gate before expensive kinetic and structural studies.

References & Authoritative Grounding

  • Zhang, L., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." ChemMedChem. (Review of the binding modes including "flipped" vs "normal" orientations).

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery. (Benchmarks the clinical success of the 7-azaindole scaffold).

  • Niesen, F. H., et al. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[4] Nature Protocols. (The standard protocol for the DSF assay described above).

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. (Contextualizes why fragments like 6-N-7AZ are benchmarked by LE rather than IC50).

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Nitro-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling 6-Nitro-1H-pyrrolo[2,3-B]pyridine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of highly reactive intermediates into scalable synthetic pathways. 6-Nitro-1H-pyrrolo[2,3-B]pyridine (CAS: 145901-11-7) is a highly valuable building block, particularly in the synthesis of kinase inhibitors and complex heterocyclic therapeutics. However, its molecular architecture—combining an electron-deficient azaindole core with a reactive nitro group—demands stringent operational protocols.

Safety in the laboratory is not merely a checklist of compliance; it is a critical parameter of experimental design. The integrity of your synthesis and the safety of your personnel are inextricably linked. This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 6-Nitro-1H-pyrrolo[2,3-B]pyridine.

Mechanistic Hazard Profile & Causality

To handle a chemical safely, one must understand why it is dangerous. The hazards of 6-Nitro-1H-pyrrolo[2,3-B]pyridine stem from two primary structural features:

  • The Nitroaromatic Moiety: Nitro groups are strongly electron-withdrawing and can act as internal oxidants. Under extreme thermal stress or in the presence of strong reducing agents, nitroaromatics pose a risk of rapid, exothermic decomposition[1]. Furthermore, nitroaromatics are notorious for their potential mutagenicity and their ability to permeate biological membranes, leading to systemic toxicity[2].

  • The Azaindole Core: While the pyrrolopyridine system is highly prized for hydrogen bonding in kinase active sites, fine powders of azaindole derivatives can act as severe respiratory and mucosal irritants[3].

Based on closely related structural analogs (such as 1H-Pyrrolo[2,3-b]pyridin-6-amine), we must operate under the assumption of acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[4].

Quantitative Hazard & PPE Matrix

Safety is a dynamic response to specific chemical risks. The following table summarizes the quantitative and qualitative hazards alongside the required engineering controls and PPE.

Hazard CategoryGHS Analog StatementCausal MechanismRequired PPE & Engineering Controls
Inhalation / Respiratory H332, H335Fine powder aerosolization during transfer causes mucosal inflammation.Engineering: Fume hood face velocity 80–120 fpm.PPE: NIOSH-approved respirator (N95/P100) if handling bulk outside the hood.
Dermal Exposure H315Electrophilic nitroaromatics react with nucleophilic skin proteins.PPE: Heavy-duty Nitrile or Viton® gloves (≥8 mil thickness). Double-gloving is strongly recommended[2].
Ocular Exposure H319Particulate contact disrupts the corneal epithelium.PPE: ANSI Z87.1 compliant splash-proof safety goggles.
Reactivity / Energetic Potential DecompositionNitro group acts as an oxidant under thermal/catalytic stress.Engineering: Blast shield for scaled reactions (>5g). Store <25°C away from strong reducers.

Operational Workflow: Step-by-Step Methodologies

A protocol is only as good as its verifiability. The following step-by-step methodology incorporates self-validating checks to ensure the system remains safe throughout the operation.

Protocol A: Safe Weighing and Transfer

  • System Validation: Before opening the reagent bottle, verify the chemical fume hood monitor reads a continuous face velocity of at least 100 fpm. Causality: Ensuring proper draft prevents the outward migration of micro-particulates.

  • Static Dissipation: Place an anti-static weighing boat on the analytical balance. Use a grounded, stainless-steel micro-spatula. Causality: Dry powders of nitroaromatics can accumulate static charge, posing a minor electrostatic discharge (ESD) risk and causing the powder to scatter.

  • PPE Verification: Inspect your Viton® or heavy-duty nitrile gloves for micro-tears. Ensure your flame-resistant lab coat is fully buttoned and safety goggles are secured.

  • Mass Transfer: Slowly transfer the 6-Nitro-1H-pyrrolo[2,3-B]pyridine to the weighing boat. Keep the source vial as close to the boat as possible to minimize the drop height, thereby preventing aerosolization.

  • Immediate Containment: Once the desired mass is achieved, immediately cap the source vial. Transfer the weighed solid into your reaction vessel and seal it before removing it from the fume hood.

Protocol B: Reaction Setup

  • Solvent Compatibility Check: When dissolving the compound in polar aprotic solvents (e.g., DMF, DMSO), be aware that these solvents dramatically increase the dermal permeability of the dissolved nitroaromatic[2]. If a spill occurs on your glove while handling these solutions, change the glove immediately.

  • Thermal Control: If performing a reduction of the nitro group (e.g., to the corresponding amine), use a cooling bath to strictly control the exotherm. Never add strong reducing agents rapidly.

Emergency Response and Disposal Plans

Even with flawless execution, anomalies occur. Your response must be immediate and procedural.

Spill Response Protocol:

  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately alert personnel and step back. Assess the volume.

  • Containment: Do not sweep dry powder, as this generates hazardous dust. Instead, cover the spill with a damp, inert absorbent material (such as sand or vermiculite dampened with water or a safe solvent)[2].

  • Collection: Use a non-sparking scoop to collect the absorbent-chemical mixture and place it into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a sequence of organic solvent (e.g., isopropanol) followed by copious amounts of soap and water.

Disposal Plan: Do not let the product enter drains[3]. 6-Nitro-1H-pyrrolo[2,3-B]pyridine must be disposed of as Hazardous Organic Solid Waste . Label the waste container clearly with "Contains Nitroaromatic Heterocycles - Toxic/Irritant." Coordinate with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration disposal, which safely breaks down the nitro group without explosive risks.

Process Visualization

G Start Pre-Operation Risk Assessment PPE Don PPE (Viton/Nitrile, Goggles) Start->PPE Hood Transfer in Fume Hood PPE->Hood Reaction Execute Synthesis (Avoid Strong Oxidizers) Hood->Reaction Spill Spill Detected? Reaction->Spill Clean Contain with Inert Absorbent Spill->Clean Yes Success Decontamination & Protocol Complete Spill->Success No Dispose Hazardous Waste Disposal Clean->Dispose Dispose->Success

Workflow for safe handling, synthesis, and spill response of 6-Nitro-1H-pyrrolo[2,3-B]pyridine.

References

  • Safety Data Sheet: 7-Azaindole - Carl ROTH. Available at: [Link]

  • Heterometallic 3‑D Zn/Ca Metal–Organic Frameworks Based on V‑Shaped Angular Tetracarboxylic Ligands as Selective Fluorescence Sensors for Nitroaromatic Explosive Vapors - PMC. Available at: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.